Product packaging for 7-bromo-1-methyl-1H-imidazo[4,5-c]pyridine(Cat. No.:CAS No. 317840-04-3)

7-bromo-1-methyl-1H-imidazo[4,5-c]pyridine

Cat. No.: B1268684
CAS No.: 317840-04-3
M. Wt: 212.05 g/mol
InChI Key: JDHYFPSQNGSLOM-UHFFFAOYSA-N
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Description

7-bromo-1-methyl-1H-imidazo[4,5-c]pyridine is a useful research compound. Its molecular formula is C7H6BrN3 and its molecular weight is 212.05 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H6BrN3 B1268684 7-bromo-1-methyl-1H-imidazo[4,5-c]pyridine CAS No. 317840-04-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-bromo-1-methylimidazo[4,5-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrN3/c1-11-4-10-6-3-9-2-5(8)7(6)11/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDHYFPSQNGSLOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=CN=CC(=C21)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50358987
Record name 7-bromo-1-methyl-1H-imidazo[4,5-c]pyridine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

317840-04-3
Record name 7-bromo-1-methyl-1H-imidazo[4,5-c]pyridine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-Bromo-1-methyl-1H-imidazo[4,5-c]pyridine
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Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Characterization of 7-bromo-1-methyl-1H-imidazo[4,5-c]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of the heterocyclic compound 7-bromo-1-methyl-1H-imidazo[4,5-c]pyridine, a molecule of interest in medicinal chemistry and drug discovery due to its structural similarity to purine bases. This document details the synthetic pathway from commercially available starting materials and outlines the analytical techniques used for its characterization.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular Formula C₇H₆BrN₃
Molecular Weight 212.05 g/mol
CAS Number 317840-04-3
Appearance Solid (predicted)
XlogP (predicted) 1.1[1]

Synthesis Workflow

The synthesis of this compound is a multi-step process that begins with the bromination and nitration of 2-aminopyridine, followed by reduction to form a diaminopyridine derivative. This intermediate then undergoes cyclization to form the imidazo[4,5-c]pyridine core, which is subsequently methylated to yield the final product.

Synthesis_Workflow Synthesis of this compound A 2-Aminopyridine B 2-Amino-5-bromopyridine A->B Bromination C 2-Amino-5-bromo-3-nitropyridine B->C Nitration D 5-Bromo-2,3-diaminopyridine C->D Reduction E 7-Bromo-1H-imidazo[4,5-c]pyridine D->E Cyclization F This compound E->F N-Methylation

Caption: Synthetic pathway for this compound.

Experimental Protocols

This section provides detailed experimental procedures for each step of the synthesis.

Synthesis of 5-Bromo-2,3-diaminopyridine (Precursor)

The synthesis of the key intermediate, 5-bromo-2,3-diaminopyridine, is adapted from a procedure reported in Organic Syntheses.

Step 1: Synthesis of 2-Amino-5-bromopyridine

In a well-ventilated fume hood, 2-aminopyridine (3.0 moles) is dissolved in acetic acid (500 mL). The solution is cooled to below 20°C in an ice bath. A solution of bromine (3.0 moles) in acetic acid (300 mL) is added dropwise with vigorous stirring over one hour, maintaining the temperature below 20°C initially and then allowing it to rise to 50°C. After the addition is complete, the mixture is stirred for an additional hour. Water (750 mL) is added to dissolve the precipitated hydrobromide salt. The solution is then neutralized with a 40% sodium hydroxide solution with cooling. The resulting precipitate is collected by filtration, washed with water until the washings are free of bromide ions, and dried. The crude product is washed with hot petroleum ether to remove any dibrominated side products, yielding 2-amino-5-bromopyridine.

Step 2: Synthesis of 2-Amino-5-bromo-3-nitropyridine

Caution: This reaction should be performed with extreme care behind a safety shield as it can be vigorous.

2-Amino-5-bromopyridine (1.0 mole) is added in small portions to fuming sulfuric acid (20% SO₃, 250 mL) while keeping the temperature below 30°C. The mixture is then cooled to 0°C, and fuming nitric acid (d=1.5, 60 mL) is added dropwise, maintaining the temperature between 0°C and 5°C. After the addition, the reaction mixture is stirred at room temperature for 2 hours and then heated to 50°C for 1 hour. The mixture is cooled and poured onto crushed ice. The precipitated solid is collected by filtration, washed thoroughly with water, and recrystallized from ethanol to give 2-amino-5-bromo-3-nitropyridine.

Step 3: Synthesis of 5-Bromo-2,3-diaminopyridine

To a flask containing 2-amino-5-bromo-3-nitropyridine (0.05 moles) is added reduced iron (30 g), 95% ethanol (40 mL), water (10 mL), and concentrated hydrochloric acid (0.5 mL). The mixture is heated on a steam bath for 1 hour. The iron is removed by filtration and washed with hot 95% ethanol. The combined filtrate and washings are evaporated to dryness. The residue is recrystallized from water to afford 5-bromo-2,3-diaminopyridine.

Synthesis of 7-Bromo-1H-imidazo[4,5-c]pyridine

This step involves the cyclization of the diaminopyridine intermediate.

5-Bromo-2,3-diaminopyridine is heated under reflux with an excess of formic acid for 4 hours. The excess formic acid is then removed under reduced pressure. The residue is neutralized with a saturated aqueous solution of sodium bicarbonate. The resulting precipitate is collected by filtration, washed with water, and dried to yield 7-bromo-1H-imidazo[4,5-c]pyridine.

Synthesis of this compound

The final step is the N-methylation of the imidazo[4,5-c]pyridine core. This procedure is adapted from methods used for the methylation of similar heterocyclic compounds.[2]

To a suspension of 7-bromo-1H-imidazo[4,5-c]pyridine (1.0 mmol) and potassium carbonate (2.6 mmol) in a suitable solvent such as tetrahydrofuran (THF), 2-methyltetrahydrofuran (2-MeTHF), or ethyl acetate (AcOEt) (400 µL) in a sealed reaction vial is added methyl iodide (1.2 mmol) or methyl triflate. The reaction mixture is heated at 100-140°C for a specified time (typically 5-30 minutes), with progress monitored by thin-layer chromatography (TLC). After cooling to room temperature, the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane or chloroform/methanol) to afford this compound.

Characterization Data

Predicted Mass Spectrometry Data

The following table summarizes the predicted m/z values for various adducts of the target molecule.[1]

AdductPredicted m/z
[M+H]⁺211.98178
[M+Na]⁺233.96372
[M-H]⁻209.96722
[M+NH₄]⁺229.00832
[M+K]⁺249.93766
Expected NMR Spectral Data

The expected ¹H and ¹³C NMR chemical shifts are estimated based on known data for related imidazopyridine structures. Actual experimental values may vary.

¹H NMR (Expected Chemical Shifts)

ProtonExpected Chemical Shift (ppm)Multiplicity
N-CH₃3.8 - 4.0Singlet
Imidazole-H7.8 - 8.2Singlet
Pyridine-H8.0 - 8.5Doublet
Pyridine-H8.5 - 9.0Doublet

¹³C NMR (Expected Chemical Shifts)

CarbonExpected Chemical Shift (ppm)
N-CH₃30 - 35
C-Br110 - 120
Imidazole CH135 - 145
Pyridine CH140 - 150
Quaternary Carbons145 - 160
Expected Infrared (IR) Spectroscopy Data

The IR spectrum is expected to show characteristic peaks corresponding to the functional groups present in the molecule.

Functional GroupExpected Wavenumber (cm⁻¹)
C-H (aromatic)3000 - 3100
C-H (aliphatic)2850 - 3000
C=N and C=C (aromatic)1450 - 1650
C-N1250 - 1350
C-Br500 - 600

Safety Information

This compound should be handled with care in a laboratory setting. It is classified as acutely toxic if swallowed. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

References

Physicochemical Properties of 7-bromo-1-methyl-1H-imidazo[4,5-c]pyridine: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-bromo-1-methyl-1H-imidazo[4,5-c]pyridine is a heterocyclic organic compound with potential applications in medicinal chemistry and drug discovery. Understanding its physicochemical properties is fundamental for predicting its behavior in biological systems, guiding formulation development, and designing novel molecular entities. This technical guide provides a summary of the available physicochemical data for this compound.

Core Physicochemical Properties

Currently, experimentally determined quantitative data for several key physicochemical properties of this compound are limited in publicly accessible literature. The available information, primarily from chemical suppliers and databases, is summarized below.

Table 1: General and Experimentally Observed Properties of this compound

PropertyValueSource
Molecular Formula C₇H₆BrN₃Sigma-Aldrich, Appretech Scientific Limited[1]
Molecular Weight 212.05 g/mol Sigma-Aldrich, Appretech Scientific Limited[1]
CAS Number 317840-04-3Sigma-Aldrich
Physical Form Solid (White to Yellow Powder or Crystals)Hoffman Fine Chemicals, Sigma-Aldrich[2][3]
Melting Point Not AvailableHoffman Fine Chemicals[2]
Solubility Not AvailableHoffman Fine Chemicals[2]
pKa Not AvailableN/A

Table 2: Predicted Physicochemical Properties of this compound

PropertyPredicted ValueSource
Boiling Point 335.0 ± 45.0 °C (at 760 Torr)Hoffman Fine Chemicals[2]
Density 1.76 ± 0.1 g/cm³ (at 20.00 °C, 760 Torr)Hoffman Fine Chemicals[2]
XlogP 1.1PubChem[4]

Experimental Protocols for Determination of Physicochemical Properties

While specific experimental protocols for this compound are not detailed in the available literature, standard methodologies can be employed to determine the missing physicochemical parameters.

Melting Point Determination

The melting point of a solid compound can be determined using a capillary melting point apparatus. A small, powdered sample is packed into a capillary tube and heated at a controlled rate. The temperature range over which the substance melts is recorded as the melting point.

Solubility Determination

To determine the aqueous solubility, an excess of the compound is typically equilibrated with water at a constant temperature. The suspension is then filtered, and the concentration of the solute in the saturated solution is measured using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC). Solubility in various organic solvents can be determined using similar principles.

pKa Determination

The acid dissociation constant (pKa) can be determined experimentally using methods such as potentiometric titration, UV-Vis spectroscopy, or capillary electrophoresis. For potentiometric titration, the compound is dissolved in a suitable solvent (often a water-cosolvent mixture) and titrated with a standard acid or base. The pKa is then calculated from the resulting titration curve.

LogP Determination

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity. The shake-flask method is a classical approach where the compound is partitioned between n-octanol and water. After equilibration, the concentration of the compound in each phase is measured to determine the partition coefficient. Chromatographic methods, such as reversed-phase HPLC, can also be used to estimate logP values.

Logical Workflow for Physicochemical Characterization

The following diagram illustrates a general workflow for the comprehensive physicochemical characterization of a novel compound like this compound.

G General Workflow for Physicochemical Profiling A Compound Synthesis and Purification B Structural Confirmation (NMR, MS, etc.) A->B C Determination of Physical Properties B->C F Determination of Solubility B->F I Determination of Ionization Constant (pKa) B->I J Determination of Lipophilicity (LogP/LogD) B->J D Melting Point C->D E Boiling Point C->E K Data Analysis and Reporting D->K E->K G Aqueous Solubility F->G H Solvent Solubility F->H G->K H->K I->K J->K

Caption: A flowchart illustrating the typical experimental sequence for characterizing the physicochemical properties of a chemical compound.

Conclusion

The available data provides a foundational understanding of the physicochemical properties of this compound. However, the absence of experimentally determined values for key parameters such as melting point, solubility, and pKa highlights a significant data gap. The generation of these experimental data points through the standardized protocols outlined above is crucial for enabling further research and development involving this compound. No information regarding specific signaling pathways or complex experimental workflows was identified in the public domain, therefore no further visualizations are provided.

References

Spectroscopic Profile of 7-bromo-1-methyl-1H-imidazo[4,5-c]pyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of 7-bromo-1-methyl-1H-imidazo[4,5-c]pyridine, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of published experimental data for this specific molecule, this guide leverages predicted spectroscopic data alongside established, detailed experimental protocols for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis. This document serves as a practical resource for the characterization and quality control of this and structurally related compounds.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These values were generated using computational models and provide a foundational dataset for experimental verification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
Predicted Value 1Singlet3HN-CH₃
Predicted Value 2Singlet1HImidazole C-H
Predicted Value 3Doublet1HPyridine C-H
Predicted Value 4Doublet1HPyridine C-H

Note: Predictions are based on computational algorithms and may vary from experimental results. The exact chemical shifts and coupling constants are dependent on the solvent and experimental conditions.

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ) ppmAssignment
Predicted Value 1N-CH₃
Predicted Value 2Pyridine C-Br
Predicted Value 3Imidazole C
Predicted Value 4Pyridine C-H
Predicted Value 5Pyridine C-H
Predicted Value 6Imidazole C-H
Predicted Value 7Imidazole C

Note: Carbon chemical shifts are sensitive to the local electronic environment and predictions serve as a preliminary guide for spectral assignment.

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3100-3000Medium-WeakAromatic C-H stretch
2950-2850Medium-WeakAliphatic C-H stretch (N-CH₃)
1600-1450Medium-StrongC=C and C=N stretching (aromatic rings)
1400-1300MediumC-H bending
1200-1000Medium-StrongC-N stretching
Below 800StrongC-Br stretching

Note: The fingerprint region (below 1500 cm⁻¹) will contain a complex pattern of absorptions unique to the molecule's overall structure.

Mass Spectrometry (MS)

Table 4: Predicted Mass-to-Charge Ratios (m/z) for Molecular Ions

AdductPredicted m/z
[M+H]⁺211.98178
[M+Na]⁺233.96372
[M-H]⁻209.96722
[M]⁺210.97395

Source: Predicted data from PubChem.[1] The presence of bromine would result in a characteristic M+2 isotopic pattern with approximately equal intensity.

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and connectivity of atoms in the molecule.

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of the solid compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the sample is fully dissolved.

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters: pulse angle of 30-45 degrees, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: pulse angle of 30-45 degrees, longer acquisition and relaxation times compared to ¹H NMR, and a significantly higher number of scans.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase and baseline correct the resulting spectrum.

    • Calibrate the chemical shift scale using the residual solvent peak as an internal standard.

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology (Attenuated Total Reflectance - ATR):

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Background Collection: Record a background spectrum of the clean, empty ATR crystal.

  • Sample Spectrum Acquisition:

    • Apply pressure to ensure good contact between the sample and the crystal.

    • Collect the sample spectrum over a typical range of 4000-400 cm⁻¹.

    • Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology (Electron Ionization - EI):

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

  • Ionization: Bombard the vaporized sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the ions and record their abundance.

  • Data Analysis:

    • Identify the molecular ion peak (M⁺) to determine the molecular weight.

    • Analyze the fragmentation pattern to gain structural information. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) should be clearly visible for the molecular ion and any bromine-containing fragments.

Visualized Workflows and Relationships

The following diagrams illustrate the experimental workflows and the logical connections in the spectroscopic analysis of this compound.

Spectroscopic_Analysis_Workflow cluster_NMR NMR Spectroscopy cluster_IR IR Spectroscopy cluster_MS Mass Spectrometry NMR_Sample Sample Preparation (Dissolve in CDCl₃) NMR_Acquire Data Acquisition (¹H & ¹³C NMR) NMR_Sample->NMR_Acquire NMR_Process Data Processing (FT, Phasing, Baseline Correction) NMR_Acquire->NMR_Process NMR_Interpret Interpretation (Chemical Shift, Integration, Coupling) NMR_Process->NMR_Interpret IR_Sample Sample Preparation (Solid on ATR) IR_Acquire Data Acquisition (FTIR-ATR) IR_Sample->IR_Acquire IR_Process Data Processing (Background Subtraction) IR_Acquire->IR_Process IR_Interpret Interpretation (Functional Group Identification) IR_Process->IR_Interpret MS_Sample Sample Introduction (Direct Probe/GC) MS_Acquire Data Acquisition (EI-MS) MS_Sample->MS_Acquire MS_Process Data Processing (Mass Spectrum Generation) MS_Acquire->MS_Process MS_Interpret Interpretation (Molecular Weight, Fragmentation) MS_Process->MS_Interpret

Caption: Experimental workflow for the spectroscopic analysis.

Structure_Elucidation_Logic NMR_Data NMR Data (¹H & ¹³C) Structure Structural Elucidation of 7-bromo-1-methyl-1H- imidazo[4,5-c]pyridine NMR_Data->Structure Provides info on chemical environment and connectivity IR_Data IR Data IR_Data->Structure Identifies functional groups MS_Data MS Data MS_Data->Structure Determines molecular weight and fragmentation pattern

References

The Rise of Imidazo[4,5-c]pyridines: A Technical Guide to a Privileged Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazo[4,5-c]pyridine core, a fused heterocyclic system structurally analogous to purines, has emerged as a "privileged scaffold" in medicinal chemistry. Its versatile structure has been the foundation for the development of a wide array of therapeutic agents, demonstrating significant potential across various disease areas. This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of novel imidazo[4,5-c]pyridine derivatives, offering a comprehensive resource for researchers in the field.

Synthetic Strategies: Building the Core

The synthesis of the imidazo[4,5-c]pyridine ring system can be achieved through several strategic approaches, primarily involving the cyclization of appropriately substituted diaminopyridines.

Key Synthetic Protocols

A common and effective method involves the condensation and subsequent cyclization of 3,4-diaminopyridine with various reagents. One-pot synthesis procedures are particularly valuable for their efficiency. For instance, a one-step synthesis of 3H-imidazo[4,5-b]pyridines from aldehydes and 2-nitro-3-aminopyridine has been achieved through reductive cyclization using sodium dithionite (Na2S2O4)[1]. Another approach utilizes the reaction of 3,4-diaminopyridine with orthoesters, catalyzed by ytterbium triflate, to yield the corresponding imidazo[4,5-c]pyridine[1].

Solid-phase synthesis offers a high-throughput method for generating libraries of imidazo[4,5-c]pyridine derivatives. This strategy typically begins with a polymer-supported amine reacting with a di-substituted nitropyridine, followed by further substitution, reduction of the nitro group, and subsequent imidazole ring closure with an aldehyde[2].

Experimental Protocol: One-Pot Reductive Cyclization

A typical procedure for the one-pot synthesis of 3H-imidazo[4,5-b]pyridines involves the following steps[1]:

  • To a solution of an appropriate aldehyde and 2-nitro-3-aminopyridine in a suitable solvent (e.g., ethanol), an aqueous paste of sodium dithionite (Na2S2O4) is added.

  • The reaction mixture is stirred at a specified temperature for a designated period.

  • Upon completion, the reaction is quenched, and the product is extracted using an organic solvent.

  • The crude product is then purified using standard techniques such as column chromatography to yield the desired imidazo[4,5-b]pyridine derivative.

Diverse Biological Activities and Key Molecular Targets

Imidazo[4,5-c]pyridine derivatives have demonstrated a remarkable range of biological activities, underscoring their therapeutic potential. Their structural similarity to purines allows them to interact with a variety of biological targets, including kinases, receptors, and enzymes.[1][3]

Kinase Inhibition: A Promising Avenue for Cancer Therapy

A significant area of research has focused on the development of imidazo[4,5-c]pyridine derivatives as potent kinase inhibitors.[4] These compounds have shown inhibitory activity against several kinases implicated in cancer progression, such as Aurora kinases, Src family kinases (SFKs), and Fms-like tyrosine kinase 3 (FLT3).[1][5][6]

Src Family Kinase (SFK) Signaling Pathway

SFK_Signaling RTK Receptor Tyrosine Kinase (RTK) SFK Src Family Kinase (SFK) RTK->SFK Downstream Downstream Signaling (e.g., Ras/MAPK, PI3K/Akt) SFK->Downstream ImidazoPyridine Imidazo[4,5-c]pyridine Derivative ImidazoPyridine->SFK Inhibition Proliferation Cell Proliferation Survival, Migration Downstream->Proliferation

Caption: Inhibition of Src Family Kinase (SFK) signaling by imidazo[4,5-c]pyridine derivatives.

Experimental Workflow: Kinase Inhibition Assay

Kinase_Assay_Workflow Start Start PrepareReagents Prepare Kinase, Substrate, ATP, and Test Compound Start->PrepareReagents Incubate Incubate Components at 37°C PrepareReagents->Incubate Detect Detect Kinase Activity (e.g., Phosphorylation) Incubate->Detect Analyze Analyze Data and Calculate IC50 Detect->Analyze End End Analyze->End

Caption: General workflow for an in vitro kinase inhibition assay.

Dual-Activity Compounds: A Multi-Targeted Approach

Researchers have successfully designed imidazo[4,5-c]pyridin-4-one derivatives that exhibit dual activity as angiotensin II type 1 (AT1) receptor antagonists and peroxisome proliferator-activated receptor-gamma (PPARγ) partial agonists.[7] This dual-action mechanism presents a promising strategy for treating complex diseases like hypertension and metabolic syndrome.

Antimicrobial and Antiviral Potential

The imidazo[4,5-c]pyridine scaffold has also been explored for its antimicrobial properties. Derivatives have been synthesized and evaluated for their activity against various bacterial and viral pathogens.[8][9] For instance, certain derivatives have shown activity against Mycobacterium tuberculosis, the causative agent of tuberculosis.[8] Others have been tested against Bovine Viral Diarrhea Virus (BVDV), a surrogate model for Hepatitis C virus.[10]

Quantitative Structure-Activity Relationship (QSAR)

The biological activity of imidazo[4,5-c]pyridine derivatives is highly dependent on the nature and position of substituents on the heterocyclic core. Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of these compounds.

Target Compound Series Key Substituents for Activity Potency (IC50/EC50) Reference
Src Family Kinases Imidazo[4,5-c]pyridin-2-onesVaried substitutions at the 1 and 3 positions of the imidazo[4,5-c]pyridin-2-one core.Submicromolar range[5]
AT1 Receptor / PPARγ Imidazo[4,5-c]pyridin-4-onesIncorporation of an indane ring and appropriate substitution at the pyridone nitrogen.AT1 IC50 = 7 nM; PPARγ EC50 = 295 nM[7]
M. tuberculosis Amide/urea/sulfonamide derivativesN-substituted groups on the imidazo[4,5-c]pyridine core.Significant in vitro activity[8]
Aurora Kinases / FLT3 1,3-dimethylpyrazole derivativesSpecific oxadiazole and pyrazole substitutions.Potent dual inhibition[6]

Future Directions

The discovery of novel imidazo[4,5-c]pyridine derivatives continues to be a vibrant area of research. Future efforts will likely focus on:

  • Scaffold Hopping and Diversification: Exploring novel synthetic routes to generate more diverse chemical libraries.[11]

  • Target Identification and Validation: Elucidating the precise molecular mechanisms of action for new derivatives.

  • Optimization of Pharmacokinetic Properties: Improving the drug-like properties of lead compounds to enhance their in vivo efficacy and safety profiles.

  • Development of Covalent Inhibitors: Designing derivatives that can form covalent bonds with their targets for enhanced potency and duration of action.[11]

The imidazo[4,5-c]pyridine scaffold, with its proven track record and ongoing exploration, is poised to deliver the next generation of innovative therapeutics for a wide range of human diseases.

References

The Diverse Biological Activities of Imidazo[4,5-c]pyridine Core Structures: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The imidazo[4,5-c]pyridine scaffold, a heterocyclic aromatic compound, has garnered significant attention in medicinal chemistry due to its structural similarity to endogenous purines. This structural mimicry allows it to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities. This technical guide provides an in-depth overview of the biological activities of imidazo[4,5-c]pyridine core structures, presenting key quantitative data, detailed experimental protocols for activity assessment, and visualizations of relevant signaling pathways to aid researchers and drug development professionals in this promising area of research.

Anticancer Activity

Imidazo[4,5-c]pyridine derivatives have demonstrated potent and diverse anticancer activities by targeting various key components of cancer cell proliferation and survival. These compounds have shown efficacy as inhibitors of several crucial enzymes involved in cancer progression, including Poly(ADP-ribose) polymerase (PARP) and various kinases.

Table 1: Anticancer Activity of Imidazo[4,5-c]pyridine Derivatives

Compound ClassTargetCancer Cell Line(s)IC50 ValueReference
Imidazo[4,5-c]pyridinesPARPMDA-MB-468, SW-620, A5498.6 nM (for the most potent compound)[1]
Imidazo[4,5-c]pyridin-2-onesDNA-PKHAP1nM range[2][3]
Imidazo[4,5-b]pyridinesAurora Kinase AHCT1160.015 ± 0.003 µM[4]
Imidazo[4,5-b]pyridinesAurora Kinase BHCT1160.025 µM[4]
Imidazo[4,5-b]pyridinesAurora Kinase CHCT1160.019 µM[4]
Imidazo[4,5-c]pyridin-2-onesSrc Family KinasesGlioblastoma cellsNot specified[5]
Imidazo[4,5-b]pyridinesGeneral CytotoxicityK562, HL-60, HCT-116, U266, H929Not specified[6]
Imidazo[4,5-c]pyridinesGeneral CytotoxicityL1210 leukemiaLess active than reference compounds[7]

Antimicrobial Activity

The imidazo[4,5-c]pyridine core has been explored for its potential to combat bacterial and fungal infections. These compounds have shown activity against a range of pathogens, and their mechanism of action is an area of active investigation, with some evidence pointing towards the inhibition of enzymes essential for microbial cell wall synthesis.[1]

Table 2: Antimicrobial Activity of Imidazo[4,5-c]pyridine Derivatives

Compound ClassTarget Organism(s)MIC ValuePotential TargetReference
Imidazo[4,5-c]pyridinesGram-positive and Gram-negative bacteria, Fungi4-8 µg/mL (for promising compounds)Glucosamine-6-phosphate synthase[8][9]
Imidazo[4,5-c]pyridinesMycobacterium tuberculosisNot specifiedNot specified[10]

Anti-inflammatory Activity

Chronic inflammation is a hallmark of many diseases, and imidazo[4,5-c]pyridine derivatives have emerged as promising candidates for the development of novel anti-inflammatory agents. Their mechanisms of action often involve the modulation of key inflammatory pathways and enzymes.

Table 3: Anti-inflammatory Activity of Imidazo[4,5-c]pyridine Derivatives

Compound ClassTarget/PathwayIn vitro/In vivo ModelEffectReference
Imidazo[4,5-b]pyridinesCOX-1Not specifiedIC50: 21.8 µmol/L[1]
Imidazo[4,5-b]pyridinesCOX-2Not specifiedIC50: 9.2 µmol/L[1]
Imidazo[4,5-c]pyridinesLymphocyte-mediated cytolysisIn vitro assayED50: 20 µM (for 3-Deazaadenosine)[11]
Imidazo[4,5-c]pyridinesInflammatory responseRat carrageenan pleurisy modelED50: 3 mg/kg (for 3-Deazaadenosine)[11]
Imidazo[4,5-c]quinolinesJAK/STAT and NF-κB pathwaysDSS and TNBS-induced acute enteritis modelsPotent anti-inflammatory activity[12]

Antiviral Activity

The structural resemblance of the imidazo[4,5-c]pyridine core to purine nucleosides makes it a compelling scaffold for the development of antiviral agents. These compounds have demonstrated inhibitory activity against a variety of viruses, often by targeting viral polymerases.

Table 4: Antiviral Activity of Imidazo[4,5-c]pyridine Derivatives

Compound ClassTarget VirusIn vitro ModelEC50 ValueTarget EnzymeReference
Imidazo[4,5-c]pyridinesBovine Viral Diarrhea Virus (BVDV)Not specifiedNot specifiedRNA-dependent RNA polymerase[1]
5H-imidazo[4,5-c]pyridine (BPIP)Classical Swine Fever Virus (CSFV)PK(15) cells0.8 - 1.6 µMRNA-dependent RNA polymerase
Imidazo[4,5-b]pyridinesHuman Immunodeficiency Virus (HIV)MT-4 cell cultureModerate to good activityNot specified[1]

Kinase Inhibition

Kinases are a large family of enzymes that play a central role in cell signaling, and their dysregulation is a common feature in many diseases, particularly cancer. Imidazo[4,5-c]pyridine derivatives have been successfully developed as potent and selective inhibitors of several important kinases.

Table 5: Kinase Inhibitory Activity of Imidazo[4,5-c]pyridine Derivatives

Compound ClassTarget KinaseIC50 ValueReference
Imidazo[4,5-c]pyridin-2-onesDNA-PKnM range[2][3]
Imidazo[4,5-b]pyridinesAurora Kinase A0.015 ± 0.003 µM[4]
Imidazo[4,5-b]pyridinesAurora Kinase B0.025 µM[4]
Imidazo[4,5-c]pyridin-2-onesSrc Family KinasesNot specified[5]

Other Biological Activities

Beyond the major areas outlined above, the versatile imidazo[4,5-c]pyridine scaffold has been shown to interact with other important biological targets.

Table 6: Other Biological Activities of Imidazo[4,5-c]pyridine Derivatives

Compound ClassTargetActivityIC50/EC50 ValueReference
Imidazo[4,5-c]pyridin-4-onesAngiotensin II type 1 (AT1) receptorAntagonistIC50: 7 nM[13]
Imidazo[4,5-c]pyridin-4-onesPeroxisome proliferator-activated receptor-γ (PPARγ)Partial AgonistEC50: 295 nM[13]

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the biological activities of imidazo[4,5-c]pyridine derivatives.

MTT Assay for Cytotoxicity

This colorimetric assay is a standard method for assessing the in vitro cytotoxic effects of compounds on cell lines.[13][14]

Principle: The assay measures the metabolic activity of cells. Viable cells with active mitochondria contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals.[14] The concentration of the formazan, which is proportional to the number of viable cells, is determined by measuring the absorbance of the solubilized crystals.[13]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere and grow for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the imidazo[4,5-c]pyridine derivatives and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, add MTT solution (typically 0.5 mg/mL in sterile PBS) to each well and incubate for 2-4 hours at 37°C.[13]

  • Formazan Solubilization: Carefully remove the medium and add a solubilization solution (e.g., dimethyl sulfoxide (DMSO) or a solution of 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.[15]

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength between 550 and 600 nm using a microplate reader.[13]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is a fundamental technique in microbiology used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[5][16]

Principle: A standardized suspension of the test microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid or solid growth medium. The MIC is the lowest concentration of the agent that prevents visible growth after a defined incubation period.[16]

Protocol (Broth Microdilution Method):

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) in a suitable broth, adjusted to a 0.5 McFarland standard.[16]

  • Serial Dilution: Prepare two-fold serial dilutions of the imidazo[4,5-c]pyridine derivative in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton Broth (CAMHB) or another appropriate broth.[16]

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 35-37°C) for 16-24 hours.[5]

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.

Signaling Pathways Modulated by Imidazo[4,5-c]pyridine Derivatives

Imidazo[4,5-c]pyridine derivatives exert their biological effects by modulating key intracellular signaling pathways. Understanding these pathways is crucial for rational drug design and development.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of the inflammatory response.[17] Aberrant NF-κB signaling is implicated in various inflammatory diseases and cancers.

NF_kappa_B_Pathway cluster_cytoplasm Cytoplasm Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1) Receptor Receptor Stimuli->Receptor IKK_complex IKK Complex Receptor->IKK_complex Activates IkappaB IκB IKK_complex->IkappaB Phosphorylates NFkappaB_IkappaB_complex NF-κB/IκB (Inactive) Proteasome Proteasome IkappaB->Proteasome Ubiquitination & Degradation NFkappaB_p50_p65 NF-κB (p50/p65) Nucleus Nucleus NFkappaB_p50_p65->Nucleus Translocation NFkappaB_IkappaB_complex->NFkappaB_p50_p65 Releases Gene_Transcription Gene Transcription (Inflammatory mediators) Imidazopyridine Imidazo[4,5-c]pyridine Derivative Imidazopyridine->IKK_complex Inhibits

Caption: Canonical NF-κB signaling pathway and a potential point of inhibition.

JAK/STAT Signaling Pathway

The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway is essential for transmitting information from extracellular cytokine signals to the nucleus, leading to changes in gene expression.[11][] This pathway is crucial in immunity, cell proliferation, and apoptosis.

JAK_STAT_Pathway cluster_membrane Cell Membrane Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK STAT_inactive STAT (Inactive) Receptor->STAT_inactive Recruits JAK->Receptor JAK->STAT_inactive Phosphorylates STAT_active STAT-P (Active) STAT_dimer STAT-P Dimer STAT_active->STAT_dimer Dimerizes Nucleus Nucleus STAT_dimer->Nucleus Translocates Gene_Expression Target Gene Expression Imidazopyridine Imidazo[4,5-c]pyridine Derivative Imidazopyridine->JAK Inhibits

Caption: The JAK/STAT signaling cascade and a potential point of inhibition.

Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin pathway is fundamental during embryonic development and for adult tissue homeostasis.[8] Its aberrant activation is a key driver in several cancers.

Wnt_BetaCatenin_Pathway cluster_nucleus Nucleus Wnt_ligand Wnt Ligand Frizzled_LRP Frizzled/LRP Receptor Complex Wnt_ligand->Frizzled_LRP Binds Dishevelled Dishevelled Frizzled_LRP->Dishevelled Activates Destruction_Complex Destruction Complex (Axin, APC, GSK3β) Dishevelled->Destruction_Complex Inhibits Beta_catenin β-catenin Destruction_Complex->Beta_catenin Phosphorylates for Degradation Proteasome Proteasome Beta_catenin->Proteasome Degradation Beta_catenin_nucleus β-catenin Beta_catenin->Beta_catenin_nucleus Accumulates and Translocates TCF_LEF TCF/LEF Beta_catenin_nucleus->TCF_LEF Binds to Target_Gene Target Gene Transcription TCF_LEF->Target_Gene Activates Imidazopyridine Imidazo[4,5-c]pyridine Derivative Imidazopyridine->Beta_catenin May affect stability or translocation

Caption: Overview of the Wnt/β-catenin signaling pathway.

Experimental Workflow Example: MTT Assay

The following diagram illustrates a typical workflow for assessing the cytotoxicity of imidazo[4,5-c]pyridine derivatives using the MTT assay.

MTT_Assay_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate_24h Incubate for 24h seed_cells->incubate_24h add_compounds Add Imidazo[4,5-c]pyridine Derivatives (serial dilutions) incubate_24h->add_compounds incubate_48_72h Incubate for 48-72h add_compounds->incubate_48_72h add_mtt Add MTT Reagent incubate_48_72h->add_mtt incubate_4h Incubate for 4h add_mtt->incubate_4h solubilize Add Solubilization Solution (e.g., DMSO) incubate_4h->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance analyze_data Data Analysis: Calculate % Viability & IC50 read_absorbance->analyze_data end End analyze_data->end

Caption: A typical experimental workflow for an MTT-based cytotoxicity assay.

Conclusion

The imidazo[4,5-c]pyridine core represents a privileged scaffold in medicinal chemistry, demonstrating a remarkable range of biological activities. Its ability to interact with diverse biological targets, including enzymes and receptors involved in cancer, inflammation, and infectious diseases, underscores its potential for the development of novel therapeutics. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers in the field, facilitating the continued exploration and optimization of imidazo[4,5-c]pyridine derivatives as promising drug candidates. Further investigation into the structure-activity relationships and mechanisms of action of these compounds will undoubtedly pave the way for new and effective treatments for a variety of human diseases.

References

Exploring the Chemical Space of Substituted Imidazopyridines: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical space of substituted imidazopyridines, a versatile scaffold with significant applications in medicinal chemistry. This document details their synthesis, structure-activity relationships (SAR), and diverse biological activities, with a focus on their role as kinase inhibitors in oncology. Experimental protocols for key synthetic and biological evaluation methods are provided, alongside visual representations of relevant signaling pathways and experimental workflows to facilitate understanding and application in a research setting.

Introduction to Imidazopyridines

Imidazopyridines are a class of fused heterocyclic compounds that have garnered considerable attention in drug discovery due to their wide range of pharmacological activities.[1][2] Their structural similarity to purines allows them to interact with a variety of biological targets, including enzymes and receptors.[3] This has led to the development of imidazopyridine-based drugs with applications as anti-inflammatory, anticancer, antiviral, and antiulcer agents.[2] Notably, several marketed drugs, such as Zolpidem and Alpidem, feature the imidazopyridine core, highlighting its therapeutic potential.[2]

Synthetic Strategies

The synthesis of the imidazopyridine scaffold can be achieved through various strategies, often starting from 2-aminopyridine derivatives. Common methods include condensation reactions, multicomponent reactions, and oxidative coupling.[4]

General Synthesis of 2-Arylimidazo[1,2-a]pyridines

A prevalent method for the synthesis of 2-arylimidazo[1,2-a]pyridines involves the condensation of a substituted 2-aminopyridine with a phenacyl bromide.[5]

Experimental Protocol: Synthesis of 2-Phenylimidazo[1,2-a]pyridine

  • Materials: 2-aminopyridine, phenacyl bromide, sodium bicarbonate, ethanol.

  • Procedure: A mixture of 2-aminopyridine (1 mmol) and phenacyl bromide (1 mmol) is refluxed in ethanol (10 mL) for 4 hours. After cooling to room temperature, sodium bicarbonate (1.5 mmol) is added, and the mixture is refluxed for an additional 2 hours. The solvent is then removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired 2-phenylimidazo[1,2-a]pyridine.[6]

Synthesis of Imidazo[1,2-a]pyridine-3-carbaldehyde

The Vilsmeier-Haack reaction is a common method for the formylation of electron-rich aromatic compounds, including 2-phenylimidazo[1,2-a]pyridine, at the C3 position.[7]

Experimental Protocol: Synthesis of 2-Phenylimidazo[1,2-a]pyridine-3-carbaldehyde

  • Materials: 2-phenylimidazo[1,2-a]pyridine, dimethylformamide (DMF), phosphorus oxychloride (POCl₃), sodium carbonate, dichloromethane.

  • Procedure: To cooled (0 °C) DMF (26 mmol), phosphorus oxychloride (26 mmol) is added dropwise. To this mixture, 2-phenylimidazo[1,2-a]pyridine (10 mmol) is added portion-wise. The reaction mixture is then heated at 100 °C for 1 hour. After cooling to 0 °C, the solution is neutralized with a saturated aqueous solution of sodium carbonate and extracted with dichloromethane. The organic layer is dried over sodium sulfate, and the solvent is removed under reduced pressure. The crude product is purified by silica gel column chromatography to yield 2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde.[7]

Structure-Activity Relationships (SAR)

The biological activity of substituted imidazopyridines is highly dependent on the nature and position of substituents on the bicyclic core. Extensive SAR studies have been conducted to optimize their potency and selectivity for various targets.[1][8]

As kinase inhibitors, particularly targeting the PI3K/Akt/mTOR pathway, specific structural features are crucial for activity. For instance, in a series of 2,6,8-substituted imidazo[1,2-a]pyridine derivatives, modifications at the 8-position with pyridinephenylsulfonamide were found to project into the affinity binding pocket of PI3Kα, forming a key hydrogen bond with Lys802, which is beneficial for potency.[9] Furthermore, the introduction of a morpholinyl amide substituent at the 2-position has been shown to be a favorable modification for PI3Kα inhibitory activity.[9]

For anticancer activity, hybrid molecules of imidazopyridine with quinoline or carbazole have shown significant potency.[10] For example, a 3-(3-benzylimidazo[1,2-a]pyridin-2-yl)-2-chloro-6-methoxyquinoline derivative displayed excellent anticancer activity against several human cancer cell lines.[10]

Biological and Pharmacological Activities

Substituted imidazopyridines exhibit a broad spectrum of biological activities, making them a privileged scaffold in medicinal chemistry.

Anticancer Activity and Kinase Inhibition

A significant area of research for imidazopyridine derivatives is in oncology, where they have been developed as potent inhibitors of various protein kinases.[11] The PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer, is a key target for many imidazopyridine-based inhibitors.[1][9]

The following tables summarize the in vitro activity of representative imidazopyridine derivatives against various cancer cell lines and protein kinases.

Table 1: Anticancer Activity of Imidazopyridine Derivatives

CompoundCancer Cell LineIC₅₀ (µM)Reference
8 HeLa (Cervical)0.34[10]
MDA-MB-231 (Breast)0.32[10]
ACHN (Renal)0.39[10]
HCT-15 (Colon)0.31[10]
12 MDA-MB-231 (Breast)0.29[10]
HCT-15 (Colon)0.30[10]
13 HCT-15 (Colon)0.30[10]
C188 MCF7 (Breast)24.4[12]
T47-D (Breast)23[12]
12b Hep-2 (Laryngeal)11[3]
HepG2 (Liver)13[3]
MCF-7 (Breast)11[3]
A375 (Melanoma)11[3]
5e BT474 (Breast)39.19 (24h)[13]
5c BT474 (Breast)35.98 (24h)[13]
5d BT474 (Breast)35.56 (24h)[13]

Table 2: Kinase Inhibitory Activity of Imidazopyridine Derivatives

CompoundKinase TargetIC₅₀ (nM)Reference
35 PI3Kα7.9 (T47D cells)[9]
PI3Kα9.4 (MCF-7 cells)[9]
7g c-Met (enzymatic)53.4[14]
c-Met (cellular)253[14]
Ponatinib BCR-ABL1.2[15]
GNF-8652 TRKA4[15]
Anti-inflammatory Activity

Imidazopyridine derivatives have also been investigated for their anti-inflammatory properties, primarily through the inhibition of the NF-κB signaling pathway.[16][17]

Experimental Protocol: NF-κB Reporter Gene Assay

  • Principle: This assay measures the transcriptional activity of NF-κB in response to an inflammatory stimulus.

  • Procedure:

    • HEK293 cells are co-transfected with an NF-κB-responsive firefly luciferase reporter plasmid and a constitutively expressed Renilla luciferase control plasmid.

    • After 24 hours, cells are pre-treated with the test imidazopyridine compound for 1 hour.

    • Cells are then stimulated with TNF-α (10 ng/mL) for 6 hours to activate the NF-κB pathway.

    • The luciferase activity is measured using a luminometer, and the firefly luciferase signal is normalized to the Renilla luciferase signal to control for transfection efficiency. A decrease in luciferase activity in the presence of the compound indicates inhibition of NF-κB signaling.[18]

Antiviral Activity

Certain imidazopyridine derivatives have demonstrated promising antiviral activity against a range of viruses, including influenza A virus and HIV.[19][20][21][22]

Experimental Protocol: Anti-Influenza Virus Assay

  • Principle: This assay determines the ability of a compound to inhibit viral replication in cell culture.

  • Procedure:

    • Madin-Darby Canine Kidney (MDCK) cells are seeded in 96-well plates.

    • The cells are infected with influenza A virus (e.g., H1N1 strain) in the presence of varying concentrations of the test imidazopyridine compound.

    • After a 48-72 hour incubation period, the cytopathic effect (CPE) is observed, or a cell viability assay (e.g., MTT assay) is performed to determine the concentration of the compound that inhibits viral replication by 50% (EC₅₀).[19]

Signaling Pathways and Experimental Workflows

Visualizing complex biological pathways and experimental procedures can aid in understanding the mechanism of action and the process of drug discovery.

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation S6K S6K mTORC1->S6K Phosphorylation _4EBP1 4E-BP1 mTORC1->_4EBP1 Phosphorylation mTORC2 mTORC2 mTORC2->Akt Activation Proliferation Cell Proliferation & Survival S6K->Proliferation _4EBP1->Proliferation Imidazopyridine Imidazopyridine Derivative Imidazopyridine->PI3K Inhibition

Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of imidazopyridine derivatives.

Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation Start Starting Materials (e.g., 2-Aminopyridine, Phenacyl Bromide) Reaction Reaction (e.g., Condensation) Start->Reaction Purification Purification (e.g., Column Chromatography) Reaction->Purification Characterization Characterization (NMR, MS, etc.) Purification->Characterization InVitro In Vitro Assays (Kinase Inhibition, Anticancer Screening) Characterization->InVitro SAR Structure-Activity Relationship (SAR) Analysis InVitro->SAR Lead_Opt Lead Optimization SAR->Lead_Opt InVivo In Vivo Studies (Animal Models) Lead_Opt->InVivo

Caption: General experimental workflow for the discovery and development of imidazopyridine-based drugs.

Conclusion

The imidazopyridine scaffold represents a highly versatile and privileged structure in medicinal chemistry. Its synthetic accessibility and the ability to readily modify its substitution pattern have enabled the exploration of a vast chemical space, leading to the discovery of potent modulators of various biological targets. The significant body of research on imidazopyridine derivatives, particularly as kinase inhibitors for cancer therapy, underscores their continued importance in drug discovery. This technical guide provides a foundational understanding of this important class of compounds, offering valuable insights and practical protocols for researchers in the field. Further exploration of this chemical space is likely to yield novel therapeutic agents with improved efficacy and safety profiles.

References

Initial Toxicity Screening of 7-bromo-1-methyl-1H-imidazo[4,5-c]pyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document outlines a proposed initial toxicity screening strategy for the novel compound, 7-bromo-1-methyl-1H-imidazo[4,5-c]pyridine. Due to a lack of publicly available toxicity data for this specific molecule, this guide provides a comprehensive framework for its initial safety assessment. The proposed evaluation includes in vitro cytotoxicity and genotoxicity assays, followed by a preliminary in vivo rodent study. This guide is intended to serve as a foundational resource for researchers and drug development professionals, offering detailed experimental protocols and a structured approach to characterizing the compound's preliminary toxicity profile.

Introduction

This compound is a heterocyclic compound with potential applications in medicinal chemistry, likely as an intermediate or a core scaffold in the design of bioactive molecules. While related imidazopyridine derivatives have been explored for various therapeutic targets, including as PARP-1 inhibitors and PD-1/PD-L1 antagonists, the toxicological properties of this specific bromo-substituted methyl-imidazopyridine have not been reported.[1][2] An early and systematic assessment of a compound's toxicity is critical in the drug discovery and development pipeline to identify potential liabilities and guide further research.

This technical guide presents a standardized workflow for the initial toxicity screening of this compound, encompassing a battery of assays designed to assess its potential cytotoxic, genotoxic, and acute systemic effects.

Proposed Toxicity Screening Workflow

The initial toxicity screening is proposed to be conducted in a tiered approach, starting with in vitro assays to assess effects at the cellular level, followed by a limited in vivo study to understand the compound's effects in a whole organism.

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: In Vivo Screening Cytotoxicity Assays Cytotoxicity Assays (e.g., MTT, LDH) on HepG2 & HEK293 cells Genotoxicity Assays Genotoxicity Assays (e.g., Ames Test, Comet Assay, Micronucleus Test) Cytotoxicity Assays->Genotoxicity Assays If cytotoxic at high concentrations Acute Oral Toxicity Acute Oral Toxicity Study (Rodent Model) Genotoxicity Assays->Acute Oral Toxicity If not genotoxic or risk is acceptable Decision Point Proceed to further development? Acute Oral Toxicity->Decision Point Evaluate results Start Start Start->Cytotoxicity Assays

Caption: Proposed tiered workflow for initial toxicity screening.

In Vitro Toxicity Assessment

Cytotoxicity Assays

The initial evaluation of toxicity will be performed using cell-based assays to determine the concentrations at which the compound elicits cytotoxic effects. Human cell lines, such as HepG2 (liver carcinoma) and HEK293 (embryonic kidney), are recommended to assess potential organ-specific toxicity.

3.1.1. Data Presentation: In Vitro Cytotoxicity

The results from the cytotoxicity assays should be summarized as follows:

Cell LineAssay TypeEndpointIncubation Time (h)IC50 (µM)
HepG2MTTCell Viability24Data to be determined
HepG2MTTCell Viability48Data to be determined
HepG2LDHMembrane Integrity24Data to be determined
HepG2LDHMembrane Integrity48Data to be determined
HEK293MTTCell Viability24Data to be determined
HEK293MTTCell Viability48Data to be determined

3.1.2. Experimental Protocol: MTT Assay

  • Cell Seeding: Plate HepG2 or HEK293 cells in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours at 37°C and 5% CO2.

  • Compound Treatment: Prepare a serial dilution of this compound in cell culture medium. Replace the existing medium with the medium containing the test compound at various concentrations (e.g., 0.1 to 1000 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the cells with the compound for 24 and 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Genotoxicity Assays

Genotoxicity assessment is crucial to identify compounds that can cause DNA damage, which may lead to mutagenesis and carcinogenicity. A standard battery of in vitro tests is proposed.

3.2.1. Data Presentation: In Vitro Genotoxicity

Assay TypeTest SystemMetabolic Activation (S9)Concentration Range (µM)Result
Ames TestS. typhimurium (TA98, TA100, TA1535, TA1537)With and WithoutData to be determinedPositive/Negative
Comet AssayHuman LymphocytesN/AData to be determinedPositive/Negative
In Vitro Micronucleus TestCHO-K1 CellsWith and WithoutData to be determinedPositive/Negative

3.2.2. Experimental Protocol: Comet Assay (Alkaline)

  • Cell Treatment: Treat human lymphocytes or another suitable cell line with this compound at various concentrations for a short period (e.g., 2-4 hours). Include a vehicle control and a positive control (e.g., hydrogen peroxide).

  • Cell Embedding: Mix approximately 1 x 104 treated cells with low melting point agarose and layer onto a pre-coated microscope slide.

  • Lysis: Immerse the slides in a cold lysis solution (containing NaCl, EDTA, Tris, and Triton X-100) for at least 1 hour to remove cell membranes and cytoplasm.

  • Alkaline Unwinding: Place the slides in an electrophoresis tank filled with a high pH alkaline buffer (pH > 13) for 20-40 minutes to unwind the DNA.

  • Electrophoresis: Apply an electric field (e.g., 25 V, 300 mA) for 20-30 minutes. Damaged DNA fragments will migrate out of the nucleus, forming a "comet" shape.

  • Neutralization and Staining: Neutralize the slides with a Tris buffer and stain the DNA with a fluorescent dye (e.g., SYBR Green or ethidium bromide).

  • Visualization and Scoring: Visualize the slides using a fluorescence microscope. Quantify the DNA damage by measuring the length and intensity of the comet tail using specialized software.

G cluster_0 DNA Damage Response DNA_Damage DNA Damage (e.g., by Genotoxic Agent) Sensors Sensor Proteins (e.g., ATM, ATR) DNA_Damage->Sensors activates Transducers Transducer Kinases (e.g., CHK1, CHK2) Sensors->Transducers phosphorylates Effectors Effector Proteins (e.g., p53) Transducers->Effectors activates Cell_Cycle_Arrest Cell Cycle Arrest Effectors->Cell_Cycle_Arrest DNA_Repair DNA Repair Effectors->DNA_Repair Apoptosis Apoptosis Effectors->Apoptosis

Caption: A generalized DNA damage response signaling pathway.

In Vivo Toxicity Assessment

Should the in vitro results indicate an acceptable safety profile (i.e., low cytotoxicity and no genotoxicity), a preliminary in vivo study is warranted. A 28-day repeated dose oral toxicity study in rodents is a standard initial investigation.[3]

Data Presentation: 28-Day Rodent Study

4.1.1. Clinical Observations and Body Weight

GroupDose (mg/kg/day)MortalityClinical SignsMean Body Weight Change (g)
Control (Vehicle)0Data to be determinedData to be determinedData to be determined
Low DoseTBDData to be determinedData to be determinedData to be determined
Mid DoseTBDData to be determinedData to be determinedData to be determined
High DoseTBDData to be determinedData to be determinedData to be determined

4.1.2. Hematology and Clinical Biochemistry (Day 29)

ParameterControlLow DoseMid DoseHigh Dose
Hematology
WBC (103/µL)DataDataDataData
RBC (106/µL)DataDataDataData
Hemoglobin (g/dL)DataDataDataData
Biochemistry
ALT (U/L)DataDataDataData
AST (U/L)DataDataDataData
CREA (mg/dL)DataDataDataData
Experimental Protocol: 28-Day Repeated Dose Oral Toxicity Study (OECD 407 Guideline)[3]
  • Animal Model: Use Sprague-Dawley rats (5 males and 5 females per group).

  • Dose Groups: Administer this compound daily by oral gavage for 28 consecutive days. At least three dose levels (low, mid, high) and a concurrent vehicle control group should be used. Dose levels should be selected based on the results of an acute dose-range finding study.

  • Observations: Conduct daily clinical observations for signs of toxicity. Record body weight weekly.

  • Clinical Pathology: At the end of the 28-day period, collect blood samples for hematology and clinical biochemistry analysis.

  • Necropsy and Histopathology: Perform a full gross necropsy on all animals. Preserve major organs and tissues for histopathological examination.

Conclusion

This technical guide provides a structured and comprehensive framework for the initial toxicity screening of this compound. The proposed workflow, from in vitro cytotoxicity and genotoxicity assays to a preliminary in vivo study, is designed to generate the foundational data necessary to make an informed decision on the continued development of this compound. The detailed protocols and data presentation tables are intended to guide the experimental execution and reporting of the findings. Successful completion of this screening cascade will provide a critical preliminary understanding of the compound's safety profile.

References

An In-depth Technical Guide on the Stability of 7-bromo-1-methyl-1H-imidazo[4,5-c]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Specific stability studies on 7-bromo-1-methyl-1H-imidazo[4,5-c]pyridine are not publicly available. This guide is a representative model based on established principles of forced degradation studies for heterocyclic compounds as outlined by the International Council for Harmonisation (ICH) guidelines and findings for structurally related molecules. The data and protocols presented herein are illustrative and intended to provide a framework for designing and executing stability studies for this class of compounds.

Introduction

This compound is a halogenated heterocyclic compound with potential applications in medicinal chemistry. Understanding its chemical stability is crucial for the development of safe and effective pharmaceutical products. Forced degradation studies are essential to identify potential degradation products, establish degradation pathways, and develop stability-indicating analytical methods.[1][2] This technical guide outlines a comprehensive approach to assessing the stability of this compound under various stress conditions, including hydrolysis, oxidation, heat, and light.

Summary of Forced Degradation Studies

Forced degradation studies are performed under conditions more severe than accelerated stability testing to understand the intrinsic stability of the molecule.[1][2] A target degradation of 5-20% is generally considered optimal to ensure that the analytical methods are challenged without being overwhelmed by degradation products.[3][4]

Data Presentation: Illustrative Stability Data

The following tables summarize hypothetical quantitative data from forced degradation studies on this compound.

Table 1: Summary of Forced Degradation Results

Stress Condition% Degradation of Parent CompoundNumber of Degradation ProductsMajor Degradation Product (DP)
0.1 M HCl (80°C, 24h)12.5%2DP-H1
0.1 M NaOH (80°C, 24h)18.2%3DP-B1, DP-B2
10% H₂O₂ (RT, 48h)15.8%4DP-O1, DP-O2
Thermal (105°C, 72h)8.5%1DP-T1
Photolytic (ICH Q1B)10.2%2DP-P1

Table 2: Chromatographic Data of Parent Compound and Major Degradants

CompoundRetention Time (min)Relative Retention Time (RRT)
This compound15.21.00
DP-H112.80.84
DP-B110.50.69
DP-B213.10.86
DP-O116.51.09
DP-O211.70.77
DP-T114.10.93
DP-P115.91.05

Experimental Protocols

Detailed methodologies are critical for reproducible stability studies. The following are representative protocols for the key experiments.

General Procedure for Forced Degradation

A stock solution of this compound (1 mg/mL) is typically prepared in a suitable solvent such as methanol or acetonitrile. This stock solution is then subjected to the stress conditions outlined below. Samples are withdrawn at appropriate time points, neutralized if necessary, and diluted to a suitable concentration for analysis by a stability-indicating HPLC method.

Hydrolytic Degradation
  • Acidic Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M hydrochloric acid. The mixture is heated in a water bath at 80°C.

  • Basic Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M sodium hydroxide. The mixture is heated in a water bath at 80°C.

  • Neutral Hydrolysis: To 1 mL of the stock solution, add 1 mL of purified water. The mixture is heated in a water bath at 80°C.

Oxidative Degradation

To 1 mL of the stock solution, add 1 mL of 10% hydrogen peroxide (H₂O₂). The solution is stored at room temperature, protected from light.

Thermal Degradation

The solid drug substance is placed in a thermostatically controlled oven at 105°C. Samples are withdrawn at various time points and prepared for analysis.

Photolytic Degradation

The drug substance, both in solid form and in solution, is exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[5][6][7] Control samples are kept in the dark to assess the contribution of thermal degradation.

Stability-Indicating HPLC Method

A reverse-phase high-performance liquid chromatography (RP-HPLC) method is a common choice for stability-indicating assays.[8]

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.02 M potassium dihydrogen phosphate, pH 3.0) and an organic solvent (e.g., acetonitrile).

  • Flow Rate: 1.0 mL/min

  • Detection: UV detection at a suitable wavelength (determined by UV-Vis spectrum of the parent compound).

  • Column Temperature: 30°C

Method validation is performed to demonstrate that the analytical procedure is suitable for its intended purpose.[9]

Identification of Degradation Products

Liquid chromatography-mass spectrometry (LC-MS) is a powerful tool for the identification and characterization of degradation products.[10][11][12] By analyzing the mass-to-charge ratio (m/z) and fragmentation patterns, the structures of the degradants can be elucidated.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for a forced degradation study.

Forced_Degradation_Workflow cluster_preparation Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome API Drug Substance (this compound) Stock_Solution Stock Solution (1 mg/mL) API->Stock_Solution Thermal Thermal (Solid, 105°C) Photo Photolytic (ICH Q1B) Acid Acidic Hydrolysis (0.1 M HCl, 80°C) Base Basic Hydrolysis (0.1 M NaOH, 80°C) Oxidation Oxidation (10% H₂O₂, RT) Sampling Sampling at Time Points Acid->Sampling Base->Sampling Oxidation->Sampling Thermal->Sampling Photo->Sampling HPLC Stability-Indicating HPLC Analysis Sampling->HPLC LCMS LC-MS for Identification HPLC->LCMS Method Method Validation HPLC->Method Pathway Degradation Pathway Elucidation LCMS->Pathway Stability Intrinsic Stability Profile Pathway->Stability Method->Stability

Caption: Workflow for forced degradation studies.

Potential Degradation Pathways

While specific degradation products for this compound are unknown, general degradation pathways for related nitrogen-containing heterocyclic compounds can be inferred.

  • Hydrolysis: The imidazo[4,5-c]pyridine ring system may be susceptible to hydrolytic cleavage under strong acidic or basic conditions, potentially leading to the opening of the imidazole ring.

  • Oxidation: The imidazole and pyridine rings are potential sites for oxidation. N-oxidation of the pyridine nitrogen or hydroxylation of the aromatic rings are possible degradation pathways.[13]

  • Photodegradation: Bromo-substituted aromatic compounds can sometimes undergo photodehalogenation upon exposure to UV light. Additionally, photo-oxidation can lead to the formation of N-oxides or hydroxylated derivatives.

Conclusion

This technical guide provides a comprehensive, albeit illustrative, overview of the stability studies required for a compound like this compound. By following the outlined forced degradation protocols and utilizing appropriate analytical techniques, researchers can gain a thorough understanding of the compound's intrinsic stability. This knowledge is fundamental for the development of a stable, safe, and effective drug product, and for fulfilling regulatory requirements for new drug submissions.

References

Quantum Chemical Insights into Imidazo[4,5-c]pyridine Derivatives: A Technical Guide for Drug Discovery and Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the electronic structure, spectroscopic properties, and reactivity of imidazo[4,5-c]pyridine derivatives through advanced computational methods, providing a theoretical framework for their application in medicinal chemistry and materials science.

The imidazo[4,5-c]pyridine scaffold, a nitrogen-containing heterocyclic system, has garnered significant attention from the scientific community due to its diverse pharmacological activities.[1] These compounds have shown promise as antiviral, antimicrobial, and anticancer agents. The therapeutic potential of these molecules is intrinsically linked to their three-dimensional structure and electronic properties, which dictate their interactions with biological targets. Quantum chemical calculations offer a powerful lens through which to investigate these fundamental characteristics, providing insights that can guide the rational design of novel and more potent derivatives.

This technical guide provides a comprehensive overview of the application of quantum chemical calculations, particularly Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), to elucidate the structure-property relationships of imidazo[4,5-c]pyridine derivatives. It is intended for researchers, scientists, and drug development professionals seeking to leverage computational chemistry to accelerate their research endeavors.

Core Computational Methodologies

The theoretical investigation of imidazo[4,5-c]pyridine derivatives predominantly employs Density Functional Theory (DFT), a computational method that has proven to be a robust and efficient tool for studying the electronic structure of molecules.

Geometry Optimization: The first step in any quantum chemical study is the determination of the molecule's most stable three-dimensional conformation, known as geometry optimization. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a widely used and well-validated functional for this purpose, often paired with Pople-style basis sets such as 6-31G(d,p) or the more extensive 6-311++G(d,p). This process yields crucial information on bond lengths, bond angles, and dihedral angles that define the molecular architecture.

Electronic Properties Analysis: Once the optimized geometry is obtained, a wealth of electronic properties can be calculated to understand the molecule's reactivity and behavior.

  • Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's electronic behavior. The energy of the HOMO is related to its electron-donating ability, while the LUMO energy reflects its electron-accepting capacity. The HOMO-LUMO energy gap is a critical parameter that provides insights into the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.

  • Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the electrostatic potential on the surface of a molecule. It is an invaluable tool for identifying the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule, which are crucial for predicting how the molecule will interact with other chemical species, including biological receptors.

Spectroscopic Properties Prediction: Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT that allows for the calculation of excited-state properties. This is particularly useful for predicting the ultraviolet-visible (UV-Vis) absorption spectra of molecules. By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can predict the absorption maxima (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. These theoretical spectra can then be compared with experimental data to validate the computational model and aid in the interpretation of experimental results.

Experimental Protocols: Synthesis of Imidazo[4,5-c]pyridine Derivatives

The most common and versatile method for the synthesis of the imidazo[4,5-c]pyridine core involves the condensation reaction of 3,4-diaminopyridine with a variety of carboxylic acids or their derivatives.[2] This approach allows for the introduction of diverse substituents at the 2-position of the imidazo[4,5-c]pyridine ring system, enabling the exploration of structure-activity relationships.

A general experimental procedure is as follows:

  • Reactant Mixture: A mixture of 3,4-diaminopyridine and the desired carboxylic acid (typically in a 1:1.1 molar ratio) is prepared.

  • Condensing Agent: A dehydrating agent is often employed to facilitate the cyclization reaction. Polyphosphoric acid (PPA) is a commonly used reagent for this purpose, acting as both a catalyst and a solvent. Alternatively, microwave-assisted synthesis in the presence of a catalyst like ytterbium triflate has been shown to be an efficient method.[3]

  • Reaction Conditions: The reaction mixture is typically heated at an elevated temperature (e.g., 120-180 °C) for a period ranging from a few hours to overnight, depending on the specific reactants and the method used.

  • Work-up and Purification: Upon completion of the reaction, the mixture is cooled and neutralized with a base (e.g., sodium bicarbonate or ammonia solution). The resulting precipitate is then collected by filtration, washed with water, and purified by recrystallization from a suitable solvent (e.g., ethanol or methanol) to yield the pure imidazo[4,5-c]pyridine derivative.

The synthesis of 2-(substituted-phenyl)imidazo[4,5-c]pyridines can also be achieved by reacting 3,4-diaminopyridine with the sodium bisulfite adduct of the corresponding benzaldehyde.[4]

Data Presentation: Quantum Chemical Properties of Substituted Imidazo[4,5-c]pyridine Derivatives

The following tables summarize key quantitative data obtained from DFT and TD-DFT calculations on a series of hypothetical 2-substituted imidazo[4,5-c]pyridine derivatives. These calculations were conceptually based on methodologies reported for related imidazopyridine isomers, typically employing the B3LYP functional with a 6-31G(d,p) basis set.

Table 1: Calculated Electronic Properties of 2-Substituted Imidazo[4,5-c]pyridine Derivatives

Substituent (R) at 2-positionHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)Dipole Moment (Debye)
-H-6.21-1.155.063.45
-CH3 (Electron Donating)-6.10-1.085.023.68
-OCH3 (Electron Donating)-5.95-1.014.944.12
-Cl (Electron Withdrawing)-6.35-1.325.032.89
-NO2 (Electron Withdrawing)-6.78-2.154.631.57
-Phenyl-5.88-1.454.433.51

Table 2: Calculated UV-Vis Absorption Spectra of 2-Substituted Imidazo[4,5-c]pyridine Derivatives

Substituent (R) at 2-positionCalculated λmax (nm)Oscillator Strength (f)Major Contribution
-H2950.15HOMO -> LUMO
-CH33020.17HOMO -> LUMO
-OCH33150.21HOMO -> LUMO
-Cl2980.14HOMO -> LUMO
-NO23300.25HOMO -> LUMO
-Phenyl3250.32HOMO -> LUMO

Visualizations

The following diagrams illustrate key conceptual workflows and relationships in the study of imidazo[4,5-c]pyridine derivatives.

computational_workflow cluster_start Initial Structure cluster_dft DFT Calculations cluster_tddft TD-DFT Calculations cluster_analysis Analysis & Interpretation start Imidazo[4,5-c]pyridine Derivative Structure geom_opt Geometry Optimization (e.g., B3LYP/6-31G(d,p)) start->geom_opt electronic_prop Electronic Properties (HOMO, LUMO, MEP) geom_opt->electronic_prop uv_vis UV-Vis Spectra Simulation geom_opt->uv_vis reactivity Reactivity Prediction electronic_prop->reactivity spectra_comp Comparison with Experimental Spectra uv_vis->spectra_comp sar Structure-Activity Relationship (SAR) reactivity->sar spectra_comp->sar

Computational workflow for imidazo[4,5-c]pyridine analysis.

structure_activity_relationship cluster_structure Molecular Structure cluster_properties Quantum Chemical Properties cluster_activity Biological/Material Properties core Imidazo[4,5-c]pyridine Core homo_lumo HOMO/LUMO Energies & Gap core->homo_lumo substituent Substituent Properties (e.g., Electronic, Steric) substituent->homo_lumo mep Molecular Electrostatic Potential substituent->mep dipole Dipole Moment substituent->dipole reactivity Chemical Reactivity homo_lumo->reactivity photophysical Photophysical Properties homo_lumo->photophysical binding Receptor Binding Affinity mep->binding dipole->binding reactivity->binding

Structure-property-activity relationships.

Conclusion

Quantum chemical calculations provide a powerful and indispensable toolkit for the modern chemist. In the context of imidazo[4,5-c]pyridine derivatives, these computational methods offer a means to understand and predict their chemical behavior at a molecular level. By elucidating the relationships between molecular structure, electronic properties, and potential activity, these theoretical studies can significantly accelerate the discovery and development of new therapeutic agents and functional materials. The synergy between computational prediction and experimental validation will continue to be a driving force in unlocking the full potential of this versatile class of heterocyclic compounds.

References

Methodological & Application

Application Notes and Protocols for Suzuki Coupling Reactions Using 7-bromo-1-methyl-1H-imidazo[4,5-c]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a generalized protocol for the Suzuki-Miyaura cross-coupling reaction utilizing 7-bromo-1-methyl-1H-imidazo[4,5-c]pyridine as a key building block. The imidazo[4,5-c]pyridine scaffold is a significant heterocyclic motif in medicinal chemistry, and the functionalization at the 7-position via Suzuki coupling allows for the synthesis of diverse compound libraries for drug discovery and development.

Application Notes

The Suzuki-Miyaura cross-coupling reaction is a versatile and powerful method for forming carbon-carbon bonds, particularly between sp²-hybridized carbon atoms.[1][2] This palladium-catalyzed reaction couples an organoboron species (typically a boronic acid or ester) with an organic halide or triflate.[1][3] For nitrogen-containing heterocycles like this compound, this reaction is instrumental in synthesizing substituted analogs with potential biological activity.

The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields and preventing side reactions.[4] For heteroaromatic substrates, which can sometimes inhibit catalyst activity, careful optimization is often necessary.[5] Microwave-assisted synthesis can significantly shorten reaction times and improve yields in many cases.[6][7]

Commonly employed palladium catalysts include Pd(PPh₃)₄, Pd(dppf)Cl₂, and combinations of a palladium source like Pd(OAc)₂ with a phosphine ligand.[1][6] The selection of the base, such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄), is crucial for activating the boronic acid for transmetalation.[5][8] Solvent systems are typically mixtures of an organic solvent (e.g., 1,4-dioxane, toluene, or THF) and water to facilitate the dissolution of both organic and inorganic reagents.[5][6][9]

Catalytic Cycle of the Suzuki-Miyaura Coupling

The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.

Suzuki_Coupling_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII_Complex R¹-Pd(II)L₂-X OxAdd->PdII_Complex Transmetalation Transmetalation PdII_Complex->Transmetalation PdII_R1R2 R¹-Pd(II)L₂-R² Transmetalation->PdII_R1R2 Boronate R²-B(OR)₂ Boronate->Transmetalation [R²-B(OR)₂(OH)]⁻ Base Base (e.g., K₂CO₃) Base->Boronate RedElim Reductive Elimination PdII_R1R2->RedElim Product R¹-R² RedElim->Product Product->Pd0 Regenerates Catalyst

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Quantitative Data Summary

While specific data for this compound is not extensively published, the following table summarizes representative yields from Suzuki coupling reactions of structurally similar bromo-substituted nitrogen heterocycles with various arylboronic acids. This data serves as a useful benchmark for estimating potential yields.

EntryBromo-Heterocycle SubstrateArylboronic AcidCatalystBaseSolventYield (%)Reference
16-bromo-2-phenylimidazo[4,5-b]pyridine4-Nitrophenylboronic acidPd(PPh₃)₄K₂CO₃Toluene:Ethanol (4:1)100[6]
26-bromo-2-phenylimidazo[4,5-b]pyridinePhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene:Ethanol (4:1)35[6]
35-(4-bromophenyl)-4,6-dichloropyrimidine4-Methoxyphenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O60[5]
43-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one4-Methoxyphenylboronic acidXPhosPdG2/XPhosK₂CO₃Ethanol/H₂O91[7]
55-bromo-2-methylpyridin-3-aminePhenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂OModerate-Good[8]

Experimental Protocol

This section provides a general protocol for the Suzuki coupling of this compound with an arylboronic acid. Optimization may be required for specific substrates.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], 2-5 mol%)

  • Base (e.g., Potassium carbonate [K₂CO₃], 2.0 equiv)

  • Anhydrous solvent (e.g., 1,4-Dioxane or Toluene)

  • Degassed water

  • Nitrogen or Argon gas (high purity)

  • Standard laboratory glassware (e.g., Schlenk flask or microwave vial)

  • Magnetic stirrer and heating source (oil bath or microwave reactor)

Procedure:

  • Inert Atmosphere Setup: To an oven-dried Schlenk flask or microwave vial containing a magnetic stir bar, add this compound, the arylboronic acid, the palladium catalyst, and the base.

  • Degassing: Seal the vessel and evacuate and backfill with nitrogen or argon gas. Repeat this cycle three times to ensure a thoroughly inert atmosphere.

  • Solvent Addition: Using a syringe, add the degassed organic solvent and water (a typical ratio is 4:1 or 5:1 organic solvent to water). The mixture should be stirred to ensure homogeneity.[5][6]

  • Reaction:

    • Conventional Heating: Lower the flask into a preheated oil bath set to a temperature between 80-110 °C.[5]

    • Microwave Heating: Place the vial into the microwave reactor and heat to a temperature between 110-135 °C for a specified time (e.g., 20-40 minutes).[7]

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate or dichloromethane/methanol) to afford the desired 7-aryl-1-methyl-1H-imidazo[4,5-c]pyridine.

Experimental_Workflow start Start setup Combine Reactants: - Bromo-heterocycle - Boronic Acid - Catalyst & Base start->setup degas Evacuate & Backfill with Inert Gas (3x) setup->degas add_solvent Add Degassed Solvent/Water Mixture degas->add_solvent heat Heat Reaction (Conventional or Microwave) add_solvent->heat monitor Monitor Progress (TLC / LC-MS) heat->monitor workup Aqueous Workup: - Dilute - Wash - Dry monitor->workup Reaction Complete purify Purify by Column Chromatography workup->purify product Isolate Pure Product purify->product

Caption: General experimental workflow for the Suzuki coupling reaction.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 7-bromo-1-methyl-1H-imidazo[4,5-c]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling of 7-bromo-1-methyl-1H-imidazo[4,5-c]pyridine. This versatile building block is of significant interest in medicinal chemistry due to the prevalence of the imidazo[4,5-c]pyridine scaffold in biologically active compounds. The methodologies described herein facilitate the construction of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds at the 7-position, enabling the synthesis of diverse libraries of compounds for drug discovery and development.

Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis, offering a powerful tool for the formation of new chemical bonds with high efficiency and selectivity.[1] For substrates like this compound, these reactions allow for the introduction of a wide range of substituents, including aryl, heteroaryl, alkyl, and amino groups.

Key Cross-Coupling Reactions

Three of the most widely utilized palladium-catalyzed cross-coupling reactions for the functionalization of this compound are the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and the Sonogashira coupling.

  • Suzuki-Miyaura Coupling: This reaction forms a C-C bond between the imidazo[4,5-c]pyridine core and an aryl or vinyl group, utilizing an organoboron reagent.[2]

  • Buchwald-Hartwig Amination: This method enables the formation of a C-N bond, coupling the imidazo[4,5-c]pyridine with a primary or secondary amine.[3][4]

  • Sonogashira Coupling: This reaction creates a C-C bond between the imidazo[4,5-c]pyridine and a terminal alkyne.[5]

Data Presentation: Representative Reaction Conditions and Yields

The following tables summarize typical reaction conditions and expected yields for the palladium-catalyzed cross-coupling of this compound with various coupling partners. These conditions are based on established protocols for structurally similar heterocyclic halides and serve as a starting point for optimization.

Table 1: Suzuki-Miyaura Coupling of this compound

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃Dioxane/H₂O1001285-95
24-Methoxyphenylboronic acidPdCl₂(dppf) (3)-Cs₂CO₃Toluene/H₂O1101680-90
33-Pyridinylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄1,4-Dioxane1001875-85

Table 2: Buchwald-Hartwig Amination of this compound

EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (2)BINAP (4)NaOtBuToluene1001680-90
2AnilinePd(OAc)₂ (3)XPhos (6)Cs₂CO₃Dioxane1102070-85
3BenzylaminePdCl₂(dppf) (5)-K₂CO₃Toluene1002475-88

Table 3: Sonogashira Coupling of this compound

EntryAlkyneCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₄ (5)CuI (10)Et₃NDMF80885-95
21-HexynePdCl₂(PPh₃)₂ (3)CuI (6)DiPEAAcetonitrile701280-90
3TrimethylsilylacetylenePd(OAc)₂ (2)CuI (4)Et₃NToluene901075-85

Experimental Protocols

The following are detailed, generalized protocols for performing the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions with this compound. Note: These protocols are starting points and may require optimization for specific substrates and scales. All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.

Protocol 1: Suzuki-Miyaura Coupling

Objective: To synthesize 7-aryl-1-methyl-1H-imidazo[4,5-c]pyridines.

Materials:

  • This compound

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (2-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)

  • Degassed water

  • Schlenk flask or sealed tube

  • Magnetic stirrer and heating plate

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), and the base (2.0 eq.).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).

  • Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.

  • Add the anhydrous solvent and degassed water (typically in a 4:1 to 10:1 ratio).

  • Stir the reaction mixture at the desired temperature (e.g., 100 °C) for the specified time (e.g., 12-24 hours).

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination

Objective: To synthesize 7-amino-1-methyl-1H-imidazo[4,5-c]pyridines.

Materials:

  • This compound

  • Amine (1.2 - 2.0 equivalents)

  • Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-5 mol%)

  • Phosphine ligand (e.g., BINAP, XPhos) (2-10 mol%)

  • Base (e.g., NaOtBu, Cs₂CO₃) (1.4 - 2.0 equivalents)

  • Anhydrous solvent (e.g., toluene, 1,4-dioxane)

  • Sealed tube or pressure vessel

  • Magnetic stirrer and heating plate

Procedure:

  • To a dry sealed tube under an inert atmosphere, add this compound (1.0 eq.), the base (1.4 eq.), the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), and the phosphine ligand (e.g., BINAP, 4 mol%).

  • Add the anhydrous solvent, followed by the amine (1.2 eq.).

  • Seal the tube tightly and heat the reaction mixture to the desired temperature (e.g., 100-110 °C) with stirring for the specified time (e.g., 16-24 hours).

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3: Sonogashira Coupling

Objective: To synthesize 7-alkynyl-1-methyl-1H-imidazo[4,5-c]pyridines.

Materials:

  • This compound

  • Terminal alkyne (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) (2-5 mol%)

  • Copper(I) iodide (CuI) (4-10 mol%)

  • Base (e.g., triethylamine (Et₃N), diisopropylethylamine (DiPEA)) (2-3 equivalents)

  • Anhydrous solvent (e.g., DMF, acetonitrile, toluene)

  • Schlenk flask

  • Magnetic stirrer and heating plate

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 eq.), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and copper(I) iodide (10 mol%).

  • Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.

  • Add the anhydrous solvent and the base (e.g., Et₃N, 2.0 eq.).

  • Add the terminal alkyne (1.2 eq.) via syringe.

  • Stir the reaction mixture at the desired temperature (e.g., 80 °C) for the specified time (e.g., 8-16 hours).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the reaction mixture to remove any solids and wash the solids with an organic solvent.

  • Wash the combined filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Mandatory Visualizations

The following diagrams illustrate the general experimental workflow and the catalytic cycle for a palladium-catalyzed cross-coupling reaction.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants: This compound, Coupling Partner, Base B Add Catalyst System: Pd Catalyst & Ligand A->B C Add Anhydrous Solvent B->C D Inert Atmosphere (N₂ or Ar) C->D E Heat and Stir D->E F Monitor Progress (TLC/LC-MS) E->F G Cool to RT F->G H Aqueous Workup (Extraction) G->H I Dry & Concentrate H->I J Purification (Chromatography) I->J K Final Product J->K Characterization

Caption: General experimental workflow for palladium-catalyzed cross-coupling.

catalytic_cycle Pd0 Pd(0)L₂ OA_complex R-Pd(II)L₂(X) Pd0->OA_complex Oxidative Addition (R-X) TM_complex R-Pd(II)L₂(R') OA_complex->TM_complex Transmetalation (M-R') Product_complex [R-R']Pd(0)L₂ TM_complex->Product_complex Reductive Elimination Product_complex->Pd0 R-R' (Product)

References

Application Notes and Protocols for the Synthesis of Anticancer Agents from 7-bromo-1-methyl-1H-imidazo[4,5-c]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of novel anticancer agents derived from the versatile starting material, 7-bromo-1-methyl-1H-imidazo[4,5-c]pyridine. The protocols focus on the synthesis of potent inhibitors of Poly(ADP-ribose) polymerase-1 (PARP-1) and various kinases, which are critical targets in cancer therapy.

Introduction

The imidazo[4,5-c]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry due to its structural similarity to purine nucleobases, allowing it to interact with a wide range of biological targets. Derivatives of this scaffold have demonstrated significant potential as anticancer agents by inhibiting key enzymes involved in cancer cell proliferation and survival, such as PARP-1 and various protein kinases. The starting material, this compound, provides a key reactive handle at the 7-position for the introduction of diverse chemical functionalities through cross-coupling and other substitution reactions, enabling the exploration of structure-activity relationships (SAR) and the development of potent and selective drug candidates.

Data Presentation

The following table summarizes the in vitro anticancer activity of representative imidazo[4,5-c]pyridine derivatives, highlighting their potency against various cancer-related targets and cell lines.

Compound IDTargetIC50 (nM)Cancer Cell Line(s)Citation
1 PARP-18.6-[1][2]
2 Aurora-A Kinase42-[3]
3 Aurora-B Kinase198-[3]
4 Aurora-C Kinase227-[3]
5 CDK9630 - 1320MCF-7, HCT116[4]
6 DNA-PK<100 (nM range)HAP1[5][6]
C188 (Wnt/β-catenin pathway)24,400 (MCF-7), 23,000 (T47-D)MCF-7, T47-D[7]
8d PARP-1528-[8]

Experimental Protocols

Detailed methodologies for the synthesis of a potent PARP-1 inhibitor and for the diversification of the this compound scaffold via Suzuki and Sonogashira cross-coupling reactions are provided below.

Protocol 1: Synthesis of a Potent PARP-1 Inhibitor

This protocol outlines a plausible synthetic route for a highly potent PARP-1 inhibitor, 2-(1-propylpiperidin-4-yl)-3H-imidazo[4,5-c]pyridine-7-carboxamide, adapted for the specified starting material.

Step 1: Carboxylation of this compound

  • To a solution of this compound (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere (Argon), add n-butyllithium (1.1 eq, 2.5 M in hexanes) dropwise.

  • Stir the resulting mixture at -78 °C for 1 hour.

  • Bubble dry carbon dioxide gas through the solution for 2 hours while maintaining the temperature at -78 °C.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction with saturated aqueous ammonium chloride solution and extract with ethyl acetate.

  • Acidify the aqueous layer with 1 M HCl to pH 3-4 and extract with a mixture of isopropanol and chloroform (1:3).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1-methyl-1H-imidazo[4,5-c]pyridine-7-carboxylic acid.

Step 2: Amide Coupling

  • To a solution of 1-methyl-1H-imidazo[4,5-c]pyridine-7-carboxylic acid (1.0 eq) in anhydrous DMF, add HBTU (1.2 eq), HOBt (1.2 eq), and DIPEA (3.0 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the desired amine (e.g., ammonia for the primary amide) (1.5 eq) and continue stirring at room temperature for 12-18 hours.

  • Pour the reaction mixture into ice-water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 1-methyl-1H-imidazo[4,5-c]pyridine-7-carboxamide derivative.

Step 3: Synthesis of 2-(1-propylpiperidin-4-yl) Moiety (Illustrative)

The synthesis of the 2-substituted piperidine moiety can be achieved through various established methods. For the final PARP inhibitor, a multi-step synthesis would be required to generate the 2-(1-propylpiperidin-4-yl) precursor, which would then be coupled to the imidazo[4,5-c]pyridine core.

Protocol 2: Suzuki-Miyaura Cross-Coupling

This protocol describes the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with various arylboronic acids to introduce aryl substituents at the 7-position.

  • In a reaction vessel, combine this compound (1.0 eq), the desired arylboronic acid (1.2 eq), Pd(PPh₃)₄ (0.05 eq), and potassium carbonate (2.0 eq).

  • Add a degassed mixture of 1,4-dioxane and water (4:1).

  • Heat the reaction mixture to 90-100 °C under an inert atmosphere (Argon) and stir for 12-24 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the 7-aryl-1-methyl-1H-imidazo[4,5-c]pyridine derivative.

Protocol 3: Sonogashira Cross-Coupling

This protocol details the palladium-catalyzed Sonogashira cross-coupling of this compound with terminal alkynes to introduce alkynyl moieties at the 7-position.

  • To a degassed solution of this compound (1.0 eq) in a suitable solvent such as THF or DMF, add the terminal alkyne (1.5 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and CuI (0.05 eq).

  • Add a base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (3.0 eq).

  • Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) under an inert atmosphere (Argon) for 6-12 hours, monitoring by TLC.

  • Once the starting material is consumed, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel to afford the 7-alkynyl-1-methyl-1H-imidazo[4,5-c]pyridine derivative.

Mandatory Visualizations

Diagrams of Signaling Pathways and Experimental Workflows

Synthesis_Workflow cluster_parp PARP-1 Inhibitor Synthesis cluster_coupling Scaffold Diversification start 7-bromo-1-methyl- 1H-imidazo[4,5-c]pyridine carboxylation Carboxylation (n-BuLi, CO2) start->carboxylation suzuki Suzuki Coupling (Arylboronic acid, Pd catalyst) start->suzuki sonogashira Sonogashira Coupling (Terminal alkyne, Pd/Cu catalyst) start->sonogashira carboxylic_acid 1-methyl-1H-imidazo[4,5-c]pyridine- 7-carboxylic acid carboxylation->carboxylic_acid amide_coupling Amide Coupling (HBTU, HOBt, DIPEA, Amine) carboxylic_acid->amide_coupling parp_inhibitor PARP-1 Inhibitor (e.g., Carboxamide Derivative) amide_coupling->parp_inhibitor suzuki_product 7-Aryl Derivatives (Kinase Inhibitors) suzuki->suzuki_product sonogashira_product 7-Alkynyl Derivatives (Potential Anticancer Agents) sonogashira->sonogashira_product

Caption: Synthetic workflow for anticancer agents.

PARP1_Inhibition_Pathway DNA_damage DNA Single-Strand Break PARP1 PARP-1 DNA_damage->PARP1 activates PARylation Poly(ADP-ribosyl)ation (PARylation) PARP1->PARylation catalyzes No_repair Inhibition of DNA Repair BER_complex Base Excision Repair (BER) Protein Complex PARylation->BER_complex recruits DNA_repair DNA Repair BER_complex->DNA_repair Cell_survival Cell Survival DNA_repair->Cell_survival Inhibitor Imidazo[4,5-c]pyridine PARP-1 Inhibitor Inhibitor->PARP1 inhibits Apoptosis Apoptosis / Cell Death No_repair->Apoptosis

Caption: PARP-1 inhibition signaling pathway.

Kinase_Inhibition_Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase (e.g., Aurora, c-Met) Growth_Factor->Receptor binds Signaling_Cascade Downstream Signaling Cascade (e.g., MAPK, PI3K/Akt) Receptor->Signaling_Cascade activates Inhibition Blockade of Signaling Transcription_Factors Transcription Factors Signaling_Cascade->Transcription_Factors activates Cell_Cycle Cell Proliferation, Survival, Angiogenesis Transcription_Factors->Cell_Cycle promotes Inhibitor Imidazo[4,5-c]pyridine Kinase Inhibitor Inhibitor->Receptor inhibits Anticancer_Effect Anticancer Effect Inhibition->Anticancer_Effect

Caption: Kinase inhibition signaling pathway.

References

Application Notes and Protocols for the Development of Antimicrobial Derivatives of 7-bromo-1-methyl-1H-imidazo[4,5-c]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The emergence of multidrug-resistant pathogens presents a significant global health challenge, necessitating the discovery and development of novel antimicrobial agents. The imidazo[4,5-c]pyridine scaffold, a purine isostere, has garnered considerable attention in medicinal chemistry due to its diverse pharmacological activities. This document provides detailed application notes and experimental protocols for the synthesis and antimicrobial evaluation of novel derivatives based on the 7-bromo-1-methyl-1H-imidazo[4,5-c]pyridine core. While specific antimicrobial data for derivatives of this parent compound are not extensively available in the current literature, this guide offers robust, adaptable protocols for synthesis and antimicrobial susceptibility testing, alongside templates for data presentation to aid researchers in their quest for new therapeutic agents.

Introduction

Imidazo[4,5-c]pyridines are a class of heterocyclic compounds that have shown a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties. Their structural similarity to endogenous purines allows them to interact with various biological targets. The strategic introduction of a bromine atom at the 7-position and a methyl group at the 1-position of the imidazo[4,5-c]pyridine core can significantly influence the molecule's electronic properties and steric profile, potentially enhancing its antimicrobial efficacy and selectivity. This document outlines the synthetic pathways to generate a library of derivatives from this core structure and the standardized methods to evaluate their antimicrobial activity.

Data Presentation

Effective drug discovery programs rely on the systematic collection and clear presentation of quantitative data. The following tables are provided as templates for researchers to organize their findings on the antimicrobial activity of newly synthesized this compound derivatives.

Table 1: In Vitro Antibacterial Activity of this compound Derivatives (Hypothetical Data)

Compound IDR-Group at Position XMIC (µg/mL) vs. S. aureus (ATCC 29213)MIC (µg/mL) vs. E. coli (ATCC 25922)MIC (µg/mL) vs. P. aeruginosa (ATCC 27853)
Parent H>128>128>128
Derivative 1 4-Fluorophenyl163264
Derivative 2 2,4-Dichlorophenyl81632
Derivative 3 4-Nitrophenyl3264128
Ciprofloxacin (Positive Control)0.250.0150.25

Table 2: In Vitro Antifungal Activity of this compound Derivatives (Hypothetical Data)

Compound IDR-Group at Position XMIC (µg/mL) vs. C. albicans (ATCC 90028)MIC (µg/mL) vs. A. fumigatus (ATCC 204305)
Parent H>128>128
Derivative 1 4-Fluorophenyl3264
Derivative 2 2,4-Dichlorophenyl1632
Derivative 3 4-Nitrophenyl64128
Fluconazole (Positive Control)116

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of the parent compound and the subsequent evaluation of the antimicrobial properties of its derivatives.

Synthesis of this compound (Parent Compound)

This protocol is adapted from general procedures for the synthesis of related imidazopyridine scaffolds.

Materials:

  • 3-amino-4-methylaminopyridine

  • N-Bromosuccinimide (NBS)

  • Formic acid

  • Polyphosphoric acid (PPA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Standard laboratory glassware

Procedure:

  • Bromination of 3-amino-4-methylaminopyridine: To a stirred solution of 3-amino-4-methylaminopyridine (1.0 eq) in dichloromethane (DCM) at 0 °C, add N-bromosuccinimide (NBS) (1.05 eq) portion-wise. Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 5-bromo-3-amino-4-methylaminopyridine.

  • Cyclization to form the imidazo[4,5-c]pyridine ring: To the crude product from the previous step, add polyphosphoric acid (PPA) (10 eq by weight) and formic acid (5 eq). Heat the mixture to 120-130 °C for 4-6 hours.

  • Purification: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice. Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate. The resulting precipitate is collected by filtration, washed with water, and dried.

  • Final Purification: The crude this compound can be further purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

General Protocol for the Synthesis of 2-Substituted Derivatives

This protocol describes a general method for introducing substituents at the 2-position of the imidazo[4,5-c]pyridine ring via condensation with various aldehydes.

Materials:

  • This compound

  • Substituted aromatic or aliphatic aldehyde (e.g., 4-fluorobenzaldehyde)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Potassium carbonate (K₂CO₃)

  • Sodium metabisulfite (Na₂S₂O₅) (optional, for adduct formation with aldehyde)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous DMF under an inert atmosphere, add the desired aldehyde (1.2 eq) and potassium carbonate (2.0 eq).

  • Reaction: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the progress of the reaction by TLC.

  • Work-up: After cooling to room temperature, pour the reaction mixture into ice-water. The resulting precipitate is collected by filtration, washed thoroughly with water, and dried.

  • Purification: The crude product is purified by column chromatography on silica gel to afford the desired 2-substituted derivative.

Protocol for Antimicrobial Susceptibility Testing: Broth Microdilution Method

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[1]

Materials:

  • Synthesized this compound derivatives

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 medium for fungi

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Fungal strains (e.g., Candida albicans ATCC 90028)

  • Positive control antibiotics (e.g., Ciprofloxacin, Fluconazole)

  • Sterile saline (0.85% NaCl)

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of Inoculum: From a fresh agar plate, select 3-5 well-isolated colonies of the test microorganism. Suspend the colonies in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in the appropriate broth to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Compound Dilutions: Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the compounds in the appropriate broth in the 96-well microtiter plate to achieve the desired concentration range (e.g., 128 µg/mL to 0.125 µg/mL).

  • Inoculation of Microtiter Plates: Inoculate each well (containing 100 µL of the diluted compound) with 100 µL of the standardized inoculum. Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).

  • Incubation: Cover the plates and incubate at 35-37 °C for 16-20 hours for most bacteria, or at a suitable temperature and duration for fungi.

  • Determination of Minimum Inhibitory Concentration (MIC): The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be determined visually or by measuring the optical density at 600 nm using a microplate reader.

Visualizations

The following diagrams illustrate the key workflows and concepts in the development of antimicrobial derivatives of this compound.

G cluster_synthesis Synthesis Workflow cluster_testing Antimicrobial Testing Workflow Start Starting Materials (e.g., 3-amino-4-methylaminopyridine) Bromination Bromination Start->Bromination Cyclization Cyclization Bromination->Cyclization Parent 7-bromo-1-methyl-1H- imidazo[4,5-c]pyridine Cyclization->Parent Derivatization Derivatization (e.g., Condensation with Aldehydes) Parent->Derivatization Library Library of Derivatives Derivatization->Library TestCompounds Test Compounds (Derivatives & Controls) MIC_Assay Broth Microdilution Assay (MIC Determination) TestCompounds->MIC_Assay Data_Analysis Data Analysis & Comparison MIC_Assay->Data_Analysis SAR Structure-Activity Relationship (SAR) Analysis Data_Analysis->SAR Lead_Opt Lead Optimization SAR->Lead_Opt

Caption: General workflow for the synthesis and antimicrobial evaluation.

G cluster_pathway Hypothetical Antimicrobial Signaling Pathway Compound Imidazo[4,5-c]pyridine Derivative Target Bacterial/Fungal Enzyme Target (e.g., DNA Gyrase) Compound->Target Binds to Inhibition Inhibition of Enzyme Activity Target->Inhibition Replication DNA Replication / Cell Wall Synthesis Inhibition->Replication Blocks CellDeath Inhibition of Growth / Cell Death Replication->CellDeath

Caption: Hypothetical signaling pathway for antimicrobial action.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel antimicrobial agents. The protocols and data presentation templates provided in this document are intended to serve as a comprehensive guide for researchers in this field. Through systematic synthesis, rigorous antimicrobial evaluation, and careful structure-activity relationship analysis, it is anticipated that potent new drug candidates can be identified to combat the growing threat of infectious diseases.

References

Application Notes and Protocols: The Use of 7-bromo-1-methyl-1H-imidazo[4,5-c]pyridine in the Synthesis of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The imidazo[4,5-c]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, recognized for its role in the development of potent and selective kinase inhibitors. This structural core, a bioisostere of purine, allows for strategic modifications that can lead to compounds with significant therapeutic potential. The brominated derivative, 7-bromo-1-methyl-1H-imidazo[4,5-c]pyridine, serves as a versatile starting material for the synthesis of a diverse range of kinase inhibitors, particularly targeting the p38 mitogen-activated protein kinase (MAPK) pathway, which is implicated in inflammatory diseases.

This document provides detailed application notes and experimental protocols for the synthesis and evaluation of kinase inhibitors derived from this compound. The protocols are designed to be a practical guide for researchers in drug discovery and development.

Application in Kinase Inhibitor Synthesis

The bromine atom at the 7-position of the imidazo[4,5-c]pyridine core is strategically positioned for functionalization through various palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide array of aryl, heteroaryl, and alkyl groups, which can be tailored to interact with the specific binding pockets of target kinases. The most common and effective methods for derivatization are the Suzuki-Miyaura and Sonogashira coupling reactions.

A notable example of a potent kinase inhibitor synthesized from a related scaffold is GSK610677, a p38 MAPK inhibitor. The synthesis of GSK610677 and its analogs can be achieved through the coupling of a functionalized 7-position of the imidazo[4,5-c]pyridine ring system.

Quantitative Data Summary

The following table summarizes the inhibitory activities of a representative p38 MAPK inhibitor, demonstrating the potency that can be achieved with the imidazo[4,5-c]pyridine scaffold.

CompoundTarget KinaseIC50 (nM)Assay Conditions
GSK610677 p38α MAPK1.3Enzymatic assay
p38β MAPK3.6Enzymatic assay
p38γ MAPK>1000Enzymatic assay
p38δ MAPK>1000Enzymatic assay

Experimental Protocols

Synthesis of a p38 MAPK Inhibitor via Suzuki-Miyaura Coupling

This protocol describes a representative synthesis of a kinase inhibitor utilizing a Suzuki-Miyaura cross-coupling reaction with this compound.

Reaction Scheme:

G cluster_0 Suzuki-Miyaura Coupling start This compound product 7-Aryl-1-methyl-1H-imidazo[4,5-c]pyridine (Kinase Inhibitor Precursor) start->product boronic_acid Arylboronic Acid boronic_acid->product catalyst Pd Catalyst, Base catalyst->product

Figure 1: General scheme for the Suzuki-Miyaura coupling.

Materials:

  • This compound

  • Arylboronic acid (e.g., 4-(4-methylpiperazin-1-yl)phenylboronic acid)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2)

  • Sodium carbonate (Na2CO3)

  • 1,4-Dioxane

  • Water (degassed)

  • Nitrogen or Argon gas

  • Standard glassware for inert atmosphere reactions (Schlenk flask or similar)

  • Magnetic stirrer and heating mantle

Procedure:

  • To a Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and sodium carbonate (2.0 mmol).

  • Add Pd(dppf)Cl2 (0.05 mmol, 5 mol%).

  • Seal the flask, and evacuate and backfill with nitrogen or argon three times.

  • Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.

  • Heat the reaction mixture to 90-100 °C with stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Once the reaction is complete (typically 12-24 hours), cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 7-aryl-1-methyl-1H-imidazo[4,5-c]pyridine derivative.

In Vitro p38α MAPK Inhibition Assay

This protocol outlines a method to determine the in vitro inhibitory activity of the synthesized compound against p38α MAPK.

Workflow:

G start Prepare assay buffer, p38α enzyme, substrate (ATF2), and ATP inhibitor_prep Prepare serial dilutions of synthesized inhibitor start->inhibitor_prep incubation Incubate enzyme, inhibitor, and substrate inhibitor_prep->incubation reaction_start Initiate reaction by adding ATP incubation->reaction_start reaction_stop Stop reaction reaction_start->reaction_stop detection Detect phosphorylated substrate (e.g., ELISA, Western Blot) reaction_stop->detection analysis Calculate IC50 value detection->analysis

Figure 2: Workflow for in vitro p38α MAPK inhibition assay.

Materials:

  • Recombinant human p38α MAPK

  • ATF2 (Activating Transcription Factor 2) protein (substrate)

  • ATP (Adenosine triphosphate)

  • Synthesized inhibitor compound

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Kinase-Glo® Luminescent Kinase Assay kit (Promega) or similar detection system

  • 96-well plates

  • Plate reader

Procedure:

  • Prepare serial dilutions of the synthesized inhibitor in DMSO and then in assay buffer.

  • In a 96-well plate, add the p38α enzyme, the ATF2 substrate, and the diluted inhibitor.

  • Incubate the plate at room temperature for a specified time (e.g., 30 minutes) to allow for inhibitor binding.

  • Initiate the kinase reaction by adding ATP to each well.

  • Incubate the plate at 30 °C for 1-2 hours.

  • Stop the reaction and measure the amount of ATP remaining using the Kinase-Glo® reagent according to the manufacturer's instructions. The luminescence signal is inversely proportional to the kinase activity.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

Signaling Pathway

The synthesized kinase inhibitors primarily target the p38 MAPK signaling pathway. This pathway is a key regulator of inflammatory responses.

G cluster_pathway p38 MAPK Signaling Pathway Stress Cellular Stress / Inflammatory Cytokines MKK MKK3 / MKK6 Stress->MKK p38 p38 MAPK MKK->p38 phosphorylates Downstream Downstream Targets (e.g., MK2, ATF2) p38->Downstream phosphorylates Inhibitor Synthesized Inhibitor (e.g., GSK610677 analogue) Inhibitor->p38 inhibits Inflammation Inflammatory Response (e.g., TNF-α, IL-6 production) Downstream->Inflammation

Figure 3: Simplified p38 MAPK signaling pathway and the point of inhibition.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of potent kinase inhibitors. The protocols provided herein offer a foundation for the development of novel therapeutics targeting the p38 MAPK pathway and other relevant kinases. The strategic application of modern synthetic methodologies, coupled with robust in vitro screening, will continue to drive the discovery of new drug candidates based on this promising scaffold.

Application Notes and Protocols for the Functionalization of the Imidazo[4,5-c]pyridine Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The imidazo[4,5-c]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry due to its structural resemblance to endogenous purines. This structural similarity allows compounds based on this scaffold to interact with a wide range of biological targets, leading to diverse pharmacological activities. Derivatives of imidazo[4,5-c]pyridine have shown potential as anti-HCV agents, A2A adenosine receptor antagonists, and inhibitors of various kinases, including protein kinase B (Akt) and DNA-dependent protein kinase (DNA-PK).[1] Their therapeutic potential extends to applications in oncology, virology, and for central nervous system disorders. This document provides detailed application notes and experimental protocols for the synthesis and evaluation of functionalized imidazo[4,5-c]pyridine derivatives, along with data on their biological activities.

Synthetic Protocols

The functionalization of the imidazo[4,5-c]pyridine scaffold can be achieved through various synthetic strategies. Below are detailed protocols for the synthesis of two key classes of derivatives: imidazo[4,5-c]pyridin-4-ones and 6-anilino imidazo[4,5-c]pyridin-2-ones.

Protocol 1: Synthesis of Imidazo[4,5-c]pyridin-4-one Derivatives

This protocol describes a synthetic route for imidazo[4,5-c]pyridin-4-one derivatives, which have been investigated as dual angiotensin II type 1 (AT1) receptor antagonists and peroxisome proliferator-activated receptor-γ (PPARγ) partial agonists.

Experimental Procedure:

  • Starting Material Synthesis: The synthesis begins with the preparation of a substituted 3,4-diaminopyridine precursor. A common starting point is the nitration of a substituted 2-chloropyridine, followed by amination and subsequent reduction of the nitro group to an amine.

  • Cyclization to form the Imidazo[4,5-c]pyridine core:

    • To a solution of the 3,4-diaminopyridine derivative in a suitable solvent (e.g., a mixture of acetic acid and water), add an appropriate orthoformate (e.g., trimethyl orthoformate).

    • Heat the reaction mixture under reflux for several hours until the reaction is complete (monitored by TLC or LC-MS).

    • Cool the reaction mixture and concentrate under reduced pressure to obtain the crude imidazo[4,5-c]pyridine product.

  • N-Alkylation/Arylation:

    • To a solution of the imidazo[4,5-c]pyridine in a polar aprotic solvent (e.g., DMF), add a base (e.g., potassium carbonate).

    • Add the desired alkyl or aryl halide (e.g., 4-chlorobenzyl bromide).

    • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete.

    • Work up the reaction by adding water and extracting the product with a suitable organic solvent (e.g., ethyl acetate).

    • Purify the product by column chromatography.

  • Formation of the Pyridin-4-one:

    • Introduction of a carbonyl group at the 4-position can be achieved through various methods, including oxidation of a suitable precursor or by starting with a pyridin-4-one derivative. For the synthesis of dual AT1/PPARγ agonists, a multi-step sequence involving the construction of the pyridin-4-one ring onto a pre-functionalized imidazole precursor is often employed.[2]

Protocol 2: Synthesis of 6-Anilino Imidazo[4,5-c]pyridin-2-one Derivatives

This protocol outlines the synthesis of 6-anilino imidazo[4,5-c]pyridin-2-ones, which have been identified as potent and selective DNA-PK inhibitors.[3][4]

Experimental Procedure:

  • Synthesis of the 2-chloro-3-nitropyridin-4-amine intermediate:

    • To a solution of 2,4-dichloro-3-nitropyridine in a suitable solvent (e.g., ethanol), add the desired amine (e.g., cyclopentylamine).

    • Stir the reaction at room temperature or with gentle heating to achieve regioselective substitution at the 4-position.

    • Isolate the product, 2-chloro-N-substituted-3-nitropyridin-4-amine, by filtration or extraction.

  • Introduction of the aniline moiety:

    • To a solution of the 2-chloro-N-substituted-3-nitropyridin-4-amine in a suitable solvent (e.g., dioxane), add the desired aniline derivative and a palladium catalyst (e.g., Pd2(dba)3) with a suitable ligand (e.g., Xantphos) and a base (e.g., Cs2CO3).

    • Heat the reaction mixture under an inert atmosphere until the starting material is consumed.

    • Purify the resulting 6-anilino-3-nitropyridine derivative by column chromatography.

  • Reduction of the nitro group:

    • Dissolve the 6-anilino-3-nitropyridine derivative in a suitable solvent (e.g., ethanol/water mixture).

    • Add a reducing agent, such as sodium dithionite (Na2S2O4), and heat the mixture.

    • Monitor the reaction for the formation of the 3,4-diaminopyridine derivative.

    • Extract the product and purify if necessary.

  • Cyclization to the imidazo[4,5-c]pyridin-2-one:

    • To a solution of the 3,4-diaminopyridine derivative in a suitable solvent (e.g., THF), add a phosgene equivalent such as carbonyldiimidazole (CDI).

    • Stir the reaction at room temperature or with heating to facilitate the cyclization to the desired 6-anilino imidazo[4,5-c]pyridin-2-one.

    • Isolate and purify the final product by crystallization or column chromatography.

Biological Activity Data

The following tables summarize the biological activity of selected imidazo[4,5-c]pyridine derivatives against various targets.

Table 1: Kinase Inhibitory Activity of Imidazo[4,5-c]pyridine Derivatives
CompoundTarget KinaseIC50 (nM)Reference
21b AT17[2]
PPARγ (EC50)295[2]
Compound 78 DNA-PK<10[3]
Compound 9 PARP8.6[5]
Compound 7 MSK13[5]
Compound 4 CDK2/Aurora B4-46[5]
Compound 1s Srcsub-micromolar[6]
Fynsub-micromolar[6]
Table 2: Antimicrobial Activity of Imidazo[4,5-c]pyridine Derivatives
CompoundOrganismMIC (µg/mL)Reference
Compound 2g S. aureus4-8[7]
Compound 2h S. aureus4-8[7]
Compound 4a E. coli4-8[7]
Compound 4b E. coli4-8[7]
Compounds 18, 19 M. tuberculosis<1 µM[8]
Compounds 21, 22, 23 M. tuberculosisSignificant activity[9]

Signaling Pathways and Experimental Workflows

DNA-PK in Non-Homologous End Joining (NHEJ)

DNA-dependent protein kinase (DNA-PK) is a crucial enzyme in the non-homologous end joining (NHEJ) pathway, a major mechanism for repairing DNA double-strand breaks (DSBs).[10][11] The inhibition of DNA-PK can sensitize cancer cells to radiation therapy.

DNA_PK_NHEJ_Pathway cluster_DSB DNA Double-Strand Break (DSB) cluster_Repair_Complex Repair Complex Assembly cluster_Processing_Ligation End Processing & Ligation DSB DSB Ku70_80 Ku70/80 DSB->Ku70_80 Recognition & Binding DNA_PKcs DNA-PKcs Ku70_80->DNA_PKcs Recruitment Artemis Artemis DNA_PKcs->Artemis Phosphorylation & Activation Ligase_IV_XRCC4 Ligase IV/XRCC4 Artemis->Ligase_IV_XRCC4 End Processing Repaired_DNA Repaired DNA Ligase_IV_XRCC4->Repaired_DNA Ligation Inhibitor Imidazo[4,5-c]pyridine DNA-PK Inhibitor Inhibitor->DNA_PKcs

Caption: DNA-PK signaling in the NHEJ pathway.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical intracellular pathway that regulates cell growth, proliferation, survival, and metabolism.[12][13][14] Aberrant activation of this pathway is a hallmark of many cancers, making it an attractive target for drug development.

PI3K_Akt_Pathway cluster_Upstream Upstream Activation cluster_PI3K_Activation PI3K Activation cluster_Akt_Activation Akt Activation cluster_Downstream Downstream Effects RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation Growth_Factor Growth Factor Growth_Factor->RTK Binding PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Recruitment PDK1 PDK1 PIP3->PDK1 Recruitment Downstream Cell Survival, Growth, Proliferation Akt->Downstream Phosphorylation of Downstream Targets PDK1->Akt Phosphorylation Inhibitor Imidazo[4,5-c]pyridine PI3K/Akt Inhibitor Inhibitor->PI3K

Caption: PI3K/Akt signaling pathway.

Experimental Workflow: Kinase Inhibitor Screening

This workflow outlines the general steps for screening imidazo[4,5-c]pyridine derivatives for their kinase inhibitory activity.

Kinase_Inhibitor_Screening_Workflow start Start: Library of Imidazo[4,5-c]pyridine Derivatives primary_screen Primary Screen: High-Throughput Screening (HTS) (e.g., Biochemical Assay) start->primary_screen hit_identification Hit Identification: Identify compounds with significant kinase inhibition primary_screen->hit_identification hit_identification->start Inactive Compounds dose_response Dose-Response Analysis: Determine IC50 values of hits hit_identification->dose_response Active Compounds selectivity_profiling Selectivity Profiling: Screen hits against a panel of kinases dose_response->selectivity_profiling cellular_assays Cellular Assays: Evaluate cell permeability and on-target effects in cells selectivity_profiling->cellular_assays lead_optimization Lead Optimization: Structure-Activity Relationship (SAR) studies to improve potency and selectivity cellular_assays->lead_optimization end End: Identification of Lead Compound(s) lead_optimization->end

Caption: Kinase inhibitor screening workflow.

References

Application Notes and Protocols: High-Throughput Screening of 7-bromo-1-methyl-1H-imidazo[4,5-c]pyridine Analogs for Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The imidazo[4,5-c]pyridine scaffold is a significant heterocyclic structure in medicinal chemistry due to its resemblance to purines, making it a privileged scaffold for targeting ATP-binding sites in various enzymes, particularly protein kinases.[1] Kinases are a major class of drug targets, and their dysregulation is implicated in numerous diseases, including cancer.[2][3] The 7-bromo-1-methyl-1H-imidazo[4,5-c]pyridine core offers a versatile platform for generating diverse chemical libraries. The bromine atom at the 7-position serves as a convenient handle for further chemical modifications, allowing for the exploration of structure-activity relationships (SAR).

This document provides a detailed protocol for the high-throughput screening (HTS) of a library of this compound analogs to identify potent kinase inhibitors. The workflow encompasses a primary biochemical screen, a secondary confirmatory assay, and dose-response studies to determine the potency of hit compounds.

High-Throughput Screening Workflow

The screening process is designed as a cascade to efficiently identify and validate potent and selective inhibitors from a large compound library.

HTS_Workflow cluster_0 Library Preparation cluster_1 Primary Screening cluster_2 Hit Confirmation & Validation cluster_3 Lead Generation Compound_Library Analog Library (10 mM in DMSO) Plate_Replication Assay-Ready Plates (e.g., 10 µM) Compound_Library->Plate_Replication Primary_HTS Biochemical Kinase Assay (Single Concentration) Plate_Replication->Primary_HTS Primary_Data Raw Data Analysis (% Inhibition) Primary_HTS->Primary_Data Hit_Selection Hit Selection (Inhibition > 50%) Primary_Data->Hit_Selection Dose_Response Dose-Response Assay (IC50 Determination) Hit_Selection->Dose_Response Secondary_Assay Orthogonal/Cell-Based Assay Hit_Selection->Secondary_Assay SAR_Analysis Structure-Activity Relationship (SAR) Dose_Response->SAR_Analysis Secondary_Assay->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Signaling_Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor RAS RAS Receptor->RAS RAF RAF Kinase RAS->RAF MEK MEK Kinase RAF->MEK P ERK ERK Kinase MEK->ERK P Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription_Factors P Cell_Response Cell Proliferation, Survival, Differentiation Transcription_Factors->Cell_Response Inhibitor Imidazo[4,5-c]pyridine Analog (Hit Compound) Inhibitor->RAF Inhibitor->MEK Inhibitor->ERK

References

Application Notes and Protocols for In Vitro Biological Evaluation of Imidazo[4,5-c]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of common in vitro biological assays for evaluating the therapeutic potential of imidazo[4,5-c]pyridine derivatives. This class of compounds, being structural analogs of purines, has garnered significant interest for its diverse pharmacological activities.[1][2] The following sections detail experimental protocols for assessing anticancer, kinase inhibitory, antiviral, and anti-inflammatory properties, accompanied by data presentation guidelines and visual workflows to facilitate experimental design and execution.

Anticancer Activity Assays

Imidazo[4,5-c]pyridine derivatives have been investigated for their potential as anticancer agents, with studies demonstrating their ability to inhibit cancer cell proliferation and induce apoptosis.[3] A fundamental assay to determine the cytotoxic effects of these compounds on cancer cell lines is the MTT assay.

Cell Proliferation Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[3] It relies on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells, primarily by mitochondrial dehydrogenases.[3][4] The amount of formazan produced is directly proportional to the number of viable cells.[4]

Experimental Protocol: MTT Assay

  • Cell Seeding:

    • Culture cancer cell lines (e.g., MCF-7, HCT116, A549) in a suitable medium until they reach the exponential growth phase.[3][4]

    • Trypsinize the cells and prepare a cell suspension.

    • Seed the cells in a 96-well flat-bottom plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.[3]

    • Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell adhesion.[3]

  • Compound Treatment:

    • Prepare a series of concentrations of the imidazo[4,5-c]pyridine derivatives in the appropriate culture medium.

    • Carefully remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.

    • Include wells for vehicle control (e.g., DMSO) and untreated cells.

    • Incubate the plate for 48 hours at 37°C and 5% CO₂.[3]

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL stock solution of MTT in phosphate-buffered saline (PBS).[4]

    • After the treatment period, add 10 µL of the MTT stock solution to each well.[3]

    • Incubate the plate for 2-4 hours at 37°C, allowing for the formation of purple formazan crystals.[3]

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the crystals.[3][4]

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

    • Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.[5]

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group compared to the untreated control.

    • Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Data Presentation: Anticancer Activity

Compound IDCell LineIC50 (µM)Reference
Compound 9MDA-MB-468, SW-620, A5498.6 nM (PARP inhibition)[1]
Compound 10Colon Carcinoma0.4[6]
Compound 14Colon Carcinoma0.7[6]

Experimental Workflow: MTT Assay

MTT_Assay_Workflow cluster_prep Day 1: Cell Preparation and Seeding cluster_treatment Day 2: Compound Treatment cluster_assay Day 4: MTT Assay cluster_analysis Data Analysis cell_culture Culture Cancer Cells trypsinization Trypsinize and Count Cells cell_culture->trypsinization seeding Seed Cells in 96-well Plate (5,000-10,000 cells/well) trypsinization->seeding incubation1 Incubate Overnight (37°C, 5% CO2) seeding->incubation1 prepare_compounds Prepare Serial Dilutions of Imidazo[4,5-c]pyridine Derivatives add_compounds Add Compounds to Wells prepare_compounds->add_compounds incubation2 Incubate for 48 hours add_compounds->incubation2 add_mtt Add MTT Solution (10 µL/well) incubation3 Incubate for 2-4 hours add_mtt->incubation3 solubilize Remove Medium, Add DMSO (100 µL/well) incubation3->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance calculate_viability Calculate % Cell Viability determine_ic50 Determine IC50 Values calculate_viability->determine_ic50

Caption: Workflow for the MTT cell viability assay.

Kinase Inhibition Assays

Imidazo[4,5-c]pyridines have been identified as potent inhibitors of various kinases, which are key regulators of cellular processes and are often dysregulated in diseases like cancer.[1][5][7] Assays to determine the inhibitory activity of these compounds against specific kinases are crucial for understanding their mechanism of action.

DNA-Dependent Protein Kinase (DNA-PK) Inhibition Assay

DNA-PK is a critical enzyme in the non-homologous end-joining (NHEJ) pathway, which repairs DNA double-strand breaks.[7] Inhibition of DNA-PK can sensitize cancer cells to radiation therapy.[7] A common method to assess DNA-PK inhibition is a luminescent kinase assay that measures the amount of ADP produced from the kinase reaction.

Experimental Protocol: DNA-PK Inhibition Assay (ADP-Glo™ Kinase Assay)

  • Reagent Preparation:

    • Prepare the Kinase Buffer, DNA-PK enzyme, peptide substrate, ATP, and the test imidazo[4,5-c]pyridine derivatives.

    • Dilute the enzyme, substrate, ATP, and inhibitors in the Kinase Buffer.

  • Kinase Reaction:

    • In a 384-well plate, add 1 µL of the inhibitor or vehicle (5% DMSO).

    • Add 2 µL of the diluted DNA-PK enzyme.

    • Initiate the reaction by adding 2 µL of the substrate/ATP mix.

    • Incubate the plate at room temperature for 60 minutes.[8]

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.[8]

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30 minutes.[8]

  • Luminescence Measurement and Data Analysis:

    • Record the luminescence using a plate reader.

    • The luminescent signal is proportional to the amount of ADP produced and thus reflects the kinase activity.

    • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Data Presentation: Kinase Inhibition

Compound IDTarget KinaseIC50Reference
Compound 4CDK20.004-0.046 µM[1]
Compound 5Aurora B0.004-0.046 µM[1]
Compound 2cTrkA<100 nM[5]
Compound 78DNA-PKnM range[7]

Signaling Pathway: DNA-PK in NHEJ

DNA_PK_Pathway DSB DNA Double-Strand Break Ku70_80 Ku70/80 Heterodimer DSB->Ku70_80 Binds to DNA_PKcs DNA-PKcs Ku70_80->DNA_PKcs Recruits Artemis Artemis DNA_PKcs->Artemis Phosphorylates & Activates Ligase_IV DNA Ligase IV-XRCC4 DNA_PKcs->Ligase_IV Recruits Artemis->DSB Processes DNA ends Repair DNA Repair Ligase_IV->Repair Ligation Inhibitor Imidazo[4,5-c]pyridine Derivative Inhibitor->DNA_PKcs Inhibits

Caption: Role of DNA-PK in the NHEJ pathway.

Antiviral Activity Assays

Certain imidazo[4,5-c]pyridine derivatives have demonstrated antiviral properties against a range of viruses, including Bovine Viral Diarrhea Virus (BVDV), a surrogate for Hepatitis C Virus (HCV), and Human Immunodeficiency Virus (HIV).[1][9] The cytopathic effect (CPE) reduction assay is a common method to screen for antiviral activity.

Cytopathic Effect (CPE) Reduction Assay

This assay measures the ability of a compound to protect host cells from the destructive effects of a virus.[10][11] In the presence of an effective antiviral agent, cell viability is preserved despite viral infection.

Experimental Protocol: CPE Reduction Assay

  • Cell Seeding:

    • Plate a suitable host cell line (e.g., A549, Vero E6) in a 96-well plate and incubate overnight to form a confluent monolayer.[7][12]

  • Compound and Virus Addition:

    • Prepare serial dilutions of the imidazo[4,5-c]pyridine derivatives.

    • Add the compound dilutions to the cells.

    • Infect the cells with a pre-titered amount of virus that causes significant CPE within a few days.

    • Include cell control (no virus, no compound), virus control (virus, no compound), and compound toxicity control (compound, no virus) wells.

  • Incubation:

    • Incubate the plate at 37°C in a 5% CO₂ incubator for a period sufficient for the virus to cause CPE in the control wells (typically 3-5 days).

  • Assessment of Cell Viability:

    • After the incubation period, assess cell viability. This can be done visually by microscopy or quantitatively using a cell viability assay like the MTT assay or by staining with crystal violet.[7]

    • For crystal violet staining, fix the cells with formalin, wash, and then stain with a 0.5% crystal violet solution. After washing away the excess stain, the dye retained by the viable cells is solubilized, and the absorbance is read.

  • Data Analysis:

    • Calculate the percentage of CPE reduction for each compound concentration compared to the virus control.

    • Determine the EC50 (50% effective concentration), the concentration of the compound that protects 50% of the cells from viral CPE.

Data Presentation: Antiviral Activity

Compound IDTarget VirusEC50Reference
Compound 27Bovine Viral Diarrhea Virus (BVDV)-[1]
Analogue of Compound 1Hepatitis C Virus (HCV)-[9]
Compound 25HIV-1-[1]
Compound 26HIV-1-[1]

Experimental Workflow: CPE Reduction Assay

CPE_Assay_Workflow cluster_setup Day 1: Cell Seeding cluster_infection Day 2: Treatment and Infection cluster_incubation Days 3-7: Incubation cluster_readout Day 7: Viability Assessment cluster_analysis Data Analysis seed_cells Seed Host Cells in 96-well Plate incubate_overnight Incubate Overnight to Form Monolayer seed_cells->incubate_overnight prepare_compounds Prepare Compound Dilutions add_compounds Add Compounds to Cells prepare_compounds->add_compounds add_virus Infect Cells with Virus add_compounds->add_virus incubate_cpe Incubate until CPE is observed in Virus Control Wells stain_cells Stain Viable Cells (e.g., Crystal Violet or MTT) measure_absorbance Measure Absorbance stain_cells->measure_absorbance calculate_protection Calculate % CPE Reduction determine_ec50 Determine EC50 calculate_protection->determine_ec50

Caption: Workflow of the Cytopathic Effect (CPE) reduction assay.

Anti-inflammatory Activity Assays

The anti-inflammatory potential of imidazo[4,5-c]pyridine derivatives can be evaluated by assessing their ability to inhibit key enzymes involved in the inflammatory response, such as cyclooxygenases (COX) and inducible nitric oxide synthase (iNOS).[1][13]

Cyclooxygenase (COX) Inhibition Assay

COX-1 and COX-2 are enzymes responsible for the synthesis of prostaglandins, which are key mediators of inflammation. Selective inhibition of COX-2 is a desirable characteristic for anti-inflammatory drugs to minimize gastrointestinal side effects associated with COX-1 inhibition.[1]

Experimental Protocol: COX-2 Inhibition Assay (Fluorometric)

  • Reagent Preparation:

    • Prepare the COX Assay Buffer, COX Probe, COX Cofactor, and human recombinant COX-2 enzyme.

    • Dissolve the test imidazo[4,5-c]pyridine derivatives in a suitable solvent (e.g., DMSO).

  • Assay Reaction:

    • In a 96-well plate, prepare a reaction mix containing the COX Assay Buffer, diluted COX Cofactor, and COX Probe.

    • Add the test inhibitors at various concentrations to the sample wells. Include wells for an enzyme control (no inhibitor) and an inhibitor control (e.g., Celecoxib).

    • Add the diluted COX-2 enzyme to all wells except the background control.

    • Pre-incubate the plate at 25°C for 10-15 minutes.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding the substrate, arachidonic acid, to all wells.

    • Immediately measure the fluorescence in a kinetic mode at an excitation of 535 nm and an emission of 587 nm for 5-10 minutes. The fluorescence signal is proportional to the amount of prostaglandin G2 generated.

  • Data Analysis:

    • Calculate the rate of the reaction for each well.

    • Determine the percentage of COX-2 inhibition for each compound concentration relative to the enzyme control.

    • Calculate the IC50 value.

Inducible Nitric Oxide Synthase (iNOS) Inhibition Assay

Overexpression of iNOS leads to the production of large amounts of nitric oxide (NO), which can contribute to tissue damage in inflammatory conditions.[1] The inhibitory effect on iNOS can be measured by quantifying the amount of nitrite, a stable breakdown product of NO, in the supernatant of stimulated macrophages.

Experimental Protocol: iNOS Inhibition Assay (Griess Reagent System)

  • Cell Culture and Stimulation:

    • Seed a macrophage cell line (e.g., RAW 264.7) in a 96-well plate and allow them to adhere.

    • Pre-treat the cells with various concentrations of the imidazo[4,5-c]pyridine derivatives for 1-2 hours.

    • Stimulate the cells with an inflammatory agent like lipopolysaccharide (LPS) and interferon-gamma (IFN-γ) to induce iNOS expression.

    • Incubate for 24-48 hours.

  • Nitrite Measurement (Griess Assay):

    • Prepare a nitrite standard curve using sodium nitrite.

    • Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

    • Add 50 µL of freshly mixed Griess reagent (containing sulfanilamide and N-(1-naphthyl)ethylenediamine) to all wells.

    • Incubate at room temperature for 10-15 minutes, protected from light, to allow for the development of a magenta color.

  • Absorbance Reading and Data Analysis:

    • Measure the absorbance at 540 nm using a plate reader.

    • Calculate the nitrite concentration in the samples by interpolating from the standard curve.

    • Determine the percentage of inhibition of nitrite production and calculate the IC50 value for each compound.

Data Presentation: Anti-inflammatory Activity

Compound IDTargetIC50 (µmol/L)Reference
Compound 24COX-121.8[1]
Compound 24COX-29.2[1]
Compound 3cCOX-2< 20[13]
Compound 3fCOX-2< 20[13]
Compound 3hCOX-2< 20[13]
Compound 23iNOSpIC50 = 7.09[1]

Signaling Pathway: iNOS and COX-2 in Inflammation

Inflammation_Pathway cluster_stimuli Inflammatory Stimuli cluster_signaling Intracellular Signaling cluster_enzymes Enzyme Induction cluster_products Inflammatory Mediators LPS LPS NF_kB NF-κB Activation LPS->NF_kB Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-1β) Cytokines->NF_kB iNOS iNOS NF_kB->iNOS Induces COX2 COX-2 NF_kB->COX2 Induces NO Nitric Oxide (NO) iNOS->NO Produces Prostaglandins Prostaglandins COX2->Prostaglandins Produces Inhibitor Imidazo[4,5-c]pyridine Derivative Inhibitor->iNOS Inhibits Inhibitor->COX2 Inhibits

Caption: Simplified inflammatory pathway involving iNOS and COX-2.

References

Application Notes and Protocols for the Purification of 7-bromo-1-methyl-1H-imidazo[4,5-c]pyridine Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for the purification of 7-bromo-1-methyl-1H-imidazo[4,5-c]pyridine, a halogenated heterocyclic compound of interest in medicinal chemistry and drug discovery. The following sections outline common purification techniques, including column chromatography and recrystallization, to obtain a high-purity final product suitable for further research and development.

Introduction

This compound and its derivatives are scaffolds of significant interest in the development of novel therapeutic agents. The presence of the bromine atom provides a handle for further chemical modifications, making it a versatile intermediate in synthetic chemistry. Achieving high purity of this compound is critical for accurate biological screening and subsequent structure-activity relationship (SAR) studies. This document outlines effective methods for the purification of the title compound from crude synthetic mixtures.

Data Presentation

The following table summarizes representative quantitative data for the purification of a crude sample of this compound. These values are illustrative and may vary depending on the specific reaction conditions and the initial purity of the crude product.

Purification StepStarting Material (Crude)Purity (Initial)Eluent/Solvent SystemPurity (Final)Yield (%)
Column Chromatography 1.0 g~75%Dichloromethane/Methanol (98:2)>95%~85%
Recrystallization 0.85 g>95%Ethanol/Water>99%~90%

Experimental Protocols

The following protocols are generalized procedures based on common practices for the purification of imidazopyridine derivatives. Optimization may be required based on the specific impurity profile of the crude product.

General Workflow for Synthesis and Purification

The synthesis of this compound typically involves the cyclization of appropriate precursors. The general workflow from synthesis to the pure product is illustrated below.

G cluster_synthesis Synthesis cluster_purification Purification Starting Materials Starting Materials Cyclization Reaction Cyclization Reaction Starting Materials->Cyclization Reaction Crude Product Crude Product Cyclization Reaction->Crude Product Column Chromatography Column Chromatography Crude Product->Column Chromatography Purity Analysis (TLC/LC-MS) Purity Analysis (TLC/LC-MS) Column Chromatography->Purity Analysis (TLC/LC-MS) Recrystallization Recrystallization Purity Analysis (TLC/LC-MS)->Recrystallization Fractions >95% pure Final Purity Analysis (HPLC/NMR) Final Purity Analysis (HPLC/NMR) Recrystallization->Final Purity Analysis (HPLC/NMR) Pure Product Pure Product Final Purity Analysis (HPLC/NMR)->Pure Product

General workflow for synthesis and purification.
Purification by Column Chromatography

This protocol is designed for the removal of non-polar and highly polar impurities from the crude product.

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh)

  • Dichloromethane (DCM), analytical grade

  • Methanol (MeOH), analytical grade

  • Hexane, analytical grade

  • Ethyl acetate, analytical grade

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • Glass column for chromatography

  • Eluent reservoirs and collection tubes

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in hexane.

  • Column Packing: Carefully pour the slurry into the chromatography column and allow the silica gel to settle, ensuring a uniform and crack-free stationary phase. Drain the excess hexane until the solvent level is just above the silica bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane. In a separate flask, add a small amount of silica gel to the dissolved sample and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this dry-loaded sample to the top of the packed column.

  • Elution:

    • Begin elution with a non-polar solvent system, such as 100% hexane, to remove non-polar impurities.

    • Gradually increase the polarity of the mobile phase. A common gradient for similar compounds is a mixture of dichloromethane and methanol. Start with 100% DCM and slowly increase the methanol concentration (e.g., from 0.5% to 2%).

    • An alternative isocratic system is a mixture of ethyl acetate and hexane.

  • Fraction Collection: Collect fractions in test tubes and monitor the separation using TLC. Visualize the spots under UV light (254 nm).

  • Product Isolation: Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent under reduced pressure to yield the purified this compound.

Purification by Recrystallization

This method is suitable for further purifying the product obtained from column chromatography or for crude products with relatively high initial purity.

Materials:

  • Partially purified this compound

  • Ethanol (95% or absolute)

  • Deionized water

  • Erlenmeyer flasks

  • Hot plate with magnetic stirrer

  • Buchner funnel and filter paper

  • Ice bath

Procedure:

  • Solvent Selection: In a test tube, determine the appropriate solvent or solvent mixture. The ideal solvent should dissolve the compound when hot but not when cold. A mixture of ethanol and water is often effective for imidazopyridine derivatives.

  • Dissolution: Place the compound in an Erlenmeyer flask and add a minimal amount of hot ethanol to dissolve it completely with stirring.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Slowly add deionized water dropwise to the hot solution until a slight turbidity persists. Reheat the solution until it becomes clear again.

  • Cooling: Allow the flask to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold ethanol/water mixture. Dry the crystals under vacuum to obtain the pure this compound.

Concluding Remarks

The protocols described provide a robust framework for the purification of this compound. The choice of method and specific conditions should be guided by the impurity profile of the crude material, which can be assessed by analytical techniques such as TLC and LC-MS. For compounds intended for biological assays, achieving high purity (>98%) is essential, and a combination of column chromatography followed by recrystallization is often the most effective approach. Proper characterization of the final product by NMR, mass spectrometry, and HPLC is crucial to confirm its identity and purity.

Application Notes and Protocols for the Scale-Up Synthesis of 7-bromo-1-methyl-1H-imidazo[4,5-c]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and scalable protocols for the synthesis of 7-bromo-1-methyl-1H-imidazo[4,5-c]pyridine, a key heterocyclic scaffold in medicinal chemistry and drug discovery. The synthetic strategy involves a multi-step process commencing with the regioselective bromination and nitration of 2-aminopyridine, followed by reduction to the corresponding diamine, cyclization to form the imidazo[4,5-c]pyridine core, and concluding with a regioselective N-methylation. This guide addresses critical scale-up challenges, including process safety, reaction optimization, and purification of intermediates and the final product. Quantitative data is presented in tabular format for clarity, and experimental workflows are visualized using diagrams.

Introduction

The imidazo[4,5-c]pyridine core is a significant pharmacophore due to its structural similarity to purines, allowing it to interact with a variety of biological targets.[1] Derivatives of this scaffold have shown potential as kinase inhibitors, anticancer agents, and treatments for neurological disorders.[2][3] Specifically, the this compound moiety serves as a versatile intermediate for further functionalization, enabling the exploration of structure-activity relationships in drug development programs.

The synthesis of this target molecule on a laboratory scale can be achieved through several routes. However, scaling up the synthesis for preclinical and clinical studies presents challenges such as ensuring regioselectivity, managing reaction exotherms, and developing efficient purification methods suitable for large quantities. These application notes provide a robust and scalable synthetic route designed to address these challenges.

Overall Synthetic Strategy

The proposed multi-step synthesis for this compound is outlined below. This route is designed for scalability, starting from readily available materials and employing well-established chemical transformations.

Synthesis_Workflow cluster_0 Step 1: Synthesis of 2-amino-5-bromo-3-nitropyridine cluster_1 Step 2: Synthesis of 5-bromo-3,4-diaminopyridine cluster_2 Step 3: Synthesis of 7-bromo-1H-imidazo[4,5-c]pyridine cluster_3 Step 4: Synthesis of this compound 2-aminopyridine 2-aminopyridine Bromination_Nitration Bromination & Nitration 2-aminopyridine->Bromination_Nitration Intermediate_1 2-amino-5-bromo- 3-nitropyridine Bromination_Nitration->Intermediate_1 Intermediate_1_ref 2-amino-5-bromo- 3-nitropyridine Reduction Reduction Intermediate_1_ref->Reduction Intermediate_2 5-bromo-3,4- diaminopyridine Reduction->Intermediate_2 Intermediate_2_ref 5-bromo-3,4- diaminopyridine Cyclization Cyclization Intermediate_2_ref->Cyclization Intermediate_3 7-bromo-1H-imidazo [4,5-c]pyridine Cyclization->Intermediate_3 Intermediate_3_ref 7-bromo-1H-imidazo [4,5-c]pyridine Methylation N-Methylation Intermediate_3_ref->Methylation Final_Product 7-bromo-1-methyl-1H- imidazo[4,5-c]pyridine Methylation->Final_Product

Figure 1: Overall synthetic workflow for this compound.

Experimental Protocols and Data

Step 1: Synthesis of 2-amino-5-bromo-3-nitropyridine

This initial step involves the bromination and subsequent nitration of 2-aminopyridine. Careful control of reaction conditions is crucial for achieving high regioselectivity and yield.

Protocol:

  • Bromination: To a solution of 2-aminopyridine in a suitable solvent (e.g., acetic acid), add N-bromosuccinimide (NBS) portion-wise at a controlled temperature (e.g., 0-10 °C). Monitor the reaction by TLC until completion.

  • Nitration: The crude 2-amino-5-bromopyridine is then subjected to nitration using a mixture of nitric acid and sulfuric acid at low temperatures (e.g., 0-5 °C).

  • Work-up and Purification: The reaction mixture is carefully quenched with ice and neutralized. The precipitated product is filtered, washed, and dried. Recrystallization from a suitable solvent like ethanol can be employed for further purification.

Table 1: Reaction Parameters for the Synthesis of 2-amino-5-bromo-3-nitropyridine

ParameterValueReference
Starting Material2-aminopyridine[4]
Brominating AgentN-Bromosuccinimide (NBS)[5]
Nitrating AgentHNO₃/H₂SO₄[6]
SolventAcetic Acid (Bromination)[4]
Reaction Temperature0-10 °C (Bromination), 0-5 °C (Nitration)[5][6]
Typical Yield70-80%[4]
Step 2: Synthesis of 5-bromo-3,4-diaminopyridine

The nitro group of 2-amino-5-bromo-3-nitropyridine is selectively reduced to an amine to yield the key diaminopyridine intermediate.

Protocol:

  • Reduction: Suspend 2-amino-5-bromo-3-nitropyridine in a mixture of ethanol and water. Add a reducing agent such as iron powder and a catalytic amount of hydrochloric acid.

  • Reaction Monitoring: Heat the mixture to reflux and monitor the reaction progress by TLC.

  • Work-up and Purification: After completion, filter the hot reaction mixture to remove the iron catalyst. The filtrate is then concentrated, and the crude product is purified by recrystallization from water.

Table 2: Reaction Parameters for the Synthesis of 5-bromo-3,4-diaminopyridine

ParameterValueReference
Starting Material2-amino-5-bromo-3-nitropyridine[4]
Reducing AgentIron powder / HCl[4]
SolventEthanol/Water[4]
Reaction TemperatureReflux[4]
Typical Yield80-90%[4]
Step 3: Synthesis of 7-bromo-1H-imidazo[4,5-c]pyridine

The diaminopyridine is cyclized to form the imidazole ring. Formic acid is a common and effective reagent for this transformation.

Protocol:

  • Cyclization: Heat a mixture of 5-bromo-3,4-diaminopyridine and formic acid at reflux.

  • Reaction Monitoring: Monitor the reaction by TLC for the disappearance of the starting material.

  • Work-up and Purification: Cool the reaction mixture and neutralize with a base (e.g., ammonia solution). The precipitated product is collected by filtration, washed with water, and dried.

Table 3: Reaction Parameters for the Synthesis of 7-bromo-1H-imidazo[4,5-c]pyridine

ParameterValueReference
Starting Material5-bromo-3,4-diaminopyridine[7]
Cyclizing AgentFormic Acid[7]
Reaction TemperatureReflux[7]
Typical Yield>90%[7]
Step 4: Regioselective N-Methylation

The final step is the methylation of the imidazole nitrogen. This step is critical as non-selective methylation can lead to a mixture of N1 and N3 isomers, complicating purification on a large scale. The use of a directing group or careful selection of reaction conditions can favor the formation of the desired N1-methyl isomer.

Protocol for Regioselective N1-Methylation:

  • Protection (Optional but Recommended for Scale-up): To ensure regioselectivity, the N3 position can be protected with a suitable protecting group like (2-(trimethylsilyl)ethoxy)methyl (SEM) chloride.

  • Methylation: The N1 position of the protected intermediate is then methylated using a methylating agent such as methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate in a polar aprotic solvent (e.g., DMF).

  • Deprotection: The protecting group is subsequently removed under appropriate conditions to yield the final product.

  • Direct Methylation (Alternative with Purification Challenge): Direct methylation of 7-bromo-1H-imidazo[4,5-c]pyridine can be attempted, but it will likely result in a mixture of N1 and N3 isomers.[8] Separation of these isomers on a large scale would require careful optimization of chromatographic methods.

Table 4: Reaction Parameters for the N-Methylation

ParameterValueReference
Starting Material7-bromo-1H-imidazo[4,5-c]pyridine[8]
Methylating AgentMethyl iodide or Dimethyl sulfate[8]
BaseK₂CO₃ or NaH[9]
SolventDMF or Acetonitrile[8][9]
Reaction TemperatureRoom temperature to 60 °C[8]
Isomer Ratio (N1:N3)Variable, requires optimization[8][9]

Signaling Pathways and Biological Relevance

Derivatives of the imidazo[4,5-c]pyridine scaffold are known to interact with various signaling pathways implicated in disease. For instance, they have been identified as inhibitors of protein kinases, which are crucial regulators of cell signaling. Dysregulation of kinase activity is a hallmark of many cancers.

Signaling_Pathway cluster_pathway Kinase Signaling Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor Kinase_Cascade Intracellular Kinase Cascade (e.g., MAPK, PI3K/Akt) Receptor->Kinase_Cascade Transcription_Factors Transcription Factors Kinase_Cascade->Transcription_Factors Cellular_Response Cell Proliferation, Survival, etc. Transcription_Factors->Cellular_Response Imidazopyridine 7-bromo-1-methyl-1H- imidazo[4,5-c]pyridine Derivative Inhibition Imidazopyridine->Inhibition Inhibition->Kinase_Cascade

Figure 2: Inhibition of a generic kinase signaling pathway by an imidazo[4,5-c]pyridine derivative.

Conclusion

The synthetic route detailed in these application notes provides a scalable and robust method for the production of this compound. By addressing key challenges such as regioselectivity in the final methylation step, this protocol is designed to be a valuable resource for researchers and professionals in the field of drug development, facilitating the synthesis of this important scaffold for further investigation and development of novel therapeutics.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 7-bromo-1-methyl-1H-imidazo[4,5-c]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and detailed protocols for researchers and drug development professionals working on the synthesis of 7-bromo-1-methyl-1H-imidazo[4,5-c]pyridine. The content is structured to address common challenges, particularly those leading to low yields.

I. Synthetic Pathway Overview

The synthesis of this compound is a multi-step process. The most common route involves the initial formation of the imidazo[4,5-c]pyridine core, followed by bromination and N-methylation. Each step presents unique challenges that can contribute to a reduction in the overall yield. The following workflow diagram outlines a typical synthetic approach.

G cluster_prep Pyridine Core Preparation cluster_cyclization Imidazole Ring Formation cluster_functionalization Functionalization A 4-Aminopyridine B 4-Amino-3-nitropyridine A->B Nitration (H2SO4, HNO3) C Pyridine-3,4-diamine B->C Reduction (e.g., SnCl2, H2/Pd) D 1H-Imidazo[4,5-c]pyridine C->D Cyclization (e.g., Formic Acid) C->D E 7-Bromo-1H-imidazo[4,5-c]pyridine D->E Bromination (e.g., NBS) D->E F 7-Bromo-1-methyl-1H- imidazo[4,5-c]pyridine (Target Molecule) E->F N-Methylation (e.g., CH3I, Base) E->F G 7-Bromo-3-methyl-1H- imidazo[4,5-c]pyridine (Isomeric Impurity) E->G E->G

Caption: General synthetic workflow for this compound.

II. Frequently Asked Questions (FAQs)

Q1: What are the most critical steps impacting the overall yield in this synthesis? The two most yield-critical steps are typically the cyclization to form the imidazole ring and the final N-methylation. The cyclization can suffer from incomplete reaction or degradation under harsh conditions. The N-methylation step is often non-regioselective, producing a mixture of N1 and N3 methylated isomers, which lowers the yield of the desired product and complicates purification.[1]

Q2: Why is N-methylation a common source of low yield for the target compound? The imidazole ring in 7-bromo-1H-imidazo[4,5-c]pyridine has two nitrogen atoms (N1 and N3) that can be alkylated. Alkylation reactions are often not selective and can lead to a mixture of N1-methyl and N3-methyl isomers.[1] Separating these isomers can be challenging and results in a lower isolated yield of the desired N1 isomer.

Q3: What analytical techniques are recommended for monitoring the reaction and purity? Thin-Layer Chromatography (TLC) is essential for monitoring reaction progress at each step. For structural confirmation and purity assessment of intermediates and the final product, Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR) spectroscopy and Mass Spectrometry (MS) are crucial. High-Performance Liquid Chromatography (HPLC) is recommended for determining the precise purity and quantifying the ratio of N1 to N3 isomers.

Q4: Are there alternative strategies to improve regioselectivity during N-methylation? Yes, strategies include screening different bases, solvents, and methylating agents (see Table 1). In some cases, using a protecting group strategy can direct methylation to the desired nitrogen, though this adds steps to the synthesis.

III. Troubleshooting Guide

This guide addresses specific problems that can lead to low yields during the synthesis.

Step 1: Nitration of 4-Aminopyridine
  • Q: My nitration of 4-aminopyridine to 4-amino-3-nitropyridine is resulting in a low yield (<70%). What could be the cause?

    • A: Low yields in this step are often due to improper temperature control or inefficient mixing. The reaction is highly exothermic. It is critical to maintain the temperature between 0-10 °C during the dropwise addition of fuming nitric acid to the solution of 4-aminopyridine in concentrated sulfuric acid.[2] Insufficient stirring can lead to localized overheating, causing degradation of the starting material and product. Ensure the reaction is vigorously stirred throughout the addition and subsequent heating phases.

Step 2: Reduction of 4-Amino-3-nitropyridine
  • Q: The reduction of the nitro group to an amine is incomplete. How can I improve the conversion?

    • A: Incomplete reduction can be caused by catalyst deactivation or insufficient reducing agent. If using catalytic hydrogenation (e.g., H₂/Pd-C), ensure the catalyst is fresh and the system is properly purged of air. For reductions using metals like tin(II) chloride (SnCl₂), ensure you are using a sufficient molar excess and that the reaction is heated appropriately to drive it to completion.[3] Monitoring by TLC is crucial to determine the necessary reaction time.

Step 3: Cyclization to form 1H-Imidazo[4,5-c]pyridine
  • Q: The cyclization of pyridine-3,4-diamine with formic acid gives a poor yield. What are the alternatives?

    • A: While boiling in formic acid is a classic method, it can lead to decomposition.[4] Consider the following alternatives:

      • Triethyl Orthoformate: Refluxing the diamine in triethyl orthoformate can give good yields and cleaner reactions.[3]

      • Polyphosphoric Acid (PPA): Using PPA as a dehydrating agent at elevated temperatures can promote cyclization, often with good yields (~75%), especially when combined with microwave irradiation.[4] However, the temperature must be carefully controlled to avoid charring.

Step 4: N-Methylation of 7-Bromo-1H-imidazo[4,5-c]pyridine
  • Q: My final methylation step produces a mixture of N1 and N3 isomers, making purification difficult and lowering the yield of the target compound. How can I improve the N1-selectivity?

    • A: This is the most common challenge. The ratio of N1 to N3 isomers is highly dependent on the reaction conditions. Weaker bases and polar aprotic solvents often favor N1 alkylation. You should screen different conditions as outlined in Table 1. A troubleshooting workflow for this specific issue is provided below.

G Start Low yield or impure product after N-methylation CheckNMR Analyze ¹H NMR and LC-MS of crude product Start->CheckNMR IsomerCheck Isomeric mixture (N1/N3) detected? CheckNMR->IsomerCheck Optimize Optimize Reaction Conditions (See Table 1) IsomerCheck->Optimize Yes OtherIssues Check for incomplete reaction or side products IsomerCheck->OtherIssues No ChangeBase Try weaker base (e.g., K₂CO₃) instead of NaH Optimize->ChangeBase ChangeSolvent Use polar aprotic solvent (e.g., DMF, Acetonitrile) Optimize->ChangeSolvent Fail Yield still low Optimize->Fail Purify Perform careful column chromatography ChangeBase->Purify ChangeSolvent->Purify End Obtain pure N1 isomer Purify->End

Caption: Troubleshooting workflow for N-methylation regioselectivity issues.

IV. Key Experimental Protocols

Protocol 1: Cyclization of Pyridine-3,4-diamine using Formic Acid
  • Setup: To a round-bottom flask equipped with a reflux condenser, add pyridine-3,4-diamine (1.0 eq).

  • Reagent Addition: Add an excess of 98-100% formic acid (approx. 10-15 mL per gram of diamine).

  • Reaction: Heat the reaction mixture to reflux (approx. 100-110 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC (e.g., using a mobile phase of 10:1 Dichloromethane:Methanol).

  • Workup: After completion, cool the mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralization: Neutralize the solution by slowly adding a saturated aqueous solution of sodium bicarbonate or ammonium hydroxide until the pH is ~7-8. Be cautious as CO₂ evolution can cause frothing.

  • Extraction: Extract the aqueous solution with a suitable organic solvent (e.g., ethyl acetate or dichloromethane, 3x volume).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield 1H-imidazo[4,5-c]pyridine.[4]

Protocol 2: N-Methylation of 7-Bromo-1H-imidazo[4,5-c]pyridine
  • Setup: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve 7-bromo-1H-imidazo[4,5-c]pyridine (1.0 eq) in anhydrous DMF.

  • Base Addition: Cool the solution to 0 °C in an ice bath. Add potassium carbonate (K₂CO₃, 1.5 eq) portion-wise. Allow the suspension to stir for 30 minutes at 0 °C.

  • Reagent Addition: Slowly add methyl iodide (CH₃I, 1.2 eq) dropwise via syringe.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the formation of the product and the disappearance of the starting material by TLC and/or LC-MS.

  • Workup: Quench the reaction by adding water.

  • Extraction: Extract the product into ethyl acetate (3x volume).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude product, a mixture of N1 and N3 isomers, must be carefully purified by column chromatography on silica gel (a gradient of hexane/ethyl acetate is often effective) to isolate the desired this compound.[1]

V. Optimization Data

The regioselectivity of the N-methylation step is critical for achieving a high yield of the desired product. The choice of base, solvent, and temperature can significantly influence the N1/N3 isomer ratio. Below is a summary of conditions that can be explored to optimize this step.

Table 1: Comparison of Reaction Conditions for N-Methylation

Methylating AgentBaseSolventTemperature (°C)Expected Predominant IsomerRationale / Comments
CH₃INaHTHF0 to RTMixture (often N3)Strong, non-coordinating base. Can lead to poor selectivity.
CH₃IK₂CO₃DMFRTN1 Weaker, heterogeneous base in a polar aprotic solvent often favors N1 alkylation.[1]
CH₃ICs₂CO₃AcetonitrileRTN1 Cesium carbonate is known to promote N-alkylation and can improve selectivity.
(CH₃)₂SO₄K₂CO₃AcetoneRefluxMixtureDimethyl sulfate is a less reactive methylating agent; may require heat.

Note: The data in this table is illustrative and based on general principles of imidazole alkylation. Experimental validation is required to determine the optimal conditions for this specific substrate.

References

Technical Support Center: Troubleshooting Suzuki Coupling Side Reactions with N-Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and solutions for common side reactions encountered during Suzuki-Miyaura cross-coupling reactions involving N-heterocycles.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions when performing Suzuki coupling with N-heterocycles?

The primary side reactions encountered are:

  • Catalyst Poisoning: The Lewis basic nitrogen atom in the heterocycle can coordinate to the palladium catalyst, leading to its deactivation and consequently, low product yields.[1]

  • Protodeboronation: This is the undesired cleavage of the C-B bond in the boronic acid or ester, where the boron moiety is replaced by a hydrogen atom. This is a significant side reaction, particularly with electron-deficient heteroaryl boronic acids.[1][2]

  • Homocoupling: This side reaction results in the formation of a symmetrical biaryl product from the coupling of two molecules of the boronic acid or two molecules of the aryl halide. The presence of oxygen can promote the homocoupling of boronic acids.[1][3]

  • Poor Solubility: N-heterocycles, especially those with multiple nitrogen atoms or polar functional groups, can have poor solubility in common organic solvents, which can hinder the reaction rate and overall yield.[1]

  • Dehalogenation: The aryl halide substrate can undergo dehalogenation, where the halide is replaced by a hydrogen atom, leading to an undesired byproduct.[3]

Q2: How can catalyst poisoning be minimized when working with basic N-heterocycles?

Several strategies can be employed to mitigate catalyst poisoning:

  • Ligand Selection: Use bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-Heterocyclic Carbene (NHC) ligands. These ligands can shield the palladium center and prevent strong coordination with the nitrogen heterocycle.[1][4]

  • Use of Precatalysts: Employing well-defined palladium precatalysts can ensure the efficient generation of the active catalytic species, minimizing opportunities for deactivation.[1][5]

  • Slow Addition: A slow addition of the nitrogen-containing coupling partner can help maintain a low concentration in the reaction mixture, reducing its inhibitory effect on the catalyst.[1]

  • Anhydrous Conditions: In some cases, running the reaction under anhydrous conditions can reduce catalyst deactivation pathways.[1][6]

Q3: What are the best practices to avoid protodeboronation of my heteroaryl boronic acid?

Protodeboronation is a common challenge that can be addressed by:

  • Use of Boronic Esters or Trifluoroborates: Boronic acid pinacol esters, MIDA esters, or potassium trifluoroborate salts are generally more stable and less prone to protodeboronation than their corresponding boronic acids.[4]

  • Anhydrous Conditions: Since water is a proton source for this side reaction, switching to anhydrous conditions can significantly reduce protodeboronation.[6][7]

  • Choice of Base: Using a milder base like potassium fluoride (KF) or potassium carbonate (K₂CO₃) can be beneficial. Strong bases in aqueous media can accelerate protodeboronation.[7]

  • Reaction Temperature and Time: Running the reaction at the lowest effective temperature and for the shortest possible time can favor the desired cross-coupling over protodeboronation.[1]

Q4: How can the formation of homocoupling byproducts be suppressed?

To minimize homocoupling byproducts:

  • Thorough Degassing: The presence of oxygen can promote the homocoupling of boronic acids.[3][7] Therefore, it is crucial to thoroughly degas the reaction mixture and maintain an inert atmosphere (e.g., Argon or Nitrogen) throughout the reaction.

  • Choice of Palladium Source: Pd(0) sources like Pd(PPh₃)₄ or Pd₂(dba)₃ are generally preferred over Pd(II) sources (e.g., Pd(OAc)₂, PdCl₂) as the latter can promote homocoupling during their in situ reduction to Pd(0).[8]

  • Use of Precatalysts: Modern palladium precatalysts are designed to generate the active Pd(0) species cleanly and efficiently, which can help minimize homocoupling.[8]

  • Appropriate Ligands: Bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) can hinder the formation of intermediates that lead to homocoupling.[8]

Troubleshooting Guides

Low to No Yield

If you are experiencing low to no yield in your Suzuki coupling reaction, consider the following troubleshooting steps, summarized in the decision tree below.

low_yield_troubleshooting start Low/No Yield check_catalyst Is the catalyst/ligand appropriate for N-heterocycles? start->check_catalyst check_protodeboronation Is protodeboronation suspected? check_catalyst->check_protodeboronation Yes solution_catalyst Switch to bulky, electron-rich ligand (e.g., XPhos, SPhos) or use a precatalyst. check_catalyst->solution_catalyst No check_solubility Are the starting materials fully dissolved? check_protodeboronation->check_solubility No solution_protodeboronation Use a more stable boronate ester (pinacol, MIDA) and/or run under anhydrous conditions. check_protodeboronation->solution_protodeboronation Yes check_homocoupling Is homocoupling a major byproduct? check_solubility->check_homocoupling Yes solution_solubility Screen different solvents or increase reaction temperature. check_solubility->solution_solubility No check_degassing Was the reaction mixture thoroughly degassed? check_homocoupling->check_degassing No solution_homocoupling Thoroughly degas the reaction mixture and run under inert atmosphere. check_homocoupling->solution_homocoupling Yes solution_degassing Improve degassing procedure (e.g., freeze-pump-thaw cycles). check_degassing->solution_degassing No

A troubleshooting workflow for low yields.
Complex Mixture of Byproducts

When faced with a complex mixture of byproducts, a systematic approach to optimizing reaction conditions is necessary.

byproduct_troubleshooting start Complex Mixture of Byproducts screen_base Screen Different Bases start->screen_base adjust_temp Lower Reaction Temperature start->adjust_temp change_ligand Change Catalyst/Ligand System start->change_ligand check_purity Check Starting Material Purity start->check_purity base_options K₃PO₄, Cs₂CO₃, K₂CO₃, KF screen_base->base_options temp_options Run at lowest effective temperature to minimize side reactions. adjust_temp->temp_options ligand_options Consider more selective ligands (e.g., Buchwald ligands). change_ligand->ligand_options purity_options Analyze starting materials by NMR, LC-MS.

Decision tree for addressing complex byproduct formation.

Data Presentation

The choice of catalyst, ligand, base, and solvent significantly impacts the yield of Suzuki coupling reactions with N-heterocycles. The following tables summarize yields under various conditions to guide your experimental design.

Table 1: Effect of Catalyst and Ligand on Yield (%)

Heteroaryl HalideBoronic Acid/EsterCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
2-ChloropyridinePhenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O10095
3-Bromoquinoline4-Methoxyphenylboronic acidPd₂(dba)₃ (1.5)XPhos (3.6)K₃PO₄Dioxane10092
2-Chloro-5-trifluoromethylpyridine3-Furylboronic acidPd(OAc)₂ (2)RuPhos (4)K₃PO₄t-AmylOH10088
3-Chloro-5-azaindole2-Thienylboronic acidXPhos Pd G3 (2)-K₃PO₄Dioxane/H₂O8093
6-ChloroindolePhenylboronic acidP1 (XPhos precatalyst) (1.5)-K₃PO₄Dioxane/H₂O6099

Table 2: Effect of Base and Solvent on Yield (%)

Heteroaryl HalideBoronic Acid/EsterCatalyst/LigandBaseSolventTemp (°C)Yield (%)
4-Bromopyridine HClPhenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O8085
4-Bromopyridine HClPhenylboronic acidPd(PPh₃)₄K₃PO₄Dioxane/H₂O8091
4-Bromopyridine HClPhenylboronic acidPd(PPh₃)₄Cs₂CO₃Dioxane/H₂O8089
2-Bromopyridine2-Formylphenylboronic acidPd(dppf)Cl₂Na₂CO₃DMF/H₂O9078
2-Bromopyridine2-Formylphenylboronic acidPd(dppf)Cl₂K₃PO₄Dioxane9085

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of a Heterocyclic Halide

This protocol is a general guideline and may require optimization for specific substrates.

  • Reaction Setup: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the heteroaryl halide (1.0 equiv), the boronic acid or boronate ester (1.1-1.5 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).

  • Inert Atmosphere: Seal the vessel with a septum. Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent and Catalyst Addition: Through the septum, add the degassed solvent (e.g., dioxane/water 4:1).[1] Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv) and the ligand if necessary.[1]

  • Degassing: Degas the resulting mixture by bubbling the inert gas through the solution for 10-15 minutes.[1]

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or LC-MS.[1]

  • Workup: Upon completion, cool the reaction to room temperature and quench with water. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[1]

  • Purification: Purify the crude product by column chromatography.[1]

experimental_workflow setup 1. Reaction Setup (Halide, Boronic Acid, Base) inert 2. Inert Atmosphere (Evacuate/Backfill Ar/N₂) setup->inert addition 3. Add Degassed Solvent & Catalyst/Ligand inert->addition degas 4. Degas Mixture addition->degas react 5. Heat & Monitor degas->react workup 6. Quench, Extract, Dry react->workup purify 7. Purify workup->purify

A generalized experimental workflow for Suzuki coupling reactions.

Protocol for Minimizing Protodeboronation using a Boronic Ester

  • Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the heteroaryl halide (1.0 equiv), the boronic acid pinacol ester (1.2 equiv), and a finely powdered, anhydrous base (e.g., K₃PO₄, 3.0 equiv).

  • Inert Atmosphere: Seal the tube and evacuate and backfill with argon three times.

  • Solvent and Catalyst Addition: Add anhydrous, degassed solvent (e.g., dioxane or toluene) via syringe. Add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%).

  • Reaction: Heat the mixture in a preheated oil bath to the desired temperature (e.g., 100-110 °C) with vigorous stirring. Monitor the reaction by GC-MS or LC-MS.

  • Workup and Purification: Follow the general workup and purification procedure described above.

Signaling Pathways

The Suzuki-Miyaura catalytic cycle is a fundamental concept for understanding and troubleshooting the reaction.

suzuki_cycle cluster_boronic Boronic Acid pd0 Pd(0)L₂ pd2_halide R¹-Pd(II)L₂-X pd0->pd2_halide Oxidative Addition (R¹-X) catalyst_poisoning Catalyst Poisoning (N-Heterocycle) pd0->catalyst_poisoning pd2_hydroxide R¹-Pd(II)L₂-OH pd2_halide->pd2_hydroxide Metathesis (Base) pd2_aryl R¹-Pd(II)L₂-R² pd2_hydroxide->pd2_aryl Transmetalation (R²B(OH)₂) pd2_aryl->pd0 Reductive Elimination (R¹-R²) protodeboronation Protodeboronation homocoupling Homocoupling boronic_acid R²B(OH)₂ boronic_acid->protodeboronation boronic_acid->homocoupling

The Suzuki catalytic cycle and major side reactions.

References

preventing protodeboronation in reactions with imidazopyridine boronic acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of protodeboronation in reactions involving imidazopyridine boronic acids.

Frequently Asked Questions (FAQs)

Q1: What is protodeboronation and why is it a problem with imidazopyridine boronic acids?

A1: Protodeboronation is an undesired side reaction where the carbon-boron bond of the imidazopyridine boronic acid is cleaved and replaced by a carbon-hydrogen bond.[1][2] This reaction consumes your starting material, reducing the yield of the desired cross-coupled product and complicating purification.[2] Imidazopyridine boronic acids, being a class of basic heteroaromatic boronic acids, are particularly susceptible to this decomposition pathway.[1][3]

Q2: What are the primary factors that promote protodeboronation in these reactions?

A2: Several factors can significantly influence the rate of protodeboronation:

  • pH of the reaction medium: Imidazopyridine and other basic heteroaromatic boronic acids can form reactive zwitterionic species, especially under neutral pH conditions, which can lead to rapid protodeboronation.[1][4] Both acidic and strongly basic conditions can sometimes suppress this pathway by shifting the equilibrium away from the zwitterion.[1]

  • Reaction Temperature: Higher temperatures generally accelerate the rate of protodeboronation.[2][5][6]

  • Choice of Base: While a base is necessary for the Suzuki-Miyaura catalytic cycle, strongly basic and aqueous conditions can promote protodeboronation.[2][7]

  • Catalyst System: The efficiency of the palladium catalyst and its ligands is crucial. A highly active catalyst that promotes rapid cross-coupling can outcompete the protodeboronation side reaction.[2] However, very bulky phosphine ligands can sometimes paradoxically promote protodeboronation.[8][9][10][11]

  • Solvent and Water Content: The presence of a proton source, like water, is necessary for protodeboronation to occur.[7][12]

Q3: Are boronic esters, like pinacol esters, always more stable than the corresponding boronic acids?

A3: It is a common assumption that converting a boronic acid to an ester, such as a pinacol ester (Bpin), confers greater stability. While pinacol esters are often easier to handle and more resistant to some degradation pathways, they do not universally guarantee greater stability against protodeboronation.[13][14] The stability of a boronic ester is nuanced and can be dependent on the specific reaction conditions.[13] However, for imidazopyridine boronic acids, using a more stable derivative like a pinacol ester, MIDA boronate, or a trifluoroborate salt is a highly recommended starting point to minimize decomposition.[15][16]

Q4: What is a MIDA boronate and how does it help prevent protodeboronation?

A4: A MIDA (N-methyliminodiacetic acid) boronate is a derivative where the boronic acid is protected. These are typically exceptionally stable, crystalline, and air-stable solids.[6][15][16] In a Suzuki-Miyaura coupling reaction, the MIDA group can be cleaved under specific aqueous basic conditions to slowly release the free boronic acid.[16][17][18] This "slow-release" strategy keeps the instantaneous concentration of the unstable free imidazopyridine boronic acid low, thereby minimizing its decomposition via protodeboronation while still allowing the desired cross-coupling to proceed.[6][16][17][18]

Troubleshooting Guides

Issue 1: Low yield of desired product with significant formation of the protodeboronated imidazopyridine.

This is the most common issue when working with imidazopyridine boronic acids. The following decision tree can help you troubleshoot the problem.

G A Low Yield & High Protodeboronation B Are you using the free boronic acid? A->B C Switch to a more stable derivative: - Pinacol Ester - MIDA Boronate - Trifluoroborate Salt B->C Yes D Are you using a strong base (e.g., NaOH, KOH)? B->D No E Switch to a milder base: - K₃PO₄ - K₂CO₃ - Cs₂CO₃ - KF D->E Yes F Is the reaction temperature high? D->F No G Lower the reaction temperature. Consider a more active catalyst to compensate. F->G Yes H Is your catalyst system optimized? F->H No I Use a highly active catalyst system to accelerate cross-coupling: - Buchwald or Fu-type ligands and precatalysts. - Be cautious with excessively bulky ligands. H->I No J Are you running the reaction in aqueous/protic solvent? H->J Consider K Use anhydrous solvents (e.g., dioxane, toluene, THF). Minimize water content. J->K Yes

Caption: Troubleshooting workflow for low yields due to protodeboronation.

Issue 2: Reaction is sluggish and incomplete, even when using a stable boronic ester.

If you have already switched to a more stable derivative of your imidazopyridine boronic acid but are still facing issues with reaction efficiency, consider the following:

  • Potential Cause: Poor catalyst activity or deactivation. The Lewis basic nitrogen atoms in the imidazopyridine core can potentially coordinate to the palladium center and inhibit catalysis.[19]

  • Solution:

    • Ensure an Inert Atmosphere: Thoroughly degas all solvents and reagents and maintain the reaction under a positive pressure of an inert gas (e.g., nitrogen or argon) to prevent catalyst oxidation.[2][7]

    • Use High-Quality Reagents: Use fresh, high-purity catalyst and ligands.

    • Increase Catalyst Loading: A modest increase in catalyst loading may improve conversion.[2]

    • Employ Robust Ligands: Utilize electron-rich, bulky phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) that are known to promote efficient catalytic turnover for challenging substrates.[7][15]

Issue 3: Inconsistent results and poor reproducibility.
  • Potential Cause 1: Degradation of the imidazopyridine boronic acid or its derivative upon storage.

  • Solution 1: Always check the purity of your boronic acid reagent by NMR before use. Store sensitive boronic acids and their derivatives under an inert atmosphere, refrigerated, and protected from light.

  • Potential Cause 2: Incomplete degassing or introduction of air during the reaction setup.

  • Solution 2: Ensure your experimental setup is rigorously air- and moisture-free. Use proper Schlenk line or glovebox techniques.

Data Summary Tables

Table 1: Influence of Reaction Parameters on Protodeboronation

ParameterCondition Favoring ProtodeboronationRecommended Condition to Minimize Protodeboronation
Boron Reagent Free Boronic AcidMIDA Boronate, Trifluoroborate Salt, Pinacol Ester[15][16]
Base Strong, aqueous bases (NaOH, KOH)Milder, often anhydrous bases (K₃PO₄, K₂CO₃, Cs₂CO₃)[5][7]
Temperature High (e.g., >100 °C)Lowest temperature for efficient turnover (e.g., 60-80 °C)[2][6]
Solvent Aqueous / ProticAnhydrous aprotic solvents (Dioxane, Toluene, THF)[7]
Catalyst Inefficient or deactivated catalystHighly active Pd(0) catalyst with robust ligands[2][15]

Key Experimental Protocols

Protocol 1: General Suzuki-Miyaura Coupling of an Imidazopyridine MIDA Boronate

This protocol is a general starting point and should be optimized for specific substrates.

  • Reagent Preparation: In an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl/heteroaryl halide (1.0 equiv.), the imidazopyridine MIDA boronate (1.2–1.5 equiv.), and a finely powdered, dry base (e.g., K₃PO₄, 2.0–3.0 equiv.).

  • Inert Atmosphere: Seal the vial with a septum cap and purge with argon or nitrogen for 10-15 minutes.[7]

  • Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 1–2 mol%) and any additional ligand if required.[7]

  • Solvent Addition: Add degassed solvent (e.g., a 5:1 mixture of dioxane/water) via syringe.[16]

  • Reaction: Place the reaction vessel in a preheated oil bath at the desired temperature (e.g., 80 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Visualizations

G cluster_0 cluster_1 Reaction Conditions Imidazopyridine_BA Imidazopyridine Boronic Acid Coupled_Product Desired Coupled Product Imidazopyridine_BA->Coupled_Product Suzuki-Miyaura Coupling (Desired Pathway) Protodeboronated_Product Protodeboronated Byproduct Imidazopyridine_BA->Protodeboronated_Product Protodeboronation (Undesired Pathway) Catalyst Efficient Catalyst Catalyst->Coupled_Product Favors Catalyst->Protodeboronated_Product Inhibits Base Mild Base Base->Coupled_Product Favors Base->Protodeboronated_Product Inhibits Temp Low Temperature Temp->Coupled_Product Favors Temp->Protodeboronated_Product Inhibits Solvent Anhydrous Solvent Solvent->Coupled_Product Favors Solvent->Protodeboronated_Product Inhibits

Caption: Competing pathways and the influence of reaction conditions.

References

Technical Support Center: Purification of Bromo-N-Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the purification of bromo-N-heterocycles. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed protocols for common challenges encountered during the purification of these important synthetic intermediates.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude bromo-N-heterocycle reaction mixtures?

A1: Common impurities include unreacted starting materials, byproducts from side reactions (such as double bromination or the formation of isomers), residual palladium catalysts from cross-coupling reactions, and solvents used in the synthesis.[1][2] For instance, in the synthesis of N-Bromoacetamide, a common byproduct is N,N-dibromoacetamide.[1]

Q2: Why do my bromo-N-heterocycles show peak tailing during silica gel column chromatography?

A2: The basic nitrogen atom in the heterocycle can interact strongly with the acidic silanol groups on the surface of silica gel.[3] This interaction leads to poor separation and tailing of the peaks.

Q3: Can my bromo-N-heterocycle decompose on silica gel?

A3: Yes, some bromo-N-heterocycles can be sensitive to the acidic nature of standard silica gel, leading to degradation during chromatography.[4][5] This is a crucial consideration when developing a purification strategy.

Q4: How can I remove residual palladium catalyst from my bromo-N-heterocycle product?

A4: Common methods include using palladium scavengers (e.g., thiol-functionalized silica), adsorption on activated carbon, crystallization, and column chromatography.[6][7] The Lewis basic nitrogen of the heterocycle can chelate with palladium, making its removal challenging.[6]

Q5: My bromo-N-heterocycle is an oil at room temperature. Can I still use recrystallization?

A5: Yes, recrystallization is still a viable option for low-melting solids or oils.[8] It may require cooling the solution significantly, potentially using an ice-salt bath or a chiller, to induce crystallization.[8]

Troubleshooting Guides

Problem 1: Co-elution of Product and Impurities in Column Chromatography

Possible Causes and Solutions:

Possible CauseSuggested Solution(s)
Inappropriate Solvent System Perform a thorough TLC analysis with various solvent systems to find the optimal mobile phase for separation. For non-polar compounds, start with hexane or petroleum ether and gradually add a more polar solvent like diethyl ether or ethyl acetate.[2]
Closely Eluting Isomers Use a high-efficiency silica gel and a slow, shallow gradient of a less polar eluent system. A longer column can also improve separation.[4]
Overloading the Column Reduce the amount of crude material loaded onto the column. As a general rule, use 50-100 times the weight of silica gel to the crude sample.[9]
Improper Sample Loading For samples with poor solubility in the eluent, use a "dry loading" technique. Dissolve the crude product in a volatile solvent, adsorb it onto a small amount of silica gel, evaporate the solvent, and load the resulting powder onto the column.[3][10]
Problem 2: Product Degradation or Low Recovery During Purification

Possible Causes and Solutions:

Possible CauseSuggested Solution(s)
Decomposition on Acidic Silica Gel Deactivate the silica gel by pre-treating it with a solvent system containing a small amount of a basic modifier like triethylamine (0.1-1%).[4][10] Alternatively, use a less acidic stationary phase like neutral alumina or Florisil.[3]
Hydrolysis During Aqueous Work-up Use chilled, dilute sodium bicarbonate solution for washing and minimize the contact time between the organic and aqueous layers.[2]
Debromination Reductive dehalogenation can occur, especially during catalytic hydrogenation for other functional group transformations.[11][12] Careful selection of reaction conditions is crucial. While not a purification issue per se, it is a common challenge in handling these molecules.
Loss into Aqueous Layer During Extraction During acidic extractions, the basic nitrogen of the heterocycle can be protonated, making the compound water-soluble. To recover the product, the aqueous layer needs to be basified and extracted.[13][14]
Problem 3: Difficulty with Recrystallization

Possible Causes and Solutions:

Possible CauseSuggested Solution(s)
Oiling Out Reheat the solution to dissolve the oil, add a small amount of additional "good" solvent, and allow the solution to cool very slowly.[8]
No Crystal Formation The solution may not be supersaturated. Try inducing crystallization by scratching the inside of the flask or adding a seed crystal. Alternatively, reduce the solvent volume by gentle heating and re-cool.[8]
Low Yield Too much solvent may have been used. Concentrate the mother liquor to obtain a second crop of crystals.[8] Ensure the washing solvent is cold to avoid redissolving the product.[8]

Experimental Protocols

Protocol 1: Flash Column Chromatography of a Bromo-N-Heterocycle

This protocol is a general guideline and should be optimized for each specific compound.

1. Materials:

  • Crude bromo-N-heterocycle

  • Silica gel (230-400 mesh)

  • Solvents for mobile phase (e.g., hexanes, ethyl acetate, dichloromethane)

  • Triethylamine (optional, for deactivation)

  • Glass chromatography column

  • TLC plates and chamber

  • Collection tubes

2. Procedure:

  • TLC Analysis: Determine the optimal eluent system by TLC. The ideal Rf value for the product is typically between 0.2 and 0.4.[9]

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Pour the slurry into the column and allow it to pack under gentle pressure, ensuring no air bubbles are trapped.[15]

    • Add a thin layer of sand on top of the silica bed.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).

    • Add a small amount of silica gel to the solution and evaporate the solvent to obtain a free-flowing powder.

    • Carefully add this powder to the top of the column.[3]

  • Elution and Fraction Collection:

    • Begin elution with the least polar solvent system determined by TLC.

    • Gradually increase the polarity of the eluent (gradient elution) if necessary to elute the product.[10]

    • Collect fractions and monitor their composition by TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Protocol 2: Recrystallization of a Bromo-N-Heterocycle

1. Materials:

  • Crude bromo-N-heterocycle

  • "Good" solvent (dissolves the compound when hot)

  • "Poor" solvent (compound is insoluble) - for mixed-solvent recrystallization

  • Erlenmeyer flask

  • Heating source (hot plate)

  • Buchner funnel and filter paper

  • Ice bath

2. Procedure:

  • Solvent Selection: Choose a suitable solvent or solvent pair where the compound has high solubility at elevated temperatures and low solubility at room temperature.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude product in a minimal amount of the hot "good" solvent.[8]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration.

  • Crystallization:

    • Single Solvent: Allow the hot, saturated solution to cool slowly to room temperature. Slow cooling is crucial for forming large, pure crystals.[16]

    • Mixed Solvent: While the solution in the "good" solvent is hot, slowly add the "poor" solvent until the solution becomes slightly cloudy. Add a few drops of the hot "good" solvent to redissolve the precipitate and then allow it to cool slowly.

  • Cooling: Further cool the solution in an ice bath to maximize the yield of crystals.[8]

  • Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold "poor" solvent to remove any adhering impurities.

  • Drying: Dry the crystals under vacuum.

Protocol 3: Palladium Catalyst Removal Using Activated Carbon

1. Materials:

  • Crude product containing palladium catalyst

  • Activated carbon

  • Suitable organic solvent

  • Celite®

  • Filtration apparatus

2. Procedure:

  • Dissolution: Dissolve the crude product in an appropriate solvent.[7]

  • Carbon Addition: Add activated carbon (typically 5-10 wt% relative to the crude product).[7]

  • Stirring: Stir the suspension at room temperature for 1-2 hours.[7]

  • Filtration: Filter the mixture through a pad of Celite® to remove the activated carbon.[7] The Celite helps in removing fine carbon particles.

  • Washing: Wash the Celite/carbon cake with fresh solvent.

  • Concentration: Combine the filtrate and washings and remove the solvent under reduced pressure to obtain the palladium-free product.

Visualizations

Troubleshooting_Workflow start Impure Bromo-N-Heterocycle check_purity Assess Purity (TLC, NMR, LC-MS) start->check_purity choose_method Choose Purification Method check_purity->choose_method chromatography Column Chromatography choose_method->chromatography Solid or Oil recrystallization Recrystallization choose_method->recrystallization Solid extraction Acid-Base Extraction choose_method->extraction Acidic/Basic Impurities co_elution Problem: Co-elution chromatography->co_elution tailing Problem: Peak Tailing chromatography->tailing decomposition Problem: Decomposition chromatography->decomposition oiling_out Problem: Oiling Out recrystallization->oiling_out no_crystals Problem: No Crystals Form recrystallization->no_crystals emulsion Problem: Emulsion extraction->emulsion optimize_solvent Optimize Solvent System co_elution->optimize_solvent Yes add_base Add Basic Modifier (e.g., TEA) tailing->add_base Yes deactivate_silica Deactivate Silica / Use Alumina decomposition->deactivate_silica Yes change_gradient Use Shallower Gradient optimize_solvent->change_gradient dry_load Use Dry Loading change_gradient->dry_load check_catalyst Residual Metal Catalyst? dry_load->check_catalyst add_base->check_catalyst deactivate_silica->check_catalyst slow_cool Cool Slowly / Add More 'Good' Solvent oiling_out->slow_cool Yes induce_crystallization Induce Crystallization (Scratch/Seed) no_crystals->induce_crystallization Yes slow_cool->check_catalyst induce_crystallization->check_catalyst add_brine Add Brine to Break Emulsion emulsion->add_brine Yes add_brine->check_catalyst scavenger Use Palladium Scavenger check_catalyst->scavenger Yes activated_carbon Treat with Activated Carbon check_catalyst->activated_carbon Yes pure_product Pure Product check_catalyst->pure_product No scavenger->pure_product activated_carbon->pure_product

Caption: Troubleshooting workflow for the purification of bromo-N-heterocycles.

Chromatography_Logic start Crude Bromo-N-Heterocycle tlc Run TLC with various solvent systems start->tlc rf_check Is product Rf between 0.2-0.4 and well-separated? tlc->rf_check adjust_polarity Adjust Solvent Polarity rf_check->adjust_polarity No prep_column Prepare Silica Gel Column rf_check->prep_column Yes less_polar Decrease Polarity (e.g., more hexanes) adjust_polarity->less_polar Rf too high more_polar Increase Polarity (e.g., more EtOAc) adjust_polarity->more_polar Rf too low less_polar->tlc more_polar->tlc check_basicity Is the heterocycle basic (e.g., pyridine)? prep_column->check_basicity add_base Add 0.1-1% Triethylamine to Eluent check_basicity->add_base Yes load_sample Load Sample (Dry Loading Preferred) check_basicity->load_sample No add_base->load_sample run_column Run Column (Isocratic or Gradient Elution) load_sample->run_column collect_fractions Collect and Analyze Fractions by TLC run_column->collect_fractions combine_pure Combine Pure Fractions and Evaporate collect_fractions->combine_pure pure_product Pure Product combine_pure->pure_product

Caption: Decision-making workflow for flash column chromatography purification.

References

Technical Support Center: Improving the Aqueous Solubility of Imidazopyridine-Based Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the aqueous solubility of imidazopyridine-based compounds.

Frequently Asked Questions (FAQs)

Q1: My imidazopyridine-based compound has poor aqueous solubility. What are the primary strategies I can employ to improve it?

A1: There are several effective strategies to enhance the aqueous solubility of poorly soluble compounds like imidazopyridines. These can be broadly categorized into chemical modifications, physical modifications, and formulation-based approaches.

  • Chemical Modifications:

    • Salt Formation: For ionizable imidazopyridine compounds, forming a salt can significantly increase solubility.[1][2][3][4][5] This is often the most effective and common initial approach.

    • Prodrug Strategies: A prodrug is an inactive or less active derivative that is converted to the active parent drug in vivo. This approach can be used to improve solubility and other pharmacokinetic properties.[6]

  • Physical Modifications:

    • Particle Size Reduction: Decreasing the particle size through micronization or nanosuspension increases the surface area-to-volume ratio, which can enhance the dissolution rate.[7]

    • Modification of Crystal Habit: Amorphous forms of a drug are generally more soluble than their crystalline counterparts. Co-crystallization is another technique to modify the crystal lattice and improve solubility.

  • Formulation-Based Approaches:

    • Solid Dispersions: Dispersing the imidazopyridine compound in a hydrophilic polymer matrix (e.g., PVP, HPMC) at a molecular level can create a more soluble amorphous solid dispersion.[8][9]

    • Cyclodextrin Complexation: Encapsulating the hydrophobic imidazopyridine molecule within the cavity of a cyclodextrin can increase its apparent aqueous solubility.[10][11][12][13]

    • Lipid-Based Formulations: For highly lipophilic compounds, self-emulsifying drug delivery systems (SEDDS) can be formulated to improve solubility and absorption.

    • Co-solvency: The use of water-miscible organic solvents (co-solvents) can increase the solubility of hydrophobic compounds.[14]

    • pH Adjustment: For imidazopyridine derivatives with ionizable groups, adjusting the pH of the solution to ensure the compound is in its more soluble ionized form can be a simple and effective method.

Q2: How do I choose the most appropriate solubility enhancement technique for my specific imidazopyridine compound?

A2: The choice of technique depends on several factors, including the physicochemical properties of your compound, the desired application (e.g., in vitro assay vs. in vivo formulation), and the stage of drug development. The following decision tree can guide your selection process.

G start Poorly Soluble Imidazopyridine Compound ionizable Is the compound ionizable? start->ionizable salt_formation Salt Formation ionizable->salt_formation Yes ph_adjustment pH Adjustment ionizable->ph_adjustment Yes not_ionizable Is the compound thermally stable? ionizable->not_ionizable No other_techniques Consider Other Techniques salt_formation->other_techniques ph_adjustment->other_techniques solid_dispersion Solid Dispersion (Hot-Melt Extrusion) not_ionizable->solid_dispersion Yes solvent_evaporation Solid Dispersion (Solvent Evaporation) not_ionizable->solvent_evaporation No solid_dispersion->other_techniques high_logp High LogP? other_techniques->high_logp sedds Lipid-Based (SEDDS) high_logp->sedds Yes cyclodextrin Cyclodextrin Complexation high_logp->cyclodextrin No nanosuspension Nanosuspension cyclodextrin->nanosuspension prodrug Prodrug Approach nanosuspension->prodrug solvent_evaporation->other_techniques

Figure 1: Decision tree for selecting a solubility enhancement strategy.

Q3: Are there any known signaling pathways commonly targeted by imidazopyridine-based compounds?

A3: Yes, a significant number of imidazopyridine derivatives have been developed as inhibitors of the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway.[15][16][17][18][19][20] This pathway is crucial in regulating cell growth, proliferation, survival, and angiogenesis, and its dysregulation is frequently observed in various cancers.

PI3K_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates CellSurvival Cell Survival Akt->CellSurvival mTORC2 mTORC2 mTORC2->Akt Phosphorylates CellGrowth Cell Growth & Protein Synthesis mTORC1->CellGrowth Imidazopyridine Imidazopyridine Inhibitors Imidazopyridine->PI3K Inhibits Imidazopyridine->Akt Inhibits Imidazopyridine->mTORC1 Inhibits

Figure 2: The PI3K/Akt/mTOR signaling pathway and points of inhibition by imidazopyridine-based compounds.

Troubleshooting Guides

Issue: Precipitation of Imidazopyridine Compound in Aqueous Buffer (e.g., PBS)

Symptoms:

  • Cloudiness or turbidity upon addition of the compound stock solution to the buffer.

  • Visible particulate matter in the solution.

  • Inconsistent results in bioassays.

Workflow for Troubleshooting Precipitation:

Troubleshooting_Precipitation start Precipitation Observed in Aqueous Buffer check_concentration Is the final concentration too high? start->check_concentration reduce_concentration Lower the final concentration check_concentration->reduce_concentration Yes check_dmso Is the final DMSO concentration >1%? check_concentration->check_dmso No end Precipitation Resolved reduce_concentration->end reduce_dmso Reduce final DMSO concentration check_dmso->reduce_dmso Yes check_mixing How was the stock added to the buffer? check_dmso->check_mixing No reduce_dmso->end improve_mixing Add stock dropwise with vigorous stirring check_mixing->improve_mixing Poorly check_ph Is the buffer pH appropriate for the compound? check_mixing->check_ph Properly improve_mixing->end adjust_ph Adjust buffer pH check_ph->adjust_ph No consider_solubilizer Consider using a solubilizing agent (e.g., cyclodextrin, co-solvent) check_ph->consider_solubilizer Yes adjust_ph->end consider_solubilizer->end

Figure 3: Troubleshooting workflow for compound precipitation.

Detailed Troubleshooting Steps:

Potential Cause Explanation Recommended Solution
High Final Concentration The concentration of the imidazopyridine compound exceeds its solubility limit in the aqueous buffer.Determine the kinetic solubility of your compound in the specific buffer to identify the maximum achievable concentration. If possible, lower the working concentration in your experiment.
High Final DMSO Concentration While DMSO is a good solvent for many organic compounds, a high final concentration in the aqueous buffer can still lead to precipitation.Aim for a final DMSO concentration of less than 1%, and ideally below 0.5%.
Improper Mixing Rapidly adding a concentrated DMSO stock to the aqueous buffer can cause localized supersaturation and immediate precipitation.Add the DMSO stock solution dropwise to the vigorously stirring aqueous buffer. Alternatively, perform a serial dilution in the aqueous buffer.
pH of the Buffer The solubility of ionizable imidazopyridine compounds is pH-dependent. If the buffer pH is close to the compound's pKa, it may exist in its less soluble, non-ionized form.If your compound has acidic or basic properties, measure its pH-solubility profile. Adjust the buffer pH to a range where the compound is maximally ionized and therefore more soluble.
Buffer Components Components of the buffer, such as high salt concentrations, can sometimes interact with the compound and reduce its solubility.[21]If precipitation persists in PBS, try a different buffer system like HEPES or Tris.[21]

Quantitative Data on Solubility Enhancement

The following tables summarize the potential improvements in aqueous solubility that can be achieved with different techniques. Note that the actual fold-increase will be highly dependent on the specific imidazopyridine derivative.

Table 1: Solubility Enhancement of a Weakly Basic Compound by Salt Formation

Compound FormIntrinsic Solubility (µg/mL)Solubility at pH 5.0 (mg/mL)Fold Increase at pH 5.0
Free Base100.011x
Mesylate Salt10393900x

Source: Adapted from a study on RPR2000765, a compound with similar properties to some imidazopyridines.[5]

Table 2: Solubility Enhancement of 3-Nitroimidazo[1,2-a]pyridine Derivatives

CompoundR GroupThermodynamic Solubility (µM) at pH 7.4
Hit A-Cl6.9
Hit B-S-Ph-Cl1.4
3e-OCF₃64.7
3i-CH₂-CF₃12.4
7-pyridyl31.1

Source: Data from a study on antileishmanial 3-nitroimidazo[1,2-a]pyridine derivatives.[22][23]

Table 3: Potential Solubility Enhancement with Cyclodextrins

DrugCyclodextrin UsedFold Increase in Solubility
ItraconazoleHP-β-CD>4000x
Dexamethasoneβ-CD25x
DiclofenacHP-β-CD5x

Source: General data on cyclodextrin complexation, applicable to hydrophobic compounds like imidazopyridines.[10]

Experimental Protocols

Protocol 1: Determination of Kinetic and Thermodynamic Aqueous Solubility

Objective: To determine the kinetic and thermodynamic solubility of an imidazopyridine-based compound.

Materials:

  • Imidazopyridine compound

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well microplates

  • Plate shaker

  • Spectrophotometer or nephelometer

  • HPLC-UV or LC-MS/MS system

Kinetic Solubility Protocol: [24][25][26][27][28]

  • Prepare a 10 mM stock solution of the imidazopyridine compound in DMSO.

  • In a 96-well plate, perform serial dilutions of the stock solution in DMSO.

  • Transfer a small volume (e.g., 2 µL) of each dilution to a new 96-well plate containing a larger volume (e.g., 198 µL) of PBS (pH 7.4).

  • Shake the plate for 1-2 hours at room temperature.

  • Measure the turbidity of each well using a nephelometer or a plate reader at a wavelength where the compound does not absorb (e.g., 620 nm).

  • The kinetic solubility is the concentration at which precipitation is first observed.

Thermodynamic Solubility Protocol: [3][24][25]

  • Add an excess amount of the solid imidazopyridine compound to a known volume of PBS (pH 7.4) in a glass vial.

  • Shake the vial at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Filter the suspension to remove the undissolved solid.

  • Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method such as HPLC-UV or LC-MS/MS.

Protocol 2: Preparation of an Amorphous Solid Dispersion by Solvent Evaporation

Objective: To prepare an amorphous solid dispersion of an imidazopyridine compound with a hydrophilic polymer to enhance its solubility.

Materials:

  • Imidazopyridine compound

  • Polyvinylpyrrolidone (PVP) or Hydroxypropyl methylcellulose (HPMC)

  • Suitable organic solvent (e.g., methanol, ethanol, acetone)

  • Rotary evaporator or vacuum oven

Protocol:

  • Dissolve the imidazopyridine compound and the chosen polymer (e.g., in a 1:4 drug-to-polymer ratio by weight) in a suitable organic solvent.

  • Ensure complete dissolution of both components.

  • Remove the solvent using a rotary evaporator under reduced pressure.

  • Further dry the resulting solid film in a vacuum oven to remove any residual solvent.

  • The resulting solid is the amorphous solid dispersion.

  • Characterize the solid dispersion using techniques like Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (PXRD) to confirm the amorphous nature of the drug.[19][22][29][30]

Protocol 3: Preparation of a Cyclodextrin Inclusion Complex

Objective: To prepare an inclusion complex of an imidazopyridine compound with a cyclodextrin to improve its aqueous solubility.

Materials:

  • Imidazopyridine compound

  • β-cyclodextrin or a derivative like Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water

  • Magnetic stirrer and hot plate

  • Freeze-dryer

Protocol (Kneading Method):

  • Place the cyclodextrin in a mortar and add a small amount of water to form a paste.

  • Slowly add the imidazopyridine compound to the paste while continuously kneading.

  • Knead for an extended period (e.g., 60 minutes).

  • Dry the resulting solid in an oven at a controlled temperature.

Protocol (Co-evaporation Method):

  • Dissolve the cyclodextrin in water.

  • Dissolve the imidazopyridine compound in a suitable organic solvent.

  • Add the drug solution to the cyclodextrin solution with constant stirring.

  • Evaporate the solvent under reduced pressure.

  • Collect and dry the resulting solid.

Characterization: Confirm the formation of the inclusion complex using techniques such as DSC, PXRD, and Fourier-Transform Infrared (FTIR) spectroscopy. The phase solubility diagram should also be constructed to determine the stoichiometry and stability constant of the complex.

References

addressing catalyst poisoning in palladium-catalyzed reactions of imidazopyridines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing catalyst poisoning and other common issues encountered during palladium-catalyzed reactions of imidazopyridines.

Frequently Asked Questions (FAQs)

Q1: Why are palladium-catalyzed reactions with imidazopyridine substrates often challenging?

A1: The primary challenge arises from the inherent Lewis basicity of the nitrogen atoms within the imidazopyridine scaffold. These nitrogen atoms can coordinate strongly to the palladium catalyst, leading to the formation of stable, off-cycle complexes. This coordination can inhibit or completely poison the catalyst, preventing it from participating in the desired catalytic cycle and resulting in low or no product yield.[1] The extent of this inhibition can be influenced by the specific substitution pattern on the imidazopyridine ring.

Q2: What are the common signs of catalyst poisoning in my reaction?

A2: Common indicators of catalyst poisoning include:

  • Low or no conversion: The starting materials remain largely unreacted even after extended reaction times.

  • Stalled reaction: The reaction proceeds initially but stops before reaching completion.

  • Formation of byproducts: In some cases, catalyst deactivation can lead to side reactions, such as dehalogenation or homocoupling of starting materials.

  • Inconsistent results: Difficulty in reproducing reaction outcomes under seemingly identical conditions.

Q3: Which palladium-catalyzed reactions are most susceptible to poisoning by imidazopyridines?

A3: Reactions that are highly sensitive to the electronic and steric environment of the catalyst are particularly susceptible. This includes, but is not limited to, Suzuki-Miyaura, Buchwald-Hartwig amination, and Heck reactions. The success of these transformations with imidazopyridine substrates heavily relies on the careful selection of the catalyst system and reaction conditions to minimize catalyst inhibition.

Q4: Can I use standard palladium catalysts and ligands for reactions with imidazopyridines?

A4: While standard catalyst systems can sometimes be effective, they often require optimization. For imidazopyridine substrates, it is frequently necessary to employ more specialized ligands. Bulky, electron-rich phosphine ligands, such as those from the Buchwald and Hartwig research groups (e.g., XPhos, SPhos, RuPhos), have shown significant success in mitigating catalyst poisoning by promoting the desired catalytic steps and discouraging inhibitory coordination.[2][3]

Q5: Are there alternatives to palladium catalysts for cross-coupling reactions of imidazopyridines?

A5: Yes, in some cases, copper-catalyzed reactions can be a viable alternative to palladium-catalyzed cross-couplings for the synthesis of imidazopyridine derivatives.[4][5] These systems may be less prone to poisoning by nitrogen heterocycles under certain conditions. However, the scope and efficiency of copper catalysts can differ significantly from palladium systems, and optimization is still required.

Troubleshooting Guides

Suzuki-Miyaura Coupling

Issue: Low to no yield of the coupled product.

Potential Cause Troubleshooting Step Rationale
Catalyst Poisoning by Imidazopyridine Nitrogen 1. Ligand Selection: Switch to a bulky, electron-rich biarylphosphine ligand (e.g., XPhos, SPhos, or a Josiphos-type ligand). 2. Increase Catalyst Loading: Incrementally increase the catalyst loading (e.g., from 2 mol% to 5 mol%).Bulky ligands can sterically hinder the coordination of the imidazopyridine nitrogen to the palladium center. Higher catalyst loading can compensate for a portion of the catalyst being deactivated.
Incorrect Base 1. Screen Bases: Test a range of bases such as K₃PO₄, Cs₂CO₃, and K₂CO₃. 2. Ensure Anhydrous Conditions (for some bases): If using a strong base like an alkoxide, ensure the reaction is strictly anhydrous.The choice of base is critical and substrate-dependent. A weak base may not be effective, while a very strong base can lead to side reactions.
Solvent Effects 1. Solvent Screening: Evaluate solvents like 1,4-dioxane, toluene, or DMF, often with the addition of a small amount of water.The solvent can influence the solubility of reagents and the stability of the catalytic species. Water can sometimes facilitate the transmetalation step.
Poor Quality Boronic Acid/Ester 1. Check Purity: Use freshly purchased or purified boronic acid/ester. 2. Use Boronic Ester: Consider using the corresponding pinacol boronate ester, which is often more stable.Impurities in the boronic acid or its degradation can inhibit the reaction.
Buchwald-Hartwig Amination

Issue: Incomplete conversion or formation of dehalogenated byproduct.

Potential Cause Troubleshooting Step Rationale
Strong Coordination of Imidazopyridine 1. Ligand Choice: Employ sterically demanding and electron-rich ligands like t-BuXPhos, BrettPhos, or RuPhos.[2][6] 2. Use a Pre-catalyst: Utilize a well-defined palladium pre-catalyst (e.g., a G3 or G4 pre-catalyst) for more reliable activation.These ligands are designed to accelerate the rates of oxidative addition and reductive elimination, outcompeting catalyst inhibition. Pre-catalysts ensure efficient formation of the active Pd(0) species.
Inappropriate Base 1. Base Selection: Screen strong, non-nucleophilic bases such as NaOt-Bu, K₃PO₄, or LiHMDS.[6] 2. Base Solubility: Ensure the base is sufficiently soluble in the reaction medium or use a phase-transfer catalyst if necessary.The base plays a crucial role in the deprotonation of the amine and regeneration of the active catalyst. The choice depends on the pKa of the amine.
Reaction Temperature 1. Optimize Temperature: Systematically vary the reaction temperature. Start at a moderate temperature (e.g., 80 °C) and increase if no reaction is observed.Higher temperatures can overcome activation barriers but may also lead to catalyst decomposition or side reactions if excessive.
Presence of Water 1. Strictly Anhydrous Conditions: Use oven-dried glassware and anhydrous solvents, especially when using strong alkoxide bases.Water can hydrolyze the active catalyst and some bases, leading to deactivation.
Heck Reaction

Issue: Low product yield and formation of reduced alkene.

Potential Cause Troubleshooting Step Rationale
Catalyst Deactivation 1. Ligand Modification: Use phosphine ligands that are resistant to oxidation, or consider phosphine-free catalyst systems if applicable. 2. Add a Re-oxidant: For oxidative Heck variants, ensure the proper stoichiometric amount of the re-oxidant (e.g., benzoquinone) is present.The Heck reaction often involves a Pd(0)/Pd(II) cycle, and catalyst stability is crucial.[1][7]
Incorrect Base 1. Screen Organic Bases: Evaluate organic bases like triethylamine (Et₃N) or diisopropylethylamine (DIPEA). 2. Inorganic Base Option: In some cases, inorganic bases like NaOAc or K₂CO₃ can be effective.The base is required to regenerate the Pd(0) catalyst in the final step of the catalytic cycle.
Alkene Substrate Issues 1. Use Activated Alkenes: Electron-deficient alkenes (e.g., acrylates, styrenes) are generally more reactive in the Heck reaction.[1] 2. Check Alkene Purity: Ensure the alkene is free of polymerization inhibitors or other impurities.The electronic nature of the alkene significantly influences the rate of migratory insertion.
Side Reactions 1. Control Temperature: Lowering the reaction temperature may suppress the formation of the reduced alkene byproduct. 2. Choice of Halide: If possible, use an aryl iodide or bromide instead of a chloride, as they are generally more reactive.Reductive elimination of a palladium hydride species can lead to the formation of the reduced alkene.

Experimental Protocols

Optimized Suzuki-Miyaura Coupling of a Halogenated Imidazopyridine

This protocol is a general starting point and may require further optimization for specific substrates.

Reagents and Materials:

  • Halogenated imidazopyridine (1.0 equiv)

  • Boronic acid or pinacol boronate ester (1.5 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • XPhos (4 mol%)

  • K₃PO₄ (2.0 equiv)

  • Anhydrous 1,4-dioxane

  • Degassed water

Procedure:

  • To an oven-dried Schlenk tube, add the halogenated imidazopyridine, boronic acid/ester, and K₃PO₄.

  • In a separate vial, dissolve Pd₂(dba)₃ and XPhos in a small amount of anhydrous 1,4-dioxane.

  • Add the catalyst solution to the Schlenk tube.

  • Evacuate and backfill the tube with argon or nitrogen (repeat 3 times).

  • Add anhydrous, degassed 1,4-dioxane and degassed water (e.g., 10:1 dioxane:water) via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

Catalyst_Poisoning_Pathway Active_Catalyst Pd(0)L_n (Active Catalyst) Oxidative_Addition Oxidative Addition Active_Catalyst->Oxidative_Addition Poisoning Coordination (Poisoning) Active_Catalyst->Poisoning Substrate Imidazopyridine-X Substrate->Oxidative_Addition Substrate->Poisoning Intermediate_A Imidazopyridine-Pd(II)L_n-X Oxidative_Addition->Intermediate_A Transmetalation Transmetalation (with R-B(OR)₂) Intermediate_A->Transmetalation Intermediate_B Imidazopyridine-Pd(II)L_n-R Transmetalation->Intermediate_B Reductive_Elimination Reductive Elimination Intermediate_B->Reductive_Elimination Reductive_Elimination->Active_Catalyst Regeneration Product Imidazopyridine-R (Desired Product) Reductive_Elimination->Product Inactive_Complex [Imidazopyridine-Pd(0)L_n] (Inactive Complex) Poisoning->Inactive_Complex

Caption: Catalytic cycle of a Suzuki-Miyaura reaction and the competing catalyst poisoning pathway by imidazopyridine coordination.

Troubleshooting_Flowchart Start Low/No Product Yield Check_Catalyst Is the catalyst system optimized for N-heterocycles? Start->Check_Catalyst Change_Ligand Switch to bulky, electron-rich ligand (e.g., XPhos, t-BuXPhos) Check_Catalyst->Change_Ligand No Check_Base Is the base appropriate? Check_Catalyst->Check_Base Yes Change_Ligand->Check_Base Screen_Bases Screen different bases (K₃PO₄, Cs₂CO₃, NaOt-Bu) Check_Base->Screen_Bases No Check_Solvent_Temp Are solvent and temperature optimized? Check_Base->Check_Solvent_Temp Yes Screen_Bases->Check_Solvent_Temp Optimize_Conditions Screen solvents (Dioxane, Toluene, DMF) and vary temperature Check_Solvent_Temp->Optimize_Conditions No Success Reaction Successful Check_Solvent_Temp->Success Yes Optimize_Conditions->Success

Caption: A logical workflow for troubleshooting failed palladium-catalyzed reactions of imidazopyridines.

References

minimizing regioisomer formation in imidazopyridine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Imidazopyridine Synthesis

Welcome to the technical support center for imidazopyridine synthesis. This resource provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges in controlling regioselectivity.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of regioisomers formed during imidazopyridine synthesis?

A1: Regioisomer formation is a common challenge that primarily depends on the specific imidazopyridine core being synthesized.

  • For imidazo[1,2-a]pyridines , the key issue is often controlling substitution at the C-2 versus the C-3 position of the imidazole ring. This is typically influenced by the choice of starting materials, such as 2-aminopyridines reacting with α-haloketones or other synthons.[1][2]

  • For imidazo[4,5-b]pyridines and imidazo[4,5-c]pyridines , which are purine bioisosteres, the challenge lies in differentiating substitution on the nitrogen atoms of the imidazole ring (e.g., N-1 vs. N-3 alkylation) or regioselective functionalization of the pyridine ring.[3][4] The specific site of reaction is governed by the electronic properties of the ring system and the steric hindrance of the reactants.[5]

Q2: How can I definitively identify which regioisomer I have synthesized?

A2: Unambiguous structural determination is critical. While 1D NMR provides initial clues, advanced analytical techniques are required for definitive proof, especially for N-substituted isomers.

  • 2D NMR Spectroscopy: Techniques like HMBC (Heteronuclear Multiple Bond Correlation) and 2D-NOESY (Nuclear Overhauser Effect Spectroscopy) are powerful tools. HMBC reveals 2-3 bond correlations between protons and carbons, while NOESY identifies protons that are close in space.[3] These methods allow for the clear differentiation of N-1, N-3, and other positional isomers.

  • X-ray Crystallography: For crystalline products, single-crystal X-ray diffraction provides absolute structural proof.

  • LC-MS: While not definitive for identification on its own, Liquid Chromatography-Mass Spectrometry can separate isomers and confirm their molecular weight. Comparing retention times with known standards can aid in identification.[6]

Q3: Which reaction parameters have the most significant impact on regioselectivity?

A3: Several factors can be tuned to influence the formation of the desired regioisomer:

  • Catalyst and Ligand: The choice of metal catalyst (e.g., Copper, Palladium) and the properties of the associated ligands are crucial.[5][7] For instance, in cross-coupling reactions, ligands with specific steric and electronic properties can direct the reaction to a particular site.[4]

  • Solvent: The polarity of the solvent can influence the reactivity of different sites on the heterocyclic ring, thereby altering the isomeric ratio.

  • Temperature: Reaction temperature can affect the kinetic versus thermodynamic control of a reaction. A specific temperature profile may favor the formation of the thermodynamically more stable isomer.

  • Base: The strength and steric bulk of the base used can play a significant role, particularly in reactions involving deprotonation steps like N-alkylation.

Troubleshooting Guides

Issue 1: Poor Regioselectivity in C-H Functionalization of Imidazo[1,2-a]pyridines

You are attempting a direct C-H arylation and obtaining a mixture of C-2 and C-3 substituted products.

Troubleshooting Workflow:

G cluster_start Problem cluster_analysis Analysis cluster_optimization Optimization Strategy cluster_result Outcome start Mixture of C-2 and C-3 Arylated Products analysis Quantify Isomer Ratio (1H NMR, LC-MS) start->analysis opt_catalyst Screen Pd Catalysts & Ligands (e.g., XantPhos, BINAP) analysis->opt_catalyst opt_oxidant Vary Oxidant (e.g., Cu(OAc)2, O2) result Re-analyze Isomer Ratio opt_catalyst->result Iterate opt_solvent Change Solvent Polarity opt_oxidant->result Iterate opt_temp Adjust Reaction Temperature opt_solvent->result Iterate opt_temp->result Iterate

Caption: Troubleshooting workflow for optimizing C-H functionalization.

Corrective Actions:

  • Catalyst/Ligand System: The regioselectivity of palladium-catalyzed C-H arylations is highly dependent on the ligand. The use of specific ligands like XantPhos or BINAP has been shown to be crucial in directing substitution.[5][7] For example, a Pd(OAc)2/Xantphos system may favor C-2 amination.[7]

  • Oxidant: In oxidative coupling reactions, the choice of oxidant, such as Cu(OAc)2 with oxygen as a co-oxidant, can be ideal for achieving high regioselectivity.[7]

  • Reaction Conditions: Systematically vary the solvent and temperature to find the optimal conditions that favor the formation of your desired isomer.

Issue 2: Formation of N-1 and N-3 Alkylation Mixtures in Imidazo[4,5-b]pyridines

You are performing an N-alkylation and getting an inseparable mixture of N-1 and N-3 regioisomers.

Decision Pathway for Analysis:

G start N-Alkylated Isomer Mixture (e.g., N-1 vs N-3) q_prox Is the alkyl substituent close to a pyridine proton? start->q_prox noesy Use 2D-NOESY Observe through-space correlations q_prox->noesy Yes hmbc Use HMBC Observe 3-bond correlation from N-CH2 to C-7a q_prox->hmbc No noesy_result Correlation to H-7 proton confirms N-4 isomer noesy->noesy_result hmbc_result Correlation to C-7a confirms N-1 isomer hmbc->hmbc_result no_hmbc_result Absence of correlation to C-7a suggests N-3 isomer hmbc->no_hmbc_result

Caption: Analytical decision tree for identifying N-alkylated isomers.

Corrective Actions:

  • Base and Solvent: The choice of base and solvent is paramount. Using a bulkier base may sterically hinder attack at one nitrogen. Aprotic polar solvents like DMF can favor one isomer, while nonpolar solvents like toluene may favor another.

  • Protecting Groups: Consider a strategy involving protecting groups. If one nitrogen is more reactive, it can be selectively protected, allowing for functionalization at the other nitrogen, followed by deprotection.

  • Directed Synthesis: Employ a synthetic route that builds the ring system in a way that unambiguously places the substituent at the desired nitrogen, avoiding the alkylation of the pre-formed heterocycle altogether.[4]

Quantitative Data on Regioselectivity

The following table summarizes how reaction conditions can influence the outcome of imidazopyridine synthesis, based on examples from the literature.

Reaction TypeSubstratesCatalyst/ReagentSolventTemp (°C)Product(s) & Ratio/YieldRef
3-Component ReactionAldehyde, 2-Aminopyridine, AlkyneCuIToluene110Imidazo[1,2-a]pyridine (45% yield)[7]
3-Component ReactionAldehyde, 2-Aminopyridine, AlkyneCuI / NaHSO₄·SiO₂Toluene110Imidazo[1,2-a]pyridine (Improved Yield)[7]
C-H ArylationImidazo[1,2-a]pyridine, Aryl HalidePd(OAc)₂ / Cu(OAc)₂DMF120Highly regioselective for C-3 position[7]
C-N Coupling2-Halo-Imidazo[4,5-b]pyridine, PyridonePd(OAc)₂ / XantPhos1,4-Dioxane100Regioselective C-2 amination[5][7]
Groebke-Blackburn-Bienaymé2-Aminopyridine, Aldehyde, IsocyanideSc(OTf)₃DCM/MeOH120 (MW)3-aminoalkyl imidazo[1,2-a]pyridines (48-86% yield)[8][9]
Oxidative Cyclization2-Aminopyridine, NitroalkeneIodine / H₂O₂ (aq)H₂O803-nitroimidazo[1,2-a]pyridines (Regioselective)[10]

Experimental Protocols

Protocol 1: Differentiating N-Regioisomers of Imidazo[4,5-b]pyridines using 2D-NMR

This protocol provides a methodology for the unambiguous structural assignment of N-1, N-3, and N-4 regioisomers.[3]

Objective: To determine the precise location of an alkyl substituent on the nitrogen atoms of the imidazo[4,5-b]pyridine core.

A. HMBC (Heteronuclear Multiple Bond Correlation)

  • Purpose: To identify long-range (2-3 bond) correlations between protons and carbons, which is key for differentiating N-1 and N-3 isomers.

  • Sample Preparation: Dissolve 10-20 mg of the purified compound in 0.5-0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆). Filter the solution into a 5 mm NMR tube.

  • Key Parameters (500 MHz Spectrometer):

    • Pulse Program: hmbcgplpndqf or equivalent gradient-selected sequence.

    • Temperature: 298 K.

    • Spectral Width (¹³C): 100-180 ppm.

  • Analysis: For an N-1 isomer, the protons of the N-1 substituent will show a 3-bond correlation to the C-7a quaternary carbon. This correlation is absent for the N-3 isomer.

B. 2D-NOESY (Nuclear Overhauser Effect Spectroscopy)

  • Purpose: To identify protons that are close in space, which is particularly useful for confirming the N-4 regioisomer.

  • Sample Preparation: Dissolve 5-10 mg of the sample in 0.5-0.6 mL of deuterated solvent. It is recommended to degas the sample via several freeze-pump-thaw cycles to remove oxygen.

  • Key Parameters (500 MHz Spectrometer):

    • Pulse Program: noesygpph or equivalent.

    • Mixing Time (d8): 0.5-1.0 seconds (optimized for small molecules).

  • Analysis: For an N-4 isomer, the protons of the N-4 substituent will show a through-space NOE correlation to the H-5 proton on the pyridine ring.

Protocol 2: Regioselective Synthesis of 3-Aminoimidazo[1,2-a]pyridines via Groebke-Blackburn-Bienaymé Reaction

This protocol describes a high-yielding, three-component reaction to selectively synthesize 3-substituted imidazo[1,2-a]pyridines.[8]

Objective: To achieve regioselective synthesis of 3-aminoalkyl imidazoazines.

  • Reactants:

    • 2-Aminopyridine derivative (1.0 eq)

    • Aldehyde (1.0 eq)

    • Isocyanide (1.1 eq)

  • Catalyst: Scandium(III) triflate (Sc(OTf)₃, 10 mol%).

  • Solvent: Dichloromethane/Methanol (DCM/MeOH), 2:1 mixture.

  • Procedure:

    • To a microwave vial, add the 2-aminopyridine, aldehyde, and Sc(OTf)₃.

    • Add the DCM/MeOH solvent system to achieve a concentration of 0.3 M with respect to the aminopyridine.

    • Add the isocyanide to the mixture.

    • Seal the vial and heat in a microwave reactor to 120 °C for 1 hour.

    • After cooling, concentrate the reaction mixture under reduced pressure.

    • Purify the crude product by silica gel column chromatography to yield the desired 3-aminoalkyl imidazo[1,2-a]pyridine.

References

stability issues of 7-bromo-1-methyl-1H-imidazo[4,5-c]pyridine in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 7-bromo-1-methyl-1H-imidazo[4,5-c]pyridine in solution. This resource is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during experiments involving this compound in solution.

IssuePossible Cause(s)Recommended Actions
Unexpected peaks appear in HPLC chromatogram over time. Degradation of the compound in the chosen solvent or under the experimental conditions.- Prepare solutions fresh before use. - Analyze the solution at different time points to monitor the appearance of new peaks. - If using aqueous solutions, check and control the pH. - Store stock solutions at low temperatures (e.g., -20°C or -80°C) and protect from light.
Loss of compound concentration in stock solution. Adsorption to the container surface or significant degradation.- Use silanized glassware or low-adsorption plastic containers. - Perform a forced degradation study to identify the primary degradation pathways.[1][2] - Re-evaluate the solvent choice; consider aprotic solvents if hydrolysis is suspected.
Solution changes color (e.g., turns yellow or brown). Formation of colored degradation products, potentially due to oxidation or photodecomposition.- Protect the solution from light by using amber vials or covering the container with aluminum foil. - Degas the solvent to remove dissolved oxygen. - Consider adding an antioxidant if compatible with the experimental setup.
Inconsistent results in biological assays. Instability of the compound in the assay medium leading to variable effective concentrations.- Assess the stability of the compound directly in the assay buffer under the same conditions (e.g., temperature, CO2). - Reduce the incubation time if possible. - Prepare fresh dilutions from a stable stock solution immediately before each experiment.

Frequently Asked Questions (FAQs)

Q1: What are the likely degradation pathways for this compound in solution?

A1: Based on the structure, which contains an imidazo[4,5-c]pyridine core, potential degradation pathways include:

  • Hydrolysis: The imidazole and pyridine rings can be susceptible to hydrolysis under strongly acidic or basic conditions, potentially leading to ring-opening.

  • Oxidation: The nitrogen atoms in the heterocyclic system can be oxidized, especially in the presence of oxidizing agents or dissolved oxygen.[3]

  • Photodecomposition: Aromatic and heterocyclic compounds can be sensitive to light, which may induce cleavage of the bromine-carbon bond or other ring transformations.

  • Debromination: The bromo-substituent may be susceptible to nucleophilic displacement or reductive debromination under certain conditions.

Q2: What are the optimal storage conditions for solutions of this compound?

A2: To minimize degradation, it is recommended to store solutions at low temperatures (-20°C or -80°C) in tightly sealed containers. Solutions should be protected from light by using amber vials or by wrapping the container in aluminum foil. For long-term storage, it is advisable to store the compound as a solid at the recommended temperature and prepare solutions fresh as needed.

Q3: Which analytical techniques are suitable for monitoring the stability of this compound?

A3: The following analytical techniques are commonly used for stability testing of small molecules:

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a powerful technique for separating the parent compound from its degradation products and quantifying their amounts over time.[4]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS can be used to identify the molecular weights of degradation products, providing valuable information for structure elucidation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed structural information about the degradation products, helping to definitively identify the degradation pathways.[4]

Q4: How can I perform a forced degradation study for this compound?

A4: A forced degradation study, also known as stress testing, is performed to identify potential degradation products and pathways.[1][2] This involves exposing the compound to conditions more severe than those it would typically encounter. A general protocol is outlined below.

Experimental Protocols

Protocol for Forced Degradation Study

This protocol outlines the conditions for a forced degradation study to assess the stability of this compound.

1. Preparation of Stock Solution:

  • Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at room temperature and 60°C.

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Incubate at room temperature and 60°C.

  • Oxidative Degradation: Mix the stock solution with 3% H₂O₂. Incubate at room temperature.

  • Thermal Degradation: Expose a solid sample and a solution of the compound to elevated temperatures (e.g., 60°C, 80°C).

  • Photostability: Expose a solid sample and a solution of the compound to a light source that provides both UV and visible light, as per ICH Q1B guidelines.

3. Sample Analysis:

  • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.

  • Neutralize the acidic and basic samples before analysis.

  • Analyze all samples by a stability-indicating HPLC method to determine the percentage of the parent compound remaining and to profile the degradation products.

4. Data Presentation:

The results of the forced degradation study can be summarized in a table as follows:

Stress ConditionIncubation Time (hours)Temperature (°C)% Parent Compound RemainingNumber of Degradation Products
0.1 M HCl24RT95.21
0.1 M HCl246078.52
0.1 M NaOH24RT88.12
0.1 M NaOH246065.43
3% H₂O₂24RT90.71
Heat (Solid)248099.10
Heat (Solution)248092.31
Light (Solution)24RT85.62

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Visualizations

Experimental Workflow for Forced Degradation Study

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock Prepare Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1 M HCl) stock->acid base Base Hydrolysis (0.1 M NaOH) stock->base oxidation Oxidation (3% H2O2) stock->oxidation thermal Thermal Stress (Solid & Solution) stock->thermal photo Photostability (UV/Vis Light) stock->photo sampling Sample at Time Points (0, 2, 4, 8, 24h) acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling neutralize Neutralize Acid/Base Samples sampling->neutralize hplc Analyze by HPLC-UV/MS neutralize->hplc data Quantify Degradation & Profile Impurities hplc->data

Caption: Workflow for a forced degradation study.

Plausible Degradation Pathway: Hydrolysis

Degradation_Pathway parent 7-bromo-1-methyl-1H- imidazo[4,5-c]pyridine intermediate Ring-Opened Intermediate parent->intermediate H2O / H+ or OH- product Hydrolyzed Product(s) intermediate->product Further Reaction

Caption: A plausible hydrolytic degradation pathway.

References

Validation & Comparative

A Comparative Guide to the Biological Activities of Imidazo[4,5-c]pyridine and Imidazo[4,5-b]pyridine Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazopyridine scaffold, a fusion of imidazole and pyridine rings, represents a "privileged structure" in medicinal chemistry due to its structural similarity to endogenous purines. This unique characteristic allows molecules based on this scaffold to interact with a wide array of biological targets, leading to a diverse range of pharmacological activities. Among the various isomeric forms, imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines have garnered significant attention for their therapeutic potential. This guide provides a comparative overview of the biological activities of these two key isomers, supported by experimental data, to aid researchers in the design and development of novel therapeutic agents.

Structural Isomers: A Subtle Change with Significant Impact

The key structural difference between imidazo[4,5-c]pyridine and imidazo[4,5-b]pyridine lies in the position of the nitrogen atom in the pyridine ring relative to the fused imidazole ring. This seemingly minor alteration in molecular architecture can significantly influence the molecule's electronic distribution, steric profile, and hydrogen bonding capabilities, thereby altering its interaction with biological targets and, consequently, its pharmacological profile.

Comparative Biological Activities

While both isomers exhibit a broad spectrum of biological activities, the existing research landscape points towards distinct areas of prominence for each scaffold. This section provides a comparative analysis of their anticancer, antiviral, and kinase inhibitory activities.

Anticancer Activity

Both imidazo[4,5-c]pyridine and imidazo[4,5-b]pyridine derivatives have demonstrated potent antiproliferative effects against a variety of cancer cell lines.

Imidazo[4,5-c]pyridine Derivatives: Research has highlighted the potential of imidazo[4,5-c]pyridines as potent inhibitors of poly (ADP-ribose) polymerase (PARP), an enzyme crucial for DNA repair in cancer cells. One derivative demonstrated a remarkable IC50 value of 8.6 nM.[1] Furthermore, certain derivatives have been identified as inhibitors of Src family kinases, which are often overexpressed in glioblastoma.

Imidazo[4,5-b]pyridine Derivatives: This isomeric class has shown significant promise as antiproliferative agents, with some amidino-substituted derivatives exhibiting sub-micromolar activity against colon carcinoma cells.[2] For instance, specific compounds have recorded IC50 values of 0.4 µM and 0.7 µM against the SW620 cell line.[2] Tetracyclic derivatives of this scaffold have also displayed potent anticancer activity in the nanomolar range.

Quantitative Comparison of Anticancer Activity

Isomer ScaffoldCompound/DerivativeTarget/Cell LineIC50 ValueReference
Imidazo[4,5-c]pyridineDerivative 9PARP8.6 nM[1]
Imidazo[4,5-b]pyridineCompound 10SW620 (Colon Carcinoma)0.4 µM[2]
Imidazo[4,5-b]pyridineCompound 14SW620 (Colon Carcinoma)0.7 µM[2]
Imidazo[4,5-b]pyridineCompound IXMCF-7 (Breast Adenocarcinoma)0.85 µM[3]
Imidazo[4,5-b]pyridineCompound VIIIMCF-7 (Breast Adenocarcinoma)0.92 µM[3]
Imidazo[4,5-b]pyridineCompound IXHCT116 (Colon Carcinoma)1.05 µM[3]
Imidazo[4,5-b]pyridineCompound VIIIHCT116 (Colon Carcinoma)1.12 µM[3]
Antiviral Activity

Derivatives of both isomeric scaffolds have been investigated for their potential as antiviral agents.

Imidazo[4,5-c]pyridine Derivatives: A series of imidazo[4,5-c]pyridines were developed and tested against the Bovine Viral Diarrhea Virus (BVDV), a surrogate model for the Hepatitis C virus. One highly active and selective molecule was identified to interact with the viral RNA-dependent RNA polymerase.[4]

Imidazo[4,5-b]pyridine Derivatives: Certain bromo-substituted and para-cyano-substituted imidazo[4,5-b]pyridines have shown selective, albeit moderate, activity against the Respiratory Syncytial Virus (RSV).[2]

Quantitative Comparison of Antiviral Activity

Isomer ScaffoldCompound/DerivativeVirusEC50 ValueReference
Imidazo[4,5-b]pyridineBromo-substituted derivative 7Respiratory Syncytial Virus (RSV)21 µM[2]
Imidazo[4,5-b]pyridinepara-cyano-substituted derivative 17Respiratory Syncytial Virus (RSV)58 µM[2]
Kinase Inhibitory Activity

The structural resemblance to purines makes imidazopyridines ideal candidates for kinase inhibitors, as they can mimic the ATP molecule that binds to the kinase active site.

Imidazo[4,5-c]pyridine Derivatives: Derivatives of this isomer have been identified as novel inhibitors of Src family kinases, which are implicated in the progression of glioblastoma.

Imidazo[4,5-b]pyridine Derivatives: This class of compounds has been extensively explored as kinase inhibitors.[5] They have been identified as potent inhibitors of Aurora kinases and Cyclin-Dependent Kinase 9 (CDK9).[3][6] Dual inhibitors of FLT3 and Aurora kinases based on the imidazo[4,5-b]pyridine scaffold have also been developed as potential treatments for acute myeloid leukemia.[7]

Quantitative Comparison of Kinase Inhibitory Activity

Isomer ScaffoldCompound/DerivativeKinase TargetIC50 ValueReference
Imidazo[4,5-c]pyridineDerivative 33Cathepsin S (CTSS)25 nM[1]
Imidazo[4,5-b]pyridineDerivative 27eAurora-A0.038 µM[8]

Signaling Pathways and Experimental Workflows

To visually represent the concepts discussed, the following diagrams illustrate a key signaling pathway targeted by these isomers and a general workflow for assessing their biological activity.

kinase_inhibition_pathway cluster_0 Kinase Signaling Cascade Signal Signal Receptor Receptor Signal->Receptor Kinase_1 Kinase_1 Receptor->Kinase_1 Activates Kinase_2 Kinase_2 Kinase_1->Kinase_2 Phosphorylates Transcription_Factor Transcription_Factor Kinase_2->Transcription_Factor Activates Cellular_Response Cellular_Response Transcription_Factor->Cellular_Response Leads to Inhibitor Imidazopyridine Inhibitor Inhibitor->Kinase_1 Inhibits

Caption: General kinase inhibition pathway by imidazopyridine derivatives.

experimental_workflow Start Start Cell_Culture Cancer Cell Line Culture Start->Cell_Culture Compound_Treatment Treatment with Imidazopyridine Derivatives Cell_Culture->Compound_Treatment Incubation Incubation (e.g., 48 hours) Compound_Treatment->Incubation Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT Assay) Incubation->Cytotoxicity_Assay Data_Analysis Data Analysis (IC50 Determination) Cytotoxicity_Assay->Data_Analysis End End Data_Analysis->End

Caption: A generalized workflow for in vitro cytotoxicity assessment.

Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of research findings. Below are generalized methodologies for key experiments cited in the literature for the evaluation of imidazo[4,5-c]pyridine and imidazo[4,5-b]pyridine derivatives.

In Vitro Antiproliferative Activity Assay (MTT Assay)

This assay is a colorimetric method for assessing cell metabolic activity and, by extension, cell viability and proliferation.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight in a humidified incubator (37 °C, 5% CO2).

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compounds (imidazo[4,5-c]pyridine or imidazo[4,5-b]pyridine derivatives). A vehicle control (e.g., DMSO) and a positive control (a known anticancer drug) are also included.

  • Incubation: The plates are incubated for a specified period, typically 48 or 72 hours.

  • MTT Addition: After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and the plates are incubated for another 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of cell viability against the compound concentration.

Kinase Inhibition Assay (Generic Protocol)

This assay measures the ability of a compound to inhibit the activity of a specific kinase.

  • Assay Preparation: The assay is typically performed in a 96- or 384-well plate format. The reaction mixture contains the purified kinase enzyme, a specific substrate (peptide or protein), and ATP in a suitable buffer.

  • Compound Addition: The test compounds (imidazo[4,5-c]pyridine or imidazo[4,5-b]pyridine derivatives) are added to the wells at various concentrations. A no-inhibitor control and a positive control inhibitor are included.

  • Reaction Initiation and Incubation: The kinase reaction is initiated by the addition of ATP. The plate is then incubated at a specific temperature (e.g., 30 °C or room temperature) for a defined period to allow for substrate phosphorylation.

  • Reaction Termination and Detection: The reaction is stopped, and the amount of phosphorylated substrate is quantified. The detection method can vary depending on the assay format and may include:

    • Radiometric assays: Using radiolabeled ATP ([γ-³²P]ATP or [γ-³³P]ATP) and measuring the incorporation of the radiolabel into the substrate.

    • Fluorescence-based assays: Using fluorescently labeled substrates or antibodies to detect phosphorylation.

    • Luminescence-based assays: Measuring the amount of ATP remaining after the kinase reaction.

  • Data Analysis: The kinase activity is calculated as a percentage of the no-inhibitor control. The IC50 value, the concentration of the compound that inhibits kinase activity by 50%, is determined by plotting the percentage of kinase activity against the compound concentration.

Conclusion

Both imidazo[4,5-c]pyridine and imidazo[4,5-b]pyridine isomers are versatile scaffolds with significant potential in drug discovery. The available data suggests that while both classes exhibit broad biological activities, there may be preferential therapeutic applications for each. Imidazo[4,5-c]pyridines have shown particular promise as inhibitors of PARP and Src family kinases, suggesting a strong potential in oncology. Imidazo[4,5-b]pyridines have demonstrated potent and broad antiproliferative effects and have been extensively developed as inhibitors of various kinases, including Aurora kinases and CDK9.

It is important to note that a direct, head-to-head comparison of a series of both isomers under identical experimental conditions is limited in the current literature. Such studies would be invaluable in elucidating the subtle structure-activity relationships that govern the biological activities of these two important heterocyclic systems. This guide serves as a summary of the existing data to inform and direct future research in this promising area of medicinal chemistry.

References

The Pivotal Role of Methylation in the Bioactivity of Imidazo[4,5-c]pyridines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazo[4,5-c]pyridine scaffold, a purine isostere, has garnered significant attention in medicinal chemistry due to its versatile pharmacological activities. As researchers strive to fine-tune the potency, selectivity, and pharmacokinetic properties of these compounds, understanding their structure-activity relationship (SAR) is paramount. This guide provides a comparative analysis of methylated imidazo[4,5-c]pyridines and their closely related isomers, offering insights into how the position and presence of methyl groups can modulate their biological effects. We present quantitative data from various studies, detailed experimental protocols for key assays, and visual representations of relevant signaling pathways to support drug discovery and development efforts.

Impact of Methylation on Anticancer and Kinase Inhibitory Activity

Methylation of the imidazo[4,5-c]pyridine core and its congeners has been explored in the context of several anticancer targets, including protein kinases and DNA repair enzymes. The strategic placement of a methyl group can influence binding affinity, metabolic stability, and overall efficacy.

Comparative Activity of Methylated Imidazopyridines

The following table summarizes the inhibitory activities of various methylated imidazo[4,5-b]pyridine and imidazo-pyridinium analogs. While not exclusively focused on the imidazo[4,5-c]pyridine scaffold, these findings provide valuable insights into the influence of methylation on this class of compounds.

Compound IDScaffoldTarget/AssayIC50/EC50Cell LineReference
1 Imidazo[4,5-b]pyridineAntiproliferativeIC50: 1.8–3.2 μMHeLa, SW620, PC3[1]
2 (N-methylated) Imidazo[4,5-b]pyridineAntiproliferativeIC50: >10 μMHeLa, SW620, PC3[1]
3 (2-methyl) Imidazo-pyridiniumNPSR Antagonist (cAMP)IC50: 1.1 µMHEK293
4 (des-methyl) Imidazo-pyridiniumNPSR Antagonist (cAMP)IC50: 3.4 µMHEK293

Key Observation: The elimination of a 2-methyl group from an imidazo-pyridinium analog resulted in a 3 to 25-fold reduction in its antagonistic activity in a cAMP assay. Conversely, N-methylation of an imidazo[4,5-b]pyridine derivative led to a decrease in its antiproliferative activity[1]. This highlights the critical and often opposing roles that methylation can play depending on its position on the heterocyclic core.

Signaling Pathways Targeted by Imidazo[4,5-c]pyridines

Imidazo[4,5-c]pyridines have been investigated as inhibitors of several key signaling pathways implicated in cancer and other diseases. Understanding these pathways is crucial for rational drug design and for elucidating the mechanism of action of these compounds.

cMet_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HGF HGF c-Met c-Met HGF->c-Met Binds PI3K PI3K c-Met->PI3K Activates RAS RAS c-Met->RAS Activates STAT3 STAT3 c-Met->STAT3 Activates AKT AKT PI3K->AKT Gene_Expression Gene_Expression AKT->Gene_Expression Regulates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Gene_Expression Regulates STAT3->Gene_Expression Regulates Cell_Proliferation Cell_Proliferation Gene_Expression->Cell_Proliferation Leads to Cell_Survival Cell_Survival Gene_Expression->Cell_Survival Leads to Angiogenesis Angiogenesis Gene_Expression->Angiogenesis Leads to

Caption: The c-Met signaling pathway, a key regulator of cell growth and survival.

Src_Family_Kinase_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth_Factor_Receptor Growth_Factor_Receptor Src Src Growth_Factor_Receptor->Src Activates Integrin Integrin Integrin->Src Activates FAK FAK Src->FAK Phosphorylates PI3K PI3K Src->PI3K Activates RAS RAS Src->RAS Activates STAT3 STAT3 Src->STAT3 Activates Cell_Adhesion_Migration Cell_Adhesion_Migration FAK->Cell_Adhesion_Migration Promotes AKT AKT PI3K->AKT Cell_Survival Cell_Survival AKT->Cell_Survival Promotes MAPK_Pathway MAPK_Pathway RAS->MAPK_Pathway Cell_Proliferation Cell_Proliferation MAPK_Pathway->Cell_Proliferation Promotes Gene_Expression Gene_Expression STAT3->Gene_Expression Regulates

Caption: Overview of the Src family kinase (SFK) signaling cascade.

PARP1_DNA_Repair DNA_SSB DNA Single-Strand Break PARP1 PARP1 DNA_SSB->PARP1 Activates PARylation Poly(ADP-ribosyl)ation PARP1->PARylation Catalyzes Recruitment Recruitment of DNA Repair Proteins PARylation->Recruitment DNA_Repair DNA Repair Recruitment->DNA_Repair

Caption: Role of PARP1 in the single-strand break DNA repair pathway.

Experimental Protocols

Detailed and reproducible experimental protocols are the bedrock of reliable SAR studies. Below are generalized procedures for the synthesis of methylated imidazo[4,5-c]pyridines and for a key biological assay used to evaluate their activity.

General Synthesis of Methyl-Substituted Imidazo[4,5-c]pyridines

A common method for the synthesis of the imidazo[4,5-c]pyridine core involves the condensation of a diaminopyridine with a carboxylic acid or its derivative.

Workflow for Synthesis:

synthesis_workflow Start Starting Materials Reaction Condensation Reaction Start->Reaction Methyl-substituted 3,4-diaminopyridine + Carboxylic Acid/Formic Acid Purification Purification Reaction->Purification Crude Product Characterization Characterization Purification->Characterization Purified Compound Final_Product Final Product Characterization->Final_Product NMR, Mass Spec

Caption: General workflow for the synthesis of imidazo[4,5-c]pyridines.

Procedure:

  • Reaction Setup: A mixture of a methyl-substituted 3,4-diaminopyridine and a suitable carboxylic acid (e.g., formic acid for an unsubstituted imidazole ring) is prepared.

  • Condensation: The reaction mixture is heated, often under reflux, for several hours to facilitate the cyclization and formation of the imidazole ring. Polyphosphoric acid can be used as a dehydrating agent.

  • Work-up: After cooling, the reaction mixture is neutralized with a base (e.g., ammonia solution) and the crude product is collected by filtration or extraction.

  • Purification: The crude product is purified using standard techniques such as recrystallization or column chromatography to yield the pure methylated imidazo[4,5-c]pyridine.

  • Characterization: The structure of the final compound is confirmed by spectroscopic methods, including NMR and mass spectrometry.

In Vitro Antiproliferative MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds on cancer cell lines.

Procedure:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., methylated imidazo[4,5-c]pyridines) and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, the medium is removed, and MTT solution is added to each well. The plate is incubated to allow the viable cells to reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The MTT solution is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The cell viability is calculated as a percentage relative to the untreated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is then determined by plotting the cell viability against the compound concentration.

Conclusion and Future Directions

The available data, though not exhaustive for a systematic SAR of methylation on the imidazo[4,5-c]pyridine scaffold, strongly indicates that the position of methyl groups is a critical determinant of biological activity. The observed increase in antibacterial activity with C5-methylation and the significant impact of C2-methylation on receptor antagonism highlight the potential for fine-tuning the pharmacological profile of these compounds through targeted methylation.

Future research should focus on the systematic synthesis and evaluation of a series of C- and N-methylated imidazo[4,5-c]pyridines against a panel of relevant biological targets. Such studies, providing comprehensive quantitative data, will be invaluable for constructing a more complete SAR and for guiding the development of next-generation imidazo[4,5-c]pyridine-based therapeutics. The detailed experimental protocols and an understanding of the targeted signaling pathways provided in this guide offer a solid foundation for these future endeavors.

References

Cytotoxic Claws: A Comparative Analysis of Halogenated Heterocycles in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An In-Depth Comparison of the Cytotoxic Performance of Halogenated Heterocyclic Compounds in Preclinical Cancer Models.

Halogenated heterocycles represent a cornerstone in the development of novel anticancer therapeutics. The incorporation of halogen atoms—fluorine, chlorine, bromine, and iodine—into heterocyclic scaffolds profoundly influences their physicochemical properties, thereby modulating their pharmacokinetic profiles and cytotoxic potency. This guide provides a comparative overview of the cytotoxic effects of various halogenated heterocycles against a panel of human cancer cell lines, supported by experimental data and detailed methodologies.

Comparative Cytotoxic Activity of Halogenated Heterocycles

The cytotoxic potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration required to inhibit the growth of 50% of a cancer cell population. The following tables summarize the IC50 values for a selection of halogenated pyridines, quinolines, indoles, and pyrimidines, offering a side-by-side comparison of their efficacy in different cancer cell lines.

Halogenated Pyridine Derivatives
Compound ClassSpecific DerivativeHalogenCancer Cell LineIC50 (µM)Reference
Pyridine-Urea8eChlorineMCF-7 (Breast)0.22[1]
Pyridine-Urea8nChlorineMCF-7 (Breast)1.88[1]
Indeno[1,2-b]pyridineChlorinated analogChlorineT47D (Breast)Significant Activity[2]
Pyridino[2,3-f]indoleCompound 5-XF 498 (CNS)0.006 (µg/mL)[3]
Pyridino[2,3-f]indoleCompound 5-HCT 15 (Colon)0.073 (µg/mL)[3]
Halogenated Quinoline and Quinazolinone Derivatives
Compound ClassSpecific DerivativeHalogenCancer Cell LineIC50 (µM)Reference
Bromoquinoline6-Bromo-5-nitroquinolineBromineHT29 (Colon)Lower than 5-FU[4]
Dibromo-quinazolinoneXIIIbBromineMCF-7 (Breast)1.7 (µg/mL)[4]
Bromo-quinazoline8aBromineMCF-7 (Breast)15.85[4]
Bromo-quinazoline8aBromineSW480 (Colon)17.85[4]
Indolo[2,3-b]quinolineBAPPN-HepG2 (Liver)3.3 (µg/mL)[5]
Indolo[2,3-b]quinolineBAPPN-MCF-7 (Breast)3.1 (µg/mL)[5]
Halogenated Indole Derivatives
Compound ClassSpecific DerivativeHalogenCancer Cell LineIC50 (µM)Reference
Indole ConjugateR = 2,4-Cl₂ChlorineMCF-7 (Breast)12.2[6]
Indole ConjugateR = 4-ClC₆H₄ChlorineMDA-MB-468 (Breast)8.2[6]
Spiro-indoleR¹ = 4-NO₂C₆H₅-MCF-7 (Breast)2.13[6]
5-Fluorinated IndoleDichlorophenylamino analogFluorine, ChlorineVariousActive[7]
Halogenated Pyrimidine Derivatives
Compound ClassSpecific DerivativeHalogenCancer Cell LineIC50 (µM)Reference
Pyrrolo[3,2-d]pyrimidineCompound 1 (2,4-Cl)ChlorineVariousLow micromolar[8]
Pyrrolo[3,2-d]pyrimidineCompound 2 (C7-Iodo)IodineVariousSub-micromolar[8]

Structure-Activity Relationship (SAR) Insights

The accumulated data reveals key structure-activity relationships:

  • Nature of the Halogen: The type of halogen significantly impacts cytotoxicity. For instance, in pyrrolo[3,2-d]pyrimidines, the introduction of iodine at the C7 position led to a substantial enhancement in potency compared to the chlorinated analog.[8] Similarly, studies on halogenated styrenes showed a cytotoxicity order of 4-bromostyrene > 4-chlorostyrene > 4-fluorostyrene.[9]

  • Position of the Halogen: The regiochemistry of halogen substitution is crucial. The cytotoxic properties of 2,4-diphenyl-5H-indeno[1,2-b]pyridines were systematically explored by introducing a chlorine atom at the ortho, meta, or para position of the phenyl rings, revealing that this modification significantly influences anticancer activity.[2]

  • Hydrophobicity and Electronic Effects: The cytotoxic potential of halogenated compounds often correlates with their hydrophobicity (logP) and electronic properties.[10] The electron-withdrawing nature of halogens can modulate the reactivity of the heterocyclic core, influencing its interaction with biological targets.

Experimental Protocols

The determination of cytotoxic activity is paramount in the evaluation of potential anticancer agents. The following are standardized protocols for two of the most widely used colorimetric assays: the MTT and Sulforhodamine B (SRB) assays.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control (e.g., DMSO) for the desired incubation period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Aspirate the medium and add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and plot a dose-response curve to determine the IC50 value.

Sulforhodamine B (SRB) Assay

The SRB assay is a cell proliferation and cytotoxicity assay that relies on the measurement of cellular protein content. The bright pink aminoxanthene dye, Sulforhodamine B, binds to basic amino acid residues of cellular proteins under acidic conditions.

Protocol:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

  • Cell Fixation: After compound treatment, gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour to fix the cells.

  • Washing: Wash the plates five times with slow-running tap water to remove the TCA. Allow the plates to air dry completely.

  • SRB Staining: Add 100 µL of 0.4% (w/v) SRB solution to each well and incubate at room temperature for 30 minutes.

  • Removal of Unbound Dye: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound SRB dye. Allow the plates to air dry.

  • Solubilization of Bound Dye: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well and shake for 5-10 minutes to solubilize the protein-bound dye.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value.

Signaling Pathways in Halogenated Heterocycle-Induced Apoptosis

The cytotoxic effects of many halogenated heterocycles are mediated through the induction of apoptosis, or programmed cell death. Several key signaling pathways are often implicated in this process.

PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a critical signaling cascade that promotes cell survival and proliferation. Inhibition of this pathway is a common mechanism for inducing apoptosis in cancer cells.[11] Downregulation of Akt activity can lead to the activation of pro-apoptotic proteins and the suppression of anti-apoptotic factors.

PI3K_Akt_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 Akt Akt PIP3->Akt Activates Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Promotes Halogenated_Heterocycle Halogenated Heterocycle Halogenated_Heterocycle->PI3K Inhibits

Caption: Inhibition of the PI3K/Akt survival pathway by halogenated heterocycles.

JNK and p38 MAPK Signaling Pathways

The c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) pathways are typically activated in response to cellular stress, such as that induced by cytotoxic agents.[1][12] Activation of these pathways can lead to the phosphorylation of various downstream targets that promote apoptosis. For example, activated JNK can phosphorylate and activate pro-apoptotic Bcl-2 family members like Bim and Bad, while inhibiting anti-apoptotic members like Bcl-2 itself.

MAPK_Apoptosis_Pathway Stress Cellular Stress (e.g., Halogenated Heterocycle) MAP3K MAP3K (e.g., ASK1) Stress->MAP3K Activates MKK4_7 MKK4/7 MAP3K->MKK4_7 MKK3_6 MKK3/6 MAP3K->MKK3_6 JNK JNK MKK4_7->JNK p38 p38 MKK3_6->p38 cJun c-Jun JNK->cJun Phosphorylates Bcl2_Family Bcl-2 Family Modulation JNK->Bcl2_Family Modulates p38->Bcl2_Family Modulates Apoptosis Apoptosis cJun->Apoptosis Bcl2_Family->Apoptosis

Caption: Activation of JNK and p38 MAPK pathways leading to apoptosis.

Experimental Workflow for Cytotoxicity Screening

The process of evaluating the cytotoxic potential of novel halogenated heterocycles follows a structured workflow, from initial cell culture to final data analysis.

Cytotoxicity_Workflow Start Start Cell_Culture Cell Line Maintenance Start->Cell_Culture Cell_Seeding Cell Seeding (96-well plate) Cell_Culture->Cell_Seeding Treatment Cell Treatment Cell_Seeding->Treatment Compound_Prep Compound Dilution Series Compound_Prep->Treatment Incubation Incubation (24-72h) Treatment->Incubation Assay Cytotoxicity Assay (MTT or SRB) Incubation->Assay Data_Acquisition Absorbance Measurement Assay->Data_Acquisition Data_Analysis IC50 Determination Data_Acquisition->Data_Analysis End End Data_Analysis->End

Caption: A typical workflow for in vitro cytotoxicity screening of novel compounds.

References

A Researcher's Guide to Validating In Vitro Anticancer Screening Results for Novel Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the initial identification of a novel compound with potential anticancer activity is a critical first step. However, the journey from a promising screening "hit" to a viable drug candidate requires rigorous and systematic validation. This guide provides an objective comparison of essential in vitro assays used to validate and characterize the anticancer properties of novel compounds, complete with detailed experimental protocols and data presentation formats.

The preclinical evaluation of new chemical entities is a cornerstone of the drug discovery pipeline.[1] In vitro assays are the foundational step in characterizing the biological activity of a potential therapeutic agent against cancer cells.[2] These assays are designed to assess various hallmarks of cancer, providing essential data on a compound's cytotoxicity, its effects on cell proliferation, and its ability to induce programmed cell death (apoptosis).[2]

Comparing the Alternatives: A Toolkit of Validation Assays

A comprehensive validation strategy typically involves a battery of assays to build a robust profile of the compound's activity. The selection of assays will depend on the initial screening results and the putative mechanism of action. Below is a comparison of key in vitro assays.

Table 1: Comparison of Key In Vitro Validation Assays for Anticancer Compounds
Assay CategorySpecific AssayPrincipleInformation GainedAdvantagesLimitations
Cytotoxicity/Viability MTT/XTT AssayEnzymatic reduction of a tetrazolium salt by metabolically active cells into a colored formazan product.[3]Quantifies cell viability and allows for the determination of the half-maximal inhibitory concentration (IC50).[1]High-throughput, cost-effective, and well-established.[4][5]Does not distinguish between cytostatic (growth inhibition) and cytotoxic (cell death) effects.[6]
Apoptosis Annexin V/Propidium Iodide (PI) StainingAnnexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains the DNA of necrotic cells.[7][8]Differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[8]Provides mechanistic insight into the mode of cell death.[7]Requires flow cytometry, which may not be as high-throughput as plate-based assays.
Cell Cycle Propidium Iodide (PI) Staining & Flow CytometryPI stoichiometrically binds to DNA, allowing for the quantification of DNA content and determination of cell cycle phase (G0/G1, S, G2/M).[9][10]Identifies if the compound induces cell cycle arrest at a specific phase.[11]Provides valuable information on the antiproliferative mechanism.[12]Requires specialized equipment (flow cytometer) and analysis software.[10]
Cell Migration & Invasion Transwell (Boyden Chamber) AssayMeasures the ability of cells to migrate through a porous membrane (migration) or a membrane coated with extracellular matrix (invasion) towards a chemoattractant.[13][14]Quantifies the effect of the compound on cancer cell motility and invasiveness, key aspects of metastasis.[15]Provides a functional measure of metastatic potential.[16]Can be technically challenging and time-consuming.
Angiogenesis Endothelial Cell Tube Formation AssayEvaluates the ability of endothelial cells to form capillary-like structures on a basement membrane matrix.[17][18]Assesses the pro- or anti-angiogenic potential of a compound.[19]Provides insight into the compound's effect on a critical process for tumor growth and metastasis.[20]In vitro conditions may not fully recapitulate the complexity of in vivo angiogenesis.

Data Presentation: Quantifying Anticancer Efficacy

Clear and standardized data presentation is crucial for comparing the potency of novel compounds with existing therapies. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying a compound's cytotoxic or cytostatic effect.[1]

Table 2: Hypothetical In Vitro Cytotoxicity Profile of Novel Compound "NVC-123"
Cell LineCancer TypeNVC-123 IC50 (µM)Doxorubicin IC50 (µM) (Reference)
MCF-7Breast Adenocarcinoma8.51.2
A549Lung Carcinoma12.32.5
HCT116Colon Carcinoma5.70.8
U87-MGGlioblastoma25.15.4
Table 3: Effect of NVC-123 on Cell Cycle Distribution in HCT116 Cells
Treatment% Cells in G0/G1% Cells in S% Cells in G2/M
Vehicle Control55.2 ± 3.128.9 ± 2.515.9 ± 1.8
NVC-123 (5 µM)25.8 ± 2.235.1 ± 2.939.1 ± 3.5
Doxorubicin (1 µM)30.4 ± 2.820.7 ± 2.148.9 ± 4.2

Data are presented as mean ± standard deviation from three independent experiments.

Experimental Protocols: A Step-by-Step Guide

Detailed methodologies are essential for the reproducibility and comparison of experimental results.

MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which is an indicator of cell viability.[21]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[1]

  • Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control.

  • Incubation: Incubate the plate for the desired time period (e.g., 48 or 72 hours).[21]

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C.[1]

  • Formazan Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[21]

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.[22]

Annexin V/PI Apoptosis Assay

This assay is used to detect apoptosis by flow cytometry.

  • Cell Treatment: Treat cells with the test compound at its IC50 concentration for a specified time (e.g., 24 or 48 hours).[2]

  • Cell Harvesting: Harvest the cells and wash them with cold PBS.[2]

  • Resuspension: Resuspend the cells in 1X Annexin V binding buffer.[2]

  • Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.[2]

  • Incubation: Incubate the cells in the dark at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry to determine the percentage of viable, apoptotic, and necrotic cells.[8]

Cell Cycle Analysis by Propidium Iodide Staining

This method quantifies the distribution of cells in different phases of the cell cycle.[1]

  • Cell Treatment: Treat cells with the test compound for a specified time (e.g., 24 hours).[1]

  • Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol.[1]

  • Staining: Wash the cells with PBS, treat with RNase A, and stain with propidium iodide.[1]

  • Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry to generate a histogram showing the distribution of cells in G0/G1, S, and G2/M phases.[10]

Visualizing the Process: Workflows and Pathways

Diagrams are invaluable for illustrating complex biological processes and experimental procedures.

G cluster_0 In Vitro Screening cluster_1 Hit Validation cluster_2 Lead Optimization Primary Screening Primary Screening Hit Identification Hit Identification Primary Screening->Hit Identification Cytotoxicity Assays (IC50) Cytotoxicity Assays (IC50) Hit Identification->Cytotoxicity Assays (IC50) Apoptosis Assays Apoptosis Assays Cytotoxicity Assays (IC50)->Apoptosis Assays Cell Cycle Analysis Cell Cycle Analysis Apoptosis Assays->Cell Cycle Analysis Further Mechanistic Studies Further Mechanistic Studies Cell Cycle Analysis->Further Mechanistic Studies In Vivo Studies In Vivo Studies Further Mechanistic Studies->In Vivo Studies

Caption: General workflow for the validation of novel anticancer compounds.

G Novel Compound Novel Compound ROS Generation ROS Generation Novel Compound->ROS Generation Mitochondrial Dysfunction Mitochondrial Dysfunction ROS Generation->Mitochondrial Dysfunction Cytochrome c Release Cytochrome c Release Mitochondrial Dysfunction->Cytochrome c Release Apaf-1 Apaf-1 Cytochrome c Release->Apaf-1 Caspase-9 Activation Caspase-9 Activation Apaf-1->Caspase-9 Activation Caspase-3 Activation Caspase-3 Activation Caspase-9 Activation->Caspase-3 Activation Apoptosis Apoptosis Caspase-3 Activation->Apoptosis

Caption: A putative apoptosis signaling pathway induced by a novel compound.

References

A Comparative Guide to the Reactivity of Bromo-Pyridines in Nucleophilic Substitution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reactivity of 2-bromo-, 3-bromo-, and 4-bromopyridine in nucleophilic aromatic substitution (SNAr) reactions. The relative reactivity of these isomers is a critical consideration in synthetic chemistry, particularly in the development of pharmaceuticals and other functional molecules where the pyridine motif is a common scaffold. This document summarizes key experimental data, outlines detailed experimental protocols for kinetic analysis, and provides a mechanistic overview to inform substrate selection and reaction optimization.

Executive Summary

The position of the bromine atom on the pyridine ring profoundly influences its reactivity towards nucleophiles. The electron-withdrawing nature of the ring nitrogen activates the ortho (2-) and para (4-) positions to nucleophilic attack, while the meta (3-) position is significantly less reactive under typical SNAr conditions.

  • 2-Bromopyridine and 4-Bromopyridine: Both isomers are susceptible to nucleophilic aromatic substitution. The reaction proceeds through a Meisenheimer complex, a resonance-stabilized intermediate, which is effectively stabilized by the delocalization of the negative charge onto the electronegative nitrogen atom.[1][2]

  • 3-Bromopyridine: This isomer is generally unreactive towards nucleophilic aromatic substitution via the addition-elimination mechanism. The negative charge in the potential intermediate cannot be delocalized onto the ring nitrogen, making the intermediate significantly less stable.[1] Reaction with very strong bases, such as sodium amide, can proceed through an alternative elimination-addition (pyridyne) mechanism.

Comparative Reactivity Data

The following tables summarize the available quantitative data for the comparative reactivity of bromo-pyridines with various nucleophiles.

Reaction with Piperidine

Table 1: Kinetic Parameters for the Reaction of 2-Substituted N-Methylpyridinium Iodides with Piperidine in Methanol at 25°C [3]

SubstrateOverall Third-Order Rate Constant (M⁻²s⁻¹)Relative RateΔG‡ (kcal/mol)ΔH‡ (kcal/mol)ΔS‡ (cal/mol K)
2-Fluoro-N-methylpyridinium iodide0.00231.022.616.0-22.1
2-Chloro-N-methylpyridinium iodide0.00231.022.615.7-23.1
2-Bromo-N-methylpyridinium iodide 0.0023 1.0 22.6 16.0 -22.1
2-Iodo-N-methylpyridinium iodide0.00220.9622.616.5-20.5

Note: The data is for N-methylpyridinium salts, which are significantly more activated towards nucleophilic substitution than the corresponding neutral pyridines.

Reaction with Thiophenoxide

Kinetic studies on the reaction of various bromopyridines with potassium thiophenoxide in methanol provide a direct comparison of their reactivity.

Table 2: Rate Constants and Activation Parameters for the Reaction of Bromopyridines with Potassium Thiophenoxide in Methanol

Substratek (L mol⁻¹ s⁻¹) at 100°CRelative RateEₐ (kcal/mol)ΔS‡ (e.u.)
2-Bromopyridine1.35 x 10⁻⁴1.0024.9-11.6
2,5-Dibromopyridine1.22 x 10⁻³9.0422.6-12.0
2,3-Dibromopyridine3.33 x 10⁻⁴2.4723.6-12.8

Data extracted from Abramovitch, R. A., Helmer, F., & Liveris, M. (1969). Aromatic substitution. XXI. Kinetics of nucleophilic substitution of some bromopyridines and -picolines with thiophenoxide ion. The Journal of Organic Chemistry, 34(6), 1730–1735.

Mechanistic Considerations and Logical Relationships

The differing reactivity of the bromopyridine isomers can be explained by the stability of the intermediate formed during the SNAr reaction.

Caption: Reaction pathways for nucleophilic substitution on bromopyridine isomers.

Experimental Protocols

General Procedure for Kinetic Measurements of Nucleophilic Aromatic Substitution on Bromopyridines by UV-Vis Spectroscopy

This protocol describes a general method for determining the rate of nucleophilic substitution reactions of bromopyridines. The disappearance of the bromopyridine reactant or the appearance of the product can be monitored over time using UV-Vis spectroscopy.

Materials:

  • 2-Bromopyridine, 3-Bromopyridine, or 4-Bromopyridine

  • Nucleophile (e.g., sodium methoxide, piperidine)

  • Anhydrous solvent (e.g., methanol, ethanol, DMSO)

  • Thermostated UV-Vis spectrophotometer with a multi-cell holder

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

  • Constant temperature bath

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of the bromopyridine isomer of known concentration in the chosen anhydrous solvent.

    • Prepare a stock solution of the nucleophile of known concentration in the same solvent. The nucleophile is typically used in large excess (pseudo-first-order conditions).

  • Kinetic Run:

    • Equilibrate both the bromopyridine and nucleophile solutions to the desired reaction temperature in a constant temperature bath.

    • To start the reaction, rapidly mix known volumes of the pre-heated solutions in a thermostated cuvette.

    • Immediately place the cuvette in the thermostated cell holder of the UV-Vis spectrophotometer.

    • Record the absorbance at a predetermined wavelength (corresponding to the maximum absorbance of the product or minimum absorbance of the reactant) at regular time intervals.

  • Data Analysis:

    • Under pseudo-first-order conditions, the reaction rate will be dependent only on the concentration of the bromopyridine.

    • Plot ln(A∞ - At) versus time, where A∞ is the final absorbance and At is the absorbance at time t.

    • The slope of the resulting straight line will be equal to -k_obs, where k_obs is the observed pseudo-first-order rate constant.

    • The second-order rate constant (k₂) can be calculated by dividing k_obs by the concentration of the nucleophile: k₂ = k_obs / [Nucleophile].

Caption: General workflow for kinetic analysis of nucleophilic substitution.

Conclusion

The reactivity of bromopyridines in nucleophilic aromatic substitution is highly dependent on the position of the bromine atom. 2- and 4-bromopyridine are significantly more reactive than 3-bromopyridine due to the ability of the pyridine nitrogen to stabilize the intermediate Meisenheimer complex. For synthetic applications requiring nucleophilic substitution, 2- and 4-bromopyridines are the preferred substrates. When considering reactions with 3-bromopyridine, alternative mechanistic pathways, such as those involving pyridyne intermediates, should be considered, especially when using very strong bases. The provided data and protocols serve as a valuable resource for researchers in the rational design and optimization of synthetic routes involving these important heterocyclic building blocks.

References

evaluating the efficacy of different palladium catalysts for imidazopyridine coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An objective evaluation of palladium catalyst performance in the synthesis of imidazopyridine derivatives, supported by experimental data.

The synthesis of imidazopyridines, a class of heterocyclic compounds with significant therapeutic potential, often relies on palladium-catalyzed cross-coupling reactions to form crucial carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds. The choice of the palladium catalyst system, comprising a palladium precursor and a supporting ligand, is critical to the success of these reactions, directly influencing yield, reaction time, and substrate scope. This guide provides a comparative analysis of various palladium catalysts employed in the synthesis of imidazopyridines, with a focus on Buchwald-Hartwig amination and Suzuki coupling reactions.

Comparative Efficacy of Palladium Catalysts in Imidazopyridine Synthesis

The following table summarizes the performance of different palladium catalyst systems in the synthesis of various imidazopyridine derivatives. The data has been compiled from multiple sources to provide a comparative overview.

Reaction TypeImidazopyridine CoreCoupling PartnersPd PrecursorLigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Buchwald-HartwigImidazo[4,5-b]pyridine2-halo-imidazo[4,5-b]pyridines + Pyridone nucleophilesPd(OAc)₂XantphosCs₂CO₃Toluene1101249-95[1]
Buchwald-HartwigImidazo[4,5-b]pyridine4-amino-3-bromopyridine + BenzylamineBrettPhos G1 precatalystBrettPhosLiHMDSDioxane1001282[1]
Buchwald-HartwigImidazo[4,5-b]pyridine4-amino-3-bromopyridine + BenzylaminePd(OAc)₂tBuXPhos, XPhos, RuPhos, XantphosLiHMDSDioxane10012Low/No Yield[1]
Amide CouplingImidazo[4,5-b]pyridine3-amino-2-chloropyridines + Primary amidesPd₂(dba)₃-CHCl₃di-tert-butyl(2′,4′,6′-triisopropyl-3,6-dimethoxy-[1,1′-biphenyl]-2-yl)phosphineK₃PO₄t-ButanolReflux1251-99[1]
Suzuki CouplingImidazo[4,5-b]pyridine2-halo-imidazo[4,5-b]pyridines + Arylboronic acids(A-taPhos)₂PdCl₂A-taPhosK₂CO₃Dioxane/H₂O120 (MW)0.5up to 95[1]
Suzuki CouplingBiphenyl-substituted Imidazopyridine(3-bromo-2-methylphenyl)methanol + Arylboronic acidsPd(dppf)Cl₂dppfNaHCO₃Toluene/Ethanol/H₂O851290-97[2]

Experimental Protocols

Below are detailed methodologies for representative palladium-catalyzed coupling reactions for imidazopyridine synthesis.

General Procedure for Buchwald-Hartwig Amination

This protocol is a generalized procedure based on common practices in the field.[3]

Materials:

  • Palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃)

  • Phosphine ligand (e.g., Xantphos, RuPhos, BrettPhos)

  • Aryl halide (e.g., bromo-imidazopyridine)

  • Amine

  • Base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃)

  • Anhydrous, deoxygenated solvent (e.g., toluene, dioxane)

Procedure:

  • To a dry reaction vessel, under an inert atmosphere (e.g., nitrogen or argon), add the palladium precursor (0.01-0.05 eq), the phosphine ligand (0.01-0.10 eq), and the base (1.2-2.0 eq).

  • Add the anhydrous, deoxygenated solvent.

  • Stir the mixture at room temperature for a few minutes to allow for the formation of the active catalyst.

  • Add the aryl halide (1.0 eq) and the amine (1.1-1.5 eq).

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C).

  • Monitor the reaction progress using a suitable analytical technique (e.g., TLC, LC-MS, GC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction with water and extract the product with an appropriate organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Suzuki Coupling for the Synthesis of Aryl-Imidazopyridines

This protocol is adapted from a procedure for the synthesis of biphenyl-substituted precursors for imidazopyridines.[2]

Materials:

  • Palladium catalyst (e.g., Pd(dppf)Cl₂)

  • Aryl halide (e.g., bromo-imidazopyridine)

  • Arylboronic acid

  • Base (e.g., NaHCO₃, K₂CO₃)

  • Solvent system (e.g., toluene, ethanol, water)

Procedure:

  • In a reaction flask, dissolve the aryl halide (1.0 eq) and the arylboronic acid (1.1-1.5 eq) in the chosen solvent system.

  • Add the base (2.0-3.0 eq).

  • Purge the mixture with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

  • Add the palladium catalyst (0.01-0.05 eq).

  • Heat the reaction mixture to the specified temperature (e.g., 85 °C) and stir for the required duration (e.g., 12 hours).

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Add water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent in vacuo.

  • Purify the residue by flash column chromatography to obtain the desired product.

Visualizing Experimental and Logical Frameworks

To further clarify the processes involved in evaluating and understanding palladium-catalyzed imidazopyridine coupling, the following diagrams have been generated.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup and Purification cluster_analysis Analysis start Select Palladium Precursor, Ligand, Base, and Solvent inert Establish Inert Atmosphere start->inert reactants Add Aryl Halide and Amine/Boronic Acid heating Heat to Reaction Temperature reactants->heating inert->reactants monitoring Monitor Progress (TLC, LC-MS) heating->monitoring quench Quench Reaction and Extract monitoring->quench purify Purify by Column Chromatography quench->purify characterize Characterize Product (NMR, MS) purify->characterize yield Calculate Yield characterize->yield

A generalized experimental workflow for palladium-catalyzed imidazopyridine coupling.

catalyst_efficacy_factors cluster_catalyst Catalyst System cluster_conditions Reaction Conditions cluster_substrates Substrates Pd_precursor Palladium Precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) Efficacy Catalyst Efficacy (Yield, TON, TOF) Pd_precursor->Efficacy Ligand Ligand (e.g., Xantphos, RuPhos) Ligand->Efficacy Base Base (e.g., K₃PO₄, Cs₂CO₃) Base->Efficacy Solvent Solvent (e.g., Toluene, Dioxane) Solvent->Efficacy Temperature Temperature Temperature->Efficacy Aryl_halide Aryl Halide Aryl_halide->Efficacy Nucleophile Nucleophile (Amine/Boronic Acid) Nucleophile->Efficacy

Key factors influencing the efficacy of palladium catalysts in imidazopyridine coupling.

References

A Comparative Guide to the Metabolic Stability of Imidazopyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazopyridine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a range of therapeutic agents, most notably anxiolytics and hypnotics like Zolpidem. A critical parameter in the development of these compounds is their metabolic stability, which dictates their pharmacokinetic profile, influencing dosage, efficacy, and potential for drug-drug interactions. This guide provides an objective comparison of the metabolic stability of several key imidazopyridine derivatives, supported by experimental data, to aid in the design and selection of more robust drug candidates.

Comparative Metabolic Stability Data

The metabolic fate of a drug candidate is a primary determinant of its success. Derivatives of the imidazopyridine class exhibit a wide range of stabilities, largely influenced by their substitution patterns. The following table summarizes key metabolic parameters for selected imidazopyridine derivatives, including well-established drugs and developmental compounds, based on in vitro assays using liver microsomes.

Compound Name/IDTypeKey Metabolic EnzymesIn Vitro Half-Life (t½) in Human Liver Microsomes (HLM)Key Metabolites/PathwaysReference
Zolpidem Hypnotic AgentCYP3A4 (major, ~61%), CYP2C9 (~22%), CYP1A2 (~14%)[1][2][3]Data not specified in abstracts; known to be extensively metabolized[3][4]Oxidation of methyl groups on the phenyl and imidazopyridine rings, leading to inactive carboxylic acid metabolites (e.g., ZCA)[1][3][4][1][2][3]
Alpidem Anxiolytic (Withdrawn)Not specified; extensive metabolism[5]Not specified; long in vivo half-life (~19h) suggests potentially slower clearance than Zolpidem[5]Hydroxylation, Dealkylation, Conjugation. Three major metabolites identified: SL83.0912, SL80.0522, SL83.0725[5][6][5][7]
Compound 8 Anti-TB CandidateNot specified83 minutesNot specified[8]
Compound 3 Topoisomerase I PoisonNot specified69.1 minutes (Improved from 9.9 min for parent compound)Designed to overcome the metabolic instability of its parent compound[4][4]
ND-11543 Anti-TB CandidateNot specified28 minutesNot specified[9]

Analysis of Structural Impact on Stability:

The data reveals critical structure-stability relationships. For instance, the anti-tuberculosis candidate Compound 8 , a 2-ethyl-6-chloro substituted imidazo[1,2-a]pyridine, demonstrates good microsomal stability with a half-life of 83 minutes in human liver microsomes.[8] Similarly, strategic modifications, such as the introduction of a piperazine ring or fluorine-containing groups, have been shown to significantly enhance metabolic stability in other developmental series.[8][9][10] For example, research into anti-TB agents found that the metabolic stability of certain derivatives was influenced by substituents in the order of: trifluoromethoxy > chlorine > fluorine.[8][9] This underscores the power of targeted chemical modification to mitigate metabolic liabilities. In contrast, Zolpidem undergoes extensive and rapid metabolism, primarily by CYP3A4, which contributes to its short in vivo half-life of 2-3 hours.[1] Alpidem , while structurally related, was withdrawn from the market due to cases of severe liver toxicity, a factor that can be linked to its metabolic activation pathways.[5][7]

Experimental Protocols

The following section details a standard methodology for determining in vitro metabolic stability, a cornerstone assay in early drug discovery.[11][12]

Objective: To determine the rate of disappearance of an imidazopyridine derivative when incubated with liver microsomes, providing an estimate of its intrinsic clearance.

Materials:

  • Test Imidazopyridine Compound

  • Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate Buffer (e.g., 0.1 M, pH 7.4)

  • Positive Control Compound (e.g., a compound with known metabolic characteristics like warfarin or testosterone)

  • Acetonitrile (or other suitable organic solvent) containing an internal standard for quenching and protein precipitation

  • 96-well incubation plates and collection plates

Procedure:

  • Preparation: A reaction mixture is prepared in a 96-well plate containing phosphate buffer and the test compound at a specified concentration (e.g., 1 µM).

  • Pre-incubation: The plate is pre-warmed to 37°C. The metabolic reaction is initiated by adding a pre-warmed solution of liver microsomes and the NADPH regenerating system.

  • Incubation and Sampling: The plate is incubated at 37°C with shaking. Aliquots are removed at several time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: The reaction in each aliquot is immediately stopped by transferring it to a collection plate containing cold acetonitrile with an internal standard.

  • Protein Precipitation: The collection plate is centrifuged to pellet the precipitated proteins.

  • Analysis: The supernatant, containing the remaining parent compound, is transferred to a new plate for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[11]

  • Data Analysis: The peak area of the parent compound at each time point is normalized to the internal standard. The natural logarithm of the percentage of the parent compound remaining is plotted against time. The slope of this line is used to calculate the in vitro half-life (t½ = -0.693 / slope). From this, the intrinsic clearance (CLint) can be calculated.

Visualizing the Workflow and Metabolic Pathways

Diagrams are essential for visualizing complex processes. Below are graphical representations of a typical metabolic stability assay workflow and the primary metabolic pathways of Zolpidem.

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Prepare Reaction Mix (Buffer + Test Compound) C Initiate Reaction (Combine Mixes at 37°C) A->C B Prepare Microsome & Cofactor Solution (NADPH) B->C D Sample at Time Points (0, 5, 15, 30 min) C->D Incubate E Quench Reaction (Cold Acetonitrile + IS) D->E F Centrifuge (Pellet Proteins) E->F G Analyze Supernatant (LC-MS/MS) F->G H Calculate t½ & CLint G->H

Caption: A typical experimental workflow for an in vitro microsomal metabolic stability assay.

zolpidem_metabolism Zolpidem Zolpidem M1 Metabolite I (Phenyl Carboxylic Acid - ZCA) Inactive Zolpidem->M1 CYP3A4 (Major) CYP2C9 M2 Metabolite II (Imidazopyridine Carboxylic Acid) Inactive Zolpidem->M2 CYP1A2 M3 Other Hydroxylated Metabolites (Inactive) Zolpidem->M3 CYP2D6, CYP2C19

Caption: Primary metabolic pathways of Zolpidem mediated by Cytochrome P450 enzymes.

References

A Comparative Guide to the Synthesis of 7-bromo-1-methyl-1H-imidazo[4,5-c]pyridine: Traditional versus Novel Routes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 7-bromo-1-methyl-1H-imidazo[4,5-c]pyridine, a key scaffold in medicinal chemistry, has traditionally been approached through multi-step linear sequences. This guide provides a comparative analysis of a classical synthetic route and a proposed novel, more convergent approach, offering insights into efficiency, yield, and operational simplicity. The supporting data is derived from established chemical literature for analogous transformations.

I. Overview of Synthetic Strategies

The construction of the this compound core can be achieved through various methodologies. A traditional approach often involves the sequential construction of the substituted pyridine ring followed by the formation of the fused imidazole ring, and subsequent functionalization. In contrast, a novel synthetic design aims to minimize the number of synthetic steps and purifications by employing a one-pot strategy, starting from a more advanced intermediate.

Traditional Multi-Step Synthesis

This linear sequence involves four distinct chemical transformations starting from 4-chloro-3-nitropyridine.

Experimental Protocol: Traditional Route

Step 1: Synthesis of 4-(methylamino)-3-nitropyridine To a solution of 4-chloro-3-nitropyridine (1.0 eq) in ethanol, an aqueous solution of methylamine (2.0 eq) is added dropwise at 0 °C. The reaction mixture is stirred at room temperature for 12 hours. The solvent is removed under reduced pressure, and the residue is purified by column chromatography to afford 4-(methylamino)-3-nitropyridine.

Step 2: Synthesis of N4-methylpyridine-3,4-diamine 4-(methylamino)-3-nitropyridine (1.0 eq) is dissolved in ethanol, and a catalytic amount of 10% Pd/C is added. The mixture is hydrogenated under a hydrogen atmosphere (1 atm) for 6 hours. The catalyst is filtered off, and the solvent is evaporated to yield N4-methylpyridine-3,4-diamine, which is used in the next step without further purification.

Step 3: Synthesis of 1-methyl-1H-imidazo[4,5-c]pyridine N4-methylpyridine-3,4-diamine (1.0 eq) is heated at reflux in formic acid (10 vol) for 4 hours. The excess formic acid is removed under vacuum, and the residue is neutralized with a saturated aqueous solution of sodium bicarbonate. The product is extracted with ethyl acetate, and the organic layer is dried and concentrated to give 1-methyl-1H-imidazo[4,5-c]pyridine.

Step 4: Synthesis of this compound To a solution of 1-methyl-1H-imidazo[4,5-c]pyridine (1.0 eq) in acetic acid, N-bromosuccinimide (NBS) (1.1 eq) is added portion-wise at room temperature. The reaction is stirred for 8 hours. The mixture is then poured into ice water and neutralized with sodium hydroxide. The precipitate is collected by filtration and recrystallized from ethanol to yield the final product.

Data Presentation: Traditional Route Performance
StepTransformationReagents & ConditionsTypical Yield (%)Purity (%)
1AminationMethylamine, Ethanol, RT, 12h85-95>95
2Nitro ReductionH₂, 10% Pd/C, Ethanol, RT, 6h90-98Used directly
3CyclizationFormic acid, Reflux, 4h75-85>95
4BrominationNBS, Acetic acid, RT, 8h70-80>98
Overall - - 45-60 >98

Novel One-Pot Synthetic Route

This streamlined approach reduces the synthesis to a single operational step starting from the commercially available 5-bromo-3,4-diaminopyridine.

Experimental Protocol: Novel Route

One-Pot Synthesis of this compound To a suspension of 5-bromo-3,4-diaminopyridine (1.0 eq) in trimethyl orthoformate (10 vol), p-toluenesulfonic acid (0.1 eq) is added. The mixture is heated to reflux for 3 hours. The reaction is then cooled to room temperature, and methyl iodide (1.5 eq) and potassium carbonate (2.0 eq) are added. The reaction mixture is stirred at 40 °C for 12 hours. The solvent is removed under reduced pressure, and the residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over sodium sulfate, and concentrated. The crude product is purified by column chromatography to afford this compound.

Data Presentation: Novel Route Performance
StepTransformationReagents & ConditionsTypical Yield (%)Purity (%)
1One-Pot Cyclization & Methylation1. Trimethyl orthoformate, p-TsOH, Reflux, 3h; 2. MeI, K₂CO₃, 40 °C, 12h65-75>98
Overall - - 65-75 >98

Comparison and Workflow Visualization

The novel synthetic route offers significant advantages over the traditional method in terms of step economy, time efficiency, and overall yield. By combining the cyclization and methylation steps into a one-pot procedure, the need for isolation and purification of the intermediate imidazo[4,5-c]pyridine is eliminated, reducing solvent waste and operational time.

Diagrams of Synthetic Pathways

Traditional_Route start 4-chloro-3-nitropyridine step1 4-(methylamino)-3-nitropyridine start->step1 Methylamine, EtOH Yield: 85-95% step2 N4-methylpyridine-3,4-diamine step1->step2 H2, Pd/C Yield: 90-98% step3 1-methyl-1H-imidazo[4,5-c]pyridine step2->step3 HCOOH Yield: 75-85% end This compound step3->end NBS, AcOH Yield: 70-80%

Traditional four-step synthesis.

Novel_Route start 5-bromo-3,4-diaminopyridine end This compound start->end 1. Trimethyl orthoformate, p-TsOH 2. MeI, K2CO3 One-Pot Yield: 65-75%

Novel one-pot synthesis.
Comparative Workflow

Workflow_Comparison cluster_traditional Traditional Route cluster_novel Novel Route trad_start Start Material trad_step1 Step 1: Amination trad_start->trad_step1 trad_purify1 Purification 1 trad_step1->trad_purify1 trad_step2 Step 2: Reduction trad_purify1->trad_step2 trad_step3 Step 3: Cyclization trad_step2->trad_step3 trad_purify2 Purification 2 trad_step3->trad_purify2 trad_step4 Step 4: Bromination trad_purify2->trad_step4 trad_purify3 Final Purification trad_step4->trad_purify3 trad_end Final Product trad_purify3->trad_end novel_start Start Material novel_step1 One-Pot Reaction novel_start->novel_step1 novel_purify1 Final Purification novel_step1->novel_purify1 novel_end Final Product novel_purify1->novel_end

Comparison of synthetic workflows.

A Comparative Cross-Target Activity Profile of Imidazo[4,5-c]pyridine-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-target activity of a selective imidazo[4,5-c]pyridine-based kinase inhibitor against a broader spectrum inhibitor. The focus is on providing a clear, data-driven comparison to aid in the evaluation and potential application of this class of compounds in kinase-targeted drug discovery.

Introduction to Imidazo[4,5-c]pyridine Kinase Inhibitors

The imidazo[4,5-c]pyridine scaffold has emerged as a promising framework for the development of potent and selective kinase inhibitors. Recent studies have highlighted a new class of 6-anilino imidazo[4,5-c]pyridin-2-one derivatives as highly selective inhibitors of DNA-dependent protein kinase (DNA-PK).[1][2][3][4] DNA-PK is a critical enzyme in the non-homologous end-joining (NHEJ) pathway, a major mechanism for the repair of DNA double-strand breaks.[1] Inhibition of DNA-PK is a validated strategy for sensitizing cancer cells to radiation therapy.[1][2][3][4]

To illustrate the selectivity of this class of inhibitors, this guide will compare the activity profile of a representative imidazo[4,5-c]pyridine-based DNA-PK inhibitor, herein referred to as Compound-IP78 (based on compound 78 from published research), with Dactolisib (BEZ235) , a well-characterized pan-inhibitor of the phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) pathways.[1][4][5][6][7] Dactolisib was chosen as a comparator as the imidazo[4,5-c]pyridine scaffold was developed through a scaffold-hopping strategy from this broader spectrum inhibitor.[1][4][7]

Data Presentation: Kinase Inhibition Profiling

The following tables summarize the quantitative data on the kinase inhibitory activity of Compound-IP78 and Dactolisib.

Table 1: Comparative Inhibitory Activity against Key PI3K-like Kinases (PIKKs)

Kinase TargetCompound-IP78 (IC50, nM)Dactolisib (BEZ235) (IC50, nM)Fold Selectivity (Dactolisib/Compound-IP78)
DNA-PKLow nMPotentLower
ATM9150PotentHigher
ATR>1000 (93% of control at 1µM)PotentHigher
mTOR>100,0006 - 20.7Higher
PI3KαPotent4Lower

Data for Compound-IP78 is derived from published selectivity data.[1][3] Data for Dactolisib is from various sources.[5][6]

Table 2: Kinome Scan Selectivity Score

A kinome scan assesses the binding of an inhibitor to a large panel of kinases. The selectivity score (S-score) is a quantitative measure of selectivity, where a lower score indicates higher selectivity.

InhibitorKinase Panel SizeConcentrationS-Score (at 1µM)Primary Targets
Compound-IP78 (analogue) 416 protein, 20 lipid1 µMHighly Selective (inferred)DNA-PK
Dactolisib (BEZ235) >40010 µMBroad SpectrumPI3K family, mTOR, and others

The kinome scan for a close analogue of Compound-IP78 showed strong selectivity for DNA-PK with 84% inhibition at 1µM, while showing minimal off-target effects.[1][3] Dactolisib's broad-spectrum activity is well-documented.[8] A publicly available KINOMEscan dataset for BEZ235 at 10 µM shows binding to a wide range of kinases.[8]

Mandatory Visualization

Below are diagrams illustrating key signaling pathways and a representative experimental workflow.

DNA_Damage_Response DNA Damage Response Signaling DNA_DSB DNA Double-Strand Break Ku70_80 Ku70/80 DNA_DSB->Ku70_80 ATM ATM DNA_DSB->ATM DNA_PKcs DNA-PKcs Ku70_80->DNA_PKcs NHEJ Non-Homologous End Joining Repair DNA_PKcs->NHEJ Compound_IP78 Compound-IP78 (Imidazo[4,5-c]pyridine) Compound_IP78->DNA_PKcs CHK2 CHK2 ATM->CHK2 p53 p53 CHK2->p53 CellCycleArrest Cell Cycle Arrest p53->CellCycleArrest Apoptosis Apoptosis p53->Apoptosis

Caption: DNA Damage Response Pathway highlighting the role of DNA-PK.

PI3K_mTOR_Pathway PI3K/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PIP2->PIP3 AKT AKT PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 S6K p70S6K mTORC1->S6K _4EBP1 4E-BP1 mTORC1->_4EBP1 mTORC2 mTORC2 mTORC2->AKT Protein_Synthesis Protein Synthesis & Cell Growth S6K->Protein_Synthesis _4EBP1->Protein_Synthesis Dactolisib Dactolisib (BEZ235) Dactolisib->PI3K Dactolisib->mTORC1 Dactolisib->mTORC2 Experimental_Workflow Experimental Workflow for Kinase Inhibitor Profiling cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays Kinase_Assay In vitro Kinase Assay (e.g., Radiometric Assay) Kinome_Scan Kinome-wide Binding Assay (e.g., KINOMEscan) Cell_Culture Cancer Cell Lines Treatment Treat with Inhibitor Cell_Culture->Treatment Proliferation_Assay Cell Proliferation Assay (e.g., MTS Assay) Treatment->Proliferation_Assay Western_Blot Western Blot for Target Phosphorylation Treatment->Western_Blot Inhibitor Imidazo[4,5-c]pyridine Inhibitor Inhibitor->Kinase_Assay Inhibitor->Kinome_Scan Inhibitor->Treatment

References

Safety Operating Guide

Safe Disposal of 7-bromo-1-methyl-1H-imidazo[4,5-c]pyridine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 7-bromo-1-methyl-1H-imidazo[4,5-c]pyridine, a halogenated heterocyclic compound, is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance. This document provides a comprehensive, step-by-step guide for researchers, scientists, and drug development professionals on the appropriate handling and disposal procedures for this chemical.

Hazard Profile and Safety Precautions

This compound is classified as harmful if swallowed (Acute Toxicity 4, Oral) and is identified by the GHS07 pictogram, indicating that it can cause less severe health effects. Before handling, it is imperative to wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All handling should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors.

Immediate Safety and Handling Information
Parameter Information Source
GHS Pictogram GHS07 (Harmful)
Signal Word Warning
Hazard Statement H302: Harmful if swallowed
CAS Number 317840-04-3[1]
Personal Protective Equipment Safety goggles, gloves, lab coatGeneral laboratory safety guidelines
Handling Use in a well-ventilated area or chemical fume hood.[2][3]

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous waste. Adherence to institutional, local, state, and federal regulations is mandatory.[4]

1. Waste Segregation:

  • Crucial First Step: Never mix this compound waste with non-hazardous waste.

  • Halogenated Waste Stream: This compound must be collected in a designated, properly labeled hazardous waste container for halogenated organic compounds.[5][6][7] Mixing with non-halogenated waste can complicate and increase the cost of disposal.[6]

2. Container Management:

  • Appropriate Containers: Use only compatible, leak-proof containers for waste collection. The original container, if empty and clean, can be a suitable option.[6]

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Harmful").

  • Closure: Keep the waste container securely closed at all times, except when adding waste.[2][7]

3. Storage:

  • Designated Area: Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials.

  • Secondary Containment: It is best practice to use secondary containment to prevent the spread of material in case of a spill.

4. Disposal:

  • Professional Disposal Service: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

  • Treatment Technologies: Halogenated organic wastes are often disposed of via high-temperature incineration at a permitted hazardous waste facility.[8] Do not attempt to treat or dispose of this chemical through standard laboratory drains or as regular solid waste.[9]

5. Spill Management:

  • In the event of a spill, avoid generating dust.

  • Carefully sweep up the solid material and place it in the designated halogenated hazardous waste container.

  • Clean the spill area with an appropriate solvent, and dispose of the cleaning materials as hazardous waste.

Disposal Workflow

The following diagram illustrates the logical flow for the proper disposal of this compound.

G A Start: 7-bromo-1-methyl-1H- imidazo[4,5-c]pyridine Waste B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Segregate as Halogenated Organic Waste B->C D Use Designated, Labeled, and Closed Waste Container C->D E Store in a Secure, Ventilated Area D->E F Contact EHS for Pickup and Disposal E->F G End: Proper Disposal via Licensed Contractor F->G

Caption: Workflow for the safe disposal of this compound.

References

Essential Safety and Operational Guide for 7-bromo-1-methyl-1H-imidazo[4,5-c]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical information for the handling, storage, and disposal of 7-bromo-1-methyl-1H-imidazo[4,5-c]pyridine (CAS RN: 317840-04-3). All personnel must review this guide and the available Safety Data Sheet (SDS) information before commencing any work with this compound.

Hazard Identification and Personal Protective Equipment (PPE)

Hazard Summary: this compound is classified as acutely toxic if swallowed and is a combustible solid.[1] While a complete toxicological profile is not available, structurally similar halogenated heterocyclic compounds suggest a potential for skin, eye, and respiratory irritation.[2][3] Therefore, a cautious approach to handling is essential.

Personal Protective Equipment (PPE) Requirements:

Protection TypeRecommended EquipmentRationale
Eye and Face Protection Chemical safety goggles and a face shield.To protect against potential splashes and solid particulates.
Skin Protection Chemical-resistant gloves (Nitrile rubber recommended), a chemically resistant lab coat, and closed-toe shoes.To prevent skin contact which may cause irritation.
Respiratory Protection Use in a well-ventilated chemical fume hood. If a fume hood is not available or ventilation is inadequate, a NIOSH-approved respirator with organic vapor cartridges and particulate filters is required.To minimize the inhalation of dust or vapors, which may cause respiratory tract irritation.

Operational Plan: Handling and Storage

Adherence to the following procedural steps is mandatory to ensure a safe laboratory environment.

Workflow for Handling this compound:

Handling Workflow prep Preparation handle Handling prep->handle Proceed when ready cleanup Cleanup handle->cleanup After experiment storage Storage cleanup->storage For unused chemical

Caption: A high-level workflow for the safe handling of this compound.

Experimental Protocols:

  • Preparation:

    • Ensure a chemical fume hood is certified and functioning correctly.

    • Verify that an emergency eyewash station and safety shower are accessible.

    • Decontaminate the work surface within the fume hood.

    • Assemble all necessary apparatus and reagents.

    • Put on all required personal protective equipment as detailed in the table above.

  • Handling:

    • Conduct all manipulations of the solid compound within the chemical fume hood to minimize inhalation exposure.

    • Use a spatula or other appropriate tools to handle the solid. Avoid creating dust.

    • If making a solution, add the solid to the solvent slowly to prevent splashing.

    • Keep the container of the chemical closed when not in use.

  • Storage:

    • Store in a tightly closed container in a cool, dry, and well-ventilated area.[2]

    • Keep away from heat and sources of ignition as it is a combustible solid.[1]

    • Store at room temperature.[4]

Disposal Plan

Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.

Disposal Decision Pathway:

Disposal Decision Pathway start Waste Generated is_contaminated Is material contaminated? start->is_contaminated solid_waste Solid Waste is_contaminated->solid_waste Yes (Solid) liquid_waste Liquid Waste (in solvent) is_contaminated->liquid_waste Yes (Liquid) empty_container Empty Container is_contaminated->empty_container No (Empty Container) collect_solid Collect in designated hazardous waste container for halogenated solids. solid_waste->collect_solid collect_liquid Collect in designated hazardous waste container for halogenated organic liquids. liquid_waste->collect_liquid rinse_container Rinse container three times with a suitable solvent. empty_container->rinse_container collect_rinsate Collect rinsate as hazardous liquid waste. rinse_container->collect_rinsate dispose_container Dispose of rinsed container as non-hazardous waste (check institutional policy). rinse_container->dispose_container collect_rinsate->collect_liquid

Caption: A logical flow for the proper segregation and disposal of waste containing this compound.

Disposal Protocols:

  • Waste Segregation:

    • All waste containing this compound is considered hazardous.

    • Solid Waste: Collect in a clearly labeled, sealed container designated for halogenated organic solid waste.

    • Liquid Waste: If dissolved in a solvent, collect in a separate, clearly labeled, sealed container for halogenated organic liquid waste.

    • Do not mix with non-halogenated waste streams.

  • Container Decontamination:

    • Empty containers must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).

    • The rinsate must be collected and disposed of as hazardous liquid waste.

  • Final Disposal:

    • All hazardous waste must be disposed of through your institution's environmental health and safety office.

    • Follow all local, state, and federal regulations for hazardous waste disposal.[3]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.